(-)-Gallocatechin gallate

Catalog No.
S528658
CAS No.
4233-96-9
M.F
C22H18O11
M. Wt
458.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Gallocatechin gallate

CAS Number

4233-96-9

Product Name

(-)-Gallocatechin gallate

IUPAC Name

[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O11

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1

InChI Key

WMBWREPUVVBILR-NQIIRXRSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(-)-Gallocatechol gallate; CCRIS 9286; CCRIS9286; CCRIS-9286

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

The exact mass of the compound (-)-Gallocatechin gallate is 458.0849 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

gallocatechin gallate epimerization

Author: Smolecule Technical Support Team. Date: February 2026

Epimerization of EGCG to GCG

Epimerization is a reversible stereochemical transformation where (-)-epigallocatechin gallate (EGCG) converts to its epimer, (-)-gallocatechin gallate (GCG) [1] [2]. This change occurs at the configuration of the C-3 carbon on the C-ring [3]. The reaction is primarily driven by heat and is influenced by pH and other environmental factors [3].

The diagram below illustrates the structural relationship and the primary driver for the epimerization between EGCG and GCG.

G EGCG (-)-Epigallocatechin Gallate (EGCG) GCG This compound (GCG) EGCG->GCG  Epimerization Heat Heat (Primary Factor) Heat->EGCG  Drives Config Change in configuration at C-3 carbon Config->EGCG  

Structural relationship and primary driver for EGCG-GCG epimerization.

Reaction Kinetics and Quantitative Data

Understanding the stability and kinetics of EGCG is critical for process control. The dominant pathway shifts at a key temperature threshold [4].

Parameter Condition Observation/Value Citation
Key Temperature Point 44 °C Below: Degradation dominates. Above: Epimerization to GCG becomes faster than degradation. [4]
Key Temperature Point 98 °C and above Epimerization from GCG to EGCG becomes prominent. [4]
Optimal Yield Phosphate buffer (pH 5.8), 60 °C, 2 hours Achieved 65.6% yield of GCG from EGCG. [5]
Stability Loss at pH 7 25 °C for 24 hours 83% loss of EGCG. [3]
EGCG Reduction 100 °C for 30 minutes 12.4% reduction in total EGCG content. [1]

Detailed Experimental Protocol

One study provides a replicable method for the efficient epimerization of EGCG to GCG [5].

1. Reaction Setup

  • Reaction Vessel: Standard laboratory glassware suitable for temperature-controlled reactions.
  • Catalyst/Buffer: Phosphate buffer, pH 5.8 [5].
  • Temperature: Maintained at 60 °C [5].
  • Reaction Time: 2 hours [5].

2. Reaction Mechanism The epimerization proceeds through a reverse addition-elimination mechanism. The phosphate ions in the buffer act as a base, facilitating the deprotonation of the hydroxyl group and the subsequent stereochemical inversion at the C-3 carbon [5].

The following diagram outlines the experimental workflow and the proposed chemical mechanism for the epimerization process.

G Start EGCG Starting Material Setup Reaction Setup: - Phosphate Buffer (pH 5.8) - 60°C Start->Setup Mechanism Proposed Mechanism: 1. Phosphate base deprotonates   OH group at C-3 2. C-C bond rotation 3. Proton re-addition 4. Stereochemical inversion Setup->Mechanism Product GCG Product (Max 65.6% Yield) Mechanism->Product

Experimental workflow and proposed mechanism for EGCG to GCG epimerization.

Bioactivity and Therapeutic Potential

Epimerization is not just a chemical curiosity; it produces a compound with distinct and potentially enhanced bioactivity.

Bioactivity Comparison Summary Experimental Model Citation
Anti-diabetic GCG demonstrated greater activity than EGCG in increasing insulin sensitivity. Streptozotocin-induced diabetic rats [5]
Cholesterol Inhibition Heat-epimerized mixtures (rich in GCG and CG) were more effective at inhibiting cholesterol absorption than standard catechin mixtures (rich in EGCG and ECG). -- [1] [5]
General Bioactivity GCG is noted as being "more stable and more bioactive" than EGCG, though it is least abundant in fresh green tea. -- [5]

Key Considerations for Research & Development

  • Stability vs. Bioactivity: While high temperatures (e.g., >98°C) can drive epimerization, they also accelerate degradation [4]. The cited protocol at 60°C offers a good balance, maximizing GCG yield while minimizing loss [5].
  • Extraction Technology: Non-thermal techniques like Pulsed Electric Field (PEF) and Intense Pulsed Light (IPL) can enhance the initial extraction of catechins from green tea leaves, potentially providing a higher EGCG substrate for subsequent epimerization [2].
  • Therapeutic Implications: The enhanced activity of GCG in areas like anti-diabetic and cholesterol-lowering effects suggests that controlled epimerization could be a valuable strategy for creating more potent nutraceutical or pharmaceutical formulations [5].

References

Quantitative BBB Permeability of Catechins

Author: Smolecule Technical Support Team. Date: February 2026

Compound Concentration (μg/mL) BBB Permeability (%) Notes Source
(-)-gallocatechin gallate (GCG) 50 55.85 ± 0.06% Highest permeability at lowest concentration [1]
100 28.49 ± 0.05% Permeability is concentration-dependent [1]
200 13.32 ± 0.04% Lowest permeability at highest concentration [1]
(-)-catechin gallate (CG) 50 30.41 ± 0.31% Lower permeability than GCG across all concentrations [1]
100 17.11 ± 0.09% Demonstrates structure-permeability relationship [1]
200 10.71 ± 0.11% [1]

Experimental Protocol for Assessing BBB Permeability In Vitro

The quantitative data in the table above was generated using a well-established in vitro bio-mimic model system coupled with sequential cell cultures to simulate the journey of a compound from ingestion to the brain [1]. The workflow for this methodology is outlined below.

G Start Start: High-Temperature Processed Green Tea Extract (HTP_GTE) A Simulated Gastrointestinal Digestion (Enzymes: α-amylase, pepsin, bile, pancreatin) Start->A B Transport across Intestinal Barrier (Caco-2 cells) A->B C Hepatic Metabolism (HepG2 cells) B->C D Transport across Blood-Brain Barrier (HBMEC cells) C->D End Analysis: UPLC and Mass Spectrometry to identify parent compounds and metabolites D->End

Experimental workflow for GCG BBB permeability.

The core of the BBB permeability assessment is the transport assay using Human Brain Microvascular Endothelial Cells (HBMECs) [1]:

  • Cell Culture: HBMECs are cultured on a porous membrane in a transwell system, creating an apical (blood) side and a basal (brain) side.
  • Measurement: The compound of interest (e.g., GCG) is applied to the apical side. The amount that appears on the basal side over time is measured using techniques like Ultra-Performance Liquid Chromatography (UPLC). The permeability percentage is calculated based on the transported quantity.
  • Metabolite Identification: Samples from the basal side are analyzed by mass spectrometry to determine if the transported compound is the parent molecule or a metabolite [1].

Key Insights and Research Context

  • Chemical Structure is Critical: The difference in permeability between GCG and CG highlights that subtle changes in molecular structure (stereochemistry) significantly impact a compound's ability to cross the BBB [1].
  • Exploiting Natural Transporters: Like many nutrients and drugs, catechins are believed to cross the BBB not just by passive diffusion but by interacting with specific influx transporters from the Solute Carrier (SLC) superfamily expressed on the capillary endothelial cells [2] [3].
  • Advanced Predictive Models: Given the cost and complexity of experimental methods, the field is increasingly using machine learning (ML) and graph convolutional neural networks (GCN) to predict BBB permeability based on a molecule's physicochemical properties, such as polar surface area (PSA) and lipophilicity [4] [5] [6]. These models can achieve high accuracy and are useful for initial screening.

It is important to note that most research has focused on the more common catechin, (-)-epigallocatechin gallate (EGCG). While GCG is an epimer of EGCG, their BBB permeability and metabolic profiles may differ. Therefore, the data for GCG is more limited, and findings for EGCG should not be directly extrapolated.

References

Understanding Stability Challenges and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

EGCG, a major polyphenol in green tea, is known for its strong antioxidant activity but suffers from poor stability. It rapidly undergoes autoxidation in aqueous environments, especially at neutral to alkaline pH, or in the presence of oxygen, light, and metal ions [1]. This autoxidation leads to the formation of semiquinone radicals, dimers, and quinone derivatives, which can result in a loss of antioxidant function and the generation of cytotoxic byproducts like hydrogen peroxide [1]. This instability severely limits its shelf life and efficacy in nutraceutical, therapeutic, and food applications [1].

Similar stability limitations have been observed in other catechins. A study on catechin from Uncaria Gambier found that in aqueous solutions, an increase in absorbance in the 380-450 nm range was detected, correlating with brown discoloration, suggesting a transformation that affects visual appearance. In contrast, catechin in absolute ethanol showed no spectral changes, indicating superior stability in non-aqueous conditions [2].

The diagram below illustrates the autoxidation process of EGCG and a key stabilization strategy.

G EGCG Autoxidation and Covalent Stabilization Mechanism Start EGCG in Aqueous Solution (Neutral/Alkaline pH) Oxidation Autoxidation Start->Oxidation Radicals Formation of Semiquinone Radicals Oxidation->Radicals Conjugation Covalent Conjugation (Michael-type Addition) Oxidation->Conjugation EGCG Quinone Byproducts Generation of Quinones, Dimers, and H₂O₂ Radicals->Byproducts End Loss of Antioxidant Activity & Potential Cytotoxicity Byproducts->End Alginate Alginate Polymer Alginate->Conjugation Stabilized Stabilized Alginate-EGCG Conjugate Conjugation->Stabilized

Stability Data and Experimental Findings

The table below summarizes key quantitative findings on catechin and EGCG stability from the research.

Compound / Formulation Test Condition Key Stability Observations Experimental Measurement
Catechin (from Uncaria Gambier) [2] 100 mg/L in pure water, 50% ethanol, 100% ethanol, stored for 8 days at room temperature. Brown discoloration in aqueous solutions; No color change in 100% ethanol. UV-Vis Spectrophotometry: Increased absorbance at 380-450 nm in water-based solutions, indicating degradation products.
Free EGCG [1] Aqueous solution under physiological conditions (e.g., pH 7.4). Rapid autoxidation, generating hydrogen peroxide (H₂O₂). H₂O₂ Quantification: Significant H₂O₂ generation detected.
Alginate-EGCG Conjugate (Low DS) [1] Aqueous solution under physiological conditions (e.g., pH 7.4). Significantly suppressed autoxidation and reduced H₂O₂ generation; Improved cytocompatibility. H₂O₂ Quantification & Cell Viability Assay: Marked reduction in H₂O₂; Enhanced cell survival in human renal epithelial cells.
Alginate-EGCG Conjugate (High DS) [1] Aqueous solution under physiological conditions (e.g., pH 7.4). Retained or enhanced superoxide anion radical scavenging activity. Antioxidant Activity Assay: Higher Degree of Substitution (DS) conjugates showed greater antioxidant effects.

Stabilization Strategies and Protocols

A leading strategy to overcome EGCG instability is covalent conjugation with natural polymers. Here is a detailed methodology from recent research:

  • Synthesis of Alginate-EGCG Conjugates [1]
    • Step 1: Thiol-Functionalization of Alginate
      • Reaction: Carboxyl groups of sodium alginate are coupled with cystamine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in an aqueous environment. This forms an amide bond, creating a disulfide-bridged alginate-cystamine intermediate.
      • Reduction: The intermediate is reduced using Tris(2-carboxyethyl)phosphine hydrochloride (TCEP), which cleaves the disulfide bonds to yield thiolated alginate (alginate-SH). The Degree of Substitution (DS) of thiol groups can be tuned from 1.7 to 6.6 by varying the molar ratio of cystamine to alginate's carboxylic groups.
    • Step 2: Covalent Conjugation with EGCG
      • Reaction Conditions: Thiolated alginate is reacted with EGCG in a mild aqueous medium at pH 7.4.
      • Mechanism: At this pH, EGCG autoxidizes to form a reactive quinone. The thiol groups on alginate then undergo a site-selective Michael-type addition with the quinone, forming a stable carbon-sulfur (C–S) bond. This reaction preferentially occurs at the C2' position on EGCG's B-ring, helping to preserve its antioxidant structure.

The workflow for creating these stabilized conjugates is illustrated below.

G Alginate-EGCG Conjugate Synthesis Workflow Alg Sodium Alginate Couple DMTMM Coupling in Aqueous Medium Alg->Couple Cyst Cystamine Cyst->Couple Intermediate Alginate-Cystamine (Disulfide Bridge) Couple->Intermediate Reduce Reduction with TCEP Intermediate->Reduce AlgSH Thiolated Alginate (Alginate-SH) Reduce->AlgSH Conjugate Michael Addition (Covalent Conjugation) AlgSH->Conjugate EGCG EGCG Oxid Autoxidation at pH 7.4 EGCG->Oxid Quinone EGCG Quinone Oxid->Quinone Quinone->Conjugate Final Alginate-EGCG Conjugate (Stable, Tunable DS) Conjugate->Final

Key Conclusions for Research and Development

  • Covalent Conjugation is Superior: Non-covalent mixtures offer only modest, short-term stability improvements. Covalent conjugation provides longer-lasting stabilization by physically shielding EGCG and reducing its molecular mobility [1].
  • Preservation of Bioactivity: The mild, site-selective thiol-quinone conjugation strategy is crucial as it preserves EGCG's flavanic structure, which is essential for its antioxidant activity [1].
  • Tunable Properties: The Degree of Substitution (DS) is a critical parameter. A lower DS is optimal for suppressing autoxidation and improving cytocompatibility, while a higher DS can enhance radical scavenging capacity [1].

References

gallocatechin gallate LC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Chemical Profiles

Understanding the specific compounds and analytical challenges is crucial for a successful GCG analysis.

  • Catechins in Focus: GCG is one of several flavan-3-ols, or catechins, found in tea. Its specific stereochemistry distinguishes it from isomers like EGCG. Targeted analyses often include a panel of major catechins [1] [2].
  • The Challenge of Derivatives: During tea processing (e.g., fermentation), catechins undergo transformations. New derivatives like theaflavins and thearubigins are formed, many of which lack commercial standards, requiring sophisticated non-targeted or semi-targeted LC-MS approaches for identification [3].
  • A Note on Nomenclature: Much of the literature focuses on the more abundant isomer, Epigallocatechin gallate (EGCG). The analytical techniques for EGCG—covering sample preparation, chromatography, and mass spectrometry—are directly applicable and essential for the analysis of GCG [1] [4] [5].

Detailed Experimental Protocols

Here are detailed methodologies for sample preparation and LC-MS analysis, compiled from recent studies.

1. Sample Preparation & Extraction Effective sample preparation is critical for isolating GCG from complex matrices like plasma or tea.

  • Protein Precipitation & Liquid-Liquid Extraction (for Plasma)
    • Procedure: Begin with a protein precipitation step. Then, for a cleaner extract, use Liquid-Liquid Extraction (LLE). Add ethyl acetate (10 times the volume of the plasma sample) to the plasma. Vortex the mixture for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes. Carefully transfer the organic supernatant layer and evaporate it to dryness under a gentle stream of nitrogen gas. Reconstitute the dry residue in a 50:50 methanol-water solution prior to LC-MS injection [1] [6].
  • Solid-Liquid Extraction (for Tea)
    • Optimal Solvent: Aqueous acetone (e.g., 49.8% acetone in water).
    • Optimal Conditions: Sonication for 124 minutes at 50°C. This method, optimized via Design of Experiment (DoE), is highly effective for extracting catechins and their derivatives from black tea [3].

2. LC-MS Analysis Conditions The following table summarizes instrumental parameters that have been successfully used in recent research.

Parameter Reported Conditions
LC System UPLC or HPLC [1] [6] [3]
MS System Triple Quadrupole (QQQ) / Tandem MS [1] [3]
Analytical Column Atlantis T3 C18 (4.6 × 50 mm, 3 µm); Agilent Zorbax SB-C18 (100 × 2.1 mm, 3.5 µm) [1] [6]

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile [1] [6] | | Gradient | Starting at 5-23% B, increasing to 40-60% B over 10-12 minutes [1] [6] | | Flow Rate | 0.2 - 0.3 mL/min [6] | | Ionization Mode | Electrospray Ionization (ESI), typically in negative mode [6] | | MS Detection | Multiple Reaction Monitoring (MRM) for quantification [1] |

The workflow below summarizes the key stages of the analysis, from sample to result.

G Start Sample (Plasma/Tea) Prep Sample Preparation Start->Prep Sub_Plasma Protein Precipitation & LLE (Ethyl Acetate) Prep->Sub_Plasma Sub_Tea Solid-Liquid Extraction (Aqueous Acetone, 50°C) Prep->Sub_Tea LC LC Separation Sub_LC C18 Column Gradient Elution LC->Sub_LC MS MS Detection & Quantification Sub_MS ESI(-)-MRM (m/z 457 → 169) MS->Sub_MS Data Data Analysis Sub_Plasma->LC Sub_Tea->LC Sub_LC->MS Sub_MS->Data

Experimental workflow for .

Key Analytical Parameters & Validation

For a method to be reliable, it must be rigorously validated. The table below summarizes key quantitative data and performance metrics.

Parameter GCG / EGCG Performance Data
Quantification Mode Multiple Reaction Monitoring (MRM) [1]
Primary MRM Transition m/z 457.15 → 168.98 (for EGCG, applicable to GCG) [1]
Linear Range 1–500 ng/mL (in plasma for EGCG) [1]
Lower Limit of Quantification (LLOQ) 1 ng/mL (in plasma for EGCG) [1]
Precision (RSD) Intra- and inter-day precision < 13.8% [2]
Accuracy (RE%) Within ±12.4% of theoretical value [2]
Extraction Recovery Consistent recovery, compensated with internal standards [2]

Application Notes & Advanced Workflows

Moving beyond standard quantification, LC-MS enables deeper investigation into GCG's role.

  • Metabolomics for Mechanism Elucidation: LC-MS-based metabolomics can reveal how GCG/EGCG affects cellular processes. One study on lung cancer cells treated with EGCG identified 33 altered metabolites, pinpointing disruption to glycine, serine, threonine, and glutamate metabolism as a potential anti-cancer mechanism [4] [5].
  • Chemical Marker Identification: LC-MS is powerful for identifying unique chemical markers. For example, GCG was successfully identified as a characteristic marker for authenticating Triadica cochinchinensis honey, distinguishing it from other honey types [7].

References

Pharmacological Properties & Biological Activities of EGCG

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core properties of EGCG, the most abundant and well-studied catechin in green tea [1].

Property / Aspect Description
Chemical Structure Flavonoid-3-ol polyphenol; consists of three aromatic rings (A, B, D) interconnected by a pyran ring (C) [1].
Physical Form White or pale pink odorless powder or crystalline substance [1].
Solubility Soluble in water, ethanol, methanol, acetone, tetrahydrofuran, and pyridine [1].
Primary Source Camellia sinensis (green tea), where it comprises ~50% of the total polyphenol content [1].
Key Pharmacological Properties Potent antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antitumor activities [1].
Major Therapeutic Applications Investigated for cancer, cardiovascular diseases, neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), and metabolic syndromes [1].
Absorption & Metabolism Absorbed in the intestine; metabolized by gut microbiota (methylation, glucuronidation, sulfation, ring-fission) [1].
Bioavailability Oral bioavailability is generally low and varies between species; influenced by factors like fasting, food components, and genetic variations [1].

Experimental Insights & Methodologies

The search results provide insights into general experimental approaches used in flavonoid research, which are applicable to the study of compounds like EGCG/GCG.

  • Physiological Assessment in Plant Materials: One study on Ginkgo biloba rejuvenation provides a methodology for determining total flavonoid content, which involves refluxing dried plant material with methanol and analyzing the concentrations of specific aglycones (quercetin, kaempferol, isorhamnetin) using High-Performance Liquid Chromatography (HPLC) [2]. Concentrations are measured under set conditions (e.g., mobile phase of methanol and H₃PO₄ solution, flow rate of 1.0 mL/min, detection at 360 nm) [2].
  • Enzyme Engineering for Flavonoid Glycosylation: To overcome limitations of natural glycosyltransferases (UGTs) like low activity and poor regioselectivity, advanced protein engineering strategies are employed. These include:
    • Tailored FRISM (Focused Rational Iterative Site-Specific Mutagenesis): A strategy informed by analyzing mutation energies, substrate binding pocket conformation, and sequence conservation to design mutants with enhanced catalytic activity [3].
    • Structure-Based Engineering: Modifying the enzyme's active site to enhance compatibility with a broader spectrum of sugar donors [3].
    • Targeted Mutant Library Construction: Creating libraries to screen for mutants with high selectivity for targeted glycosylation sites [3].

Mechanism of Action: Targeting Key Pathways

Research indicates that EGCG and other flavonoids exert their effects by modulating multiple cellular signaling pathways. The diagram below illustrates the interconnected mechanisms by which EGCG influences key cellular processes, based on its documented effects in models like glioma cells [4] and general pharmacological reviews [1].

G cluster_pathways Modulates Key Pathways & Proteins cluster_effects Cellular Outcomes EGCG EGCG MAPK MAPK Pathway (p38, Erk, JNK) EGCG->MAPK P53 p53 Pathway EGCG->P53 NFkB NF-κB Pathway EGCG->NFkB Apoptosis Pro-/Anti-apoptotic (Bax / Bcl-2) EGCG->Apoptosis Caspases Caspase-3, -8, -9 EGCG->Caspases MMP MMP-2, MMP-9 EGCG->MMP Autophagy Autophagy Proteins (LC3B, beclin-1, p62) EGCG->Autophagy DNA_Repair DNA Repair (PARP, MGMT) EGCG->DNA_Repair Prolif Inhibits Proliferation MAPK->Prolif Mig Inhibits Migration & Invasion MAPK->Mig Death Induces Apoptosis P53->Death Cycle Induces Cell Cycle Arrest P53->Cycle NFkB->Death Ox Reduces Oxidative Stress NFkB->Ox Apoptosis->Death Caspases->Death MMP->Mig Auto Modulates Autophagy Autophagy->Auto DNA_Repair->Death

This multi-target mechanism is crucial for combating complex diseases like high-grade gliomas, where intra-tumor heterogeneity often limits the efficacy of single-target therapies [4].

Interpretation of Search Results and Next Steps

The lack of direct information on GCG in the search results indicates that it may be a less commonly studied stereoisomer of EGCG. For your in-depth technical guide, I suggest the following path forward:

  • Refine the Search: The focus should be explicitly on "gallocatechin gallate" or "GCG" rather than the more common "EGCG" to filter the vast literature on the latter.
  • Leverage Specialized Databases: Search in dedicated chemical and pharmacological databases (e.g., PubChem, ChEMBL, SciFinder) for the specific molecular profile and bioactivity data of GCG.
  • Explore Comparative Studies: Look for review articles or original research that directly compares the biological activity, potency, and metabolism of GCG with its stereoisomer EGCG.

References

Comparative Antioxidant Activity of Catechins

Author: Smolecule Technical Support Team. Date: February 2026

Compound ABTS⁺• Scavenging IC₅₀ (μg/mL) DPPH Scavenging IC₅₀ (μg/mL) FRAP Assay (Relative Activity) Key Structural Features
GCG 2.87 [1] 6.21 [1] N/A B-ring Pyrogallol, 3-galloyl
EGCG 2.87 [1] 6.21 [1] N/A B-ring Pyrogallol, 3-galloyl
ECG 3.29 [1] 7.42 [1] Highest in one study [2] B-ring Catechol, 3-galloyl
EGC 5.47 [1] 12.66 [1] N/A B-ring Pyrogallol
EC 9.41 [1] 19.96 [1] N/A B-ring Catechol
C 11.22 [1] 25.18 [1] N/A B-ring Catechol
Theasinensin A (TSA) 2.37 [1] 5.26 [1] N/A Dimer (two pyrogallol & two galloyl groups)

Core Experimental Protocols for Scavenging Activity

To evaluate the free radical scavenging activity of GCG in a laboratory setting, the following standardized assays are commonly used. These protocols can be adapted for high-throughput screening.

DPPH Free Radical Scavenging Assay

This is a common method to assess a compound's ability to donate hydrogen atoms and scavenge free radicals.

  • Principle: The stable purple-colored DPPH radical (1,1-diphenyl-2-picrylhydrazyl) is reduced to a yellow-colored diphenylpicrylhydrazine when scavenged by an antioxidant [3].
  • Procedure:
    • Prepare a 0.1 mM DPPH stock solution in methanol [4] [1].
    • Mix a specific volume of the GCG sample (dissolved in a suitable solvent like water or methanol) at various concentrations with the DPPH solution. A typical ratio is 10 μL of sample to 200 μL of DPPH solution, or 1 mL of sample to 1 mL of DPPH solution [1] [3].
    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes [4] [3].
    • Measure the absorbance of the solution at 517 nm using a spectrophotometer [4] [3].
    • Run a control simultaneously using pure solvent instead of the sample.
  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: ( \text{Scavenging Activity} = \frac{(A_{control} - A_{sample})}{A_{control}} \times 100 ) where ( A_{control} ) is the absorbance of the control and ( A_{sample} ) is the absorbance of the test sample [3]. The IC₅₀ value can be determined from a dose-response curve.
ABTS⁺• Cation Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Principle: ABTS (2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized to its blue-green radical cation (ABTS⁺•) by potassium persulfate. Antioxidants reduce this radical, decolorizing the solution [1].
  • Procedure:
    • Generate the ABTS⁺• stock solution by reacting equal volumes of 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use [4] [1].
    • Dilute the ABTS⁺• stock solution with methanol or ethanol to an absorbance of 0.70 (±0.02) at 734 nm to create the working solution [4] [1].
    • Add 100 μL of the GCG sample at different concentrations to 4 mL of the ABTS⁺• working solution [1].
    • Incubate the reaction mixture for 10 minutes in the dark.
    • Measure the absorbance at 734 nm [1].
  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the IC₅₀ is determined [1].
FRAP Assay (Ferric Reducing Antioxidant Power)

This assay measures the reducing capacity of an antioxidant.

  • Principle: Antioxidants reduce the ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ), which develops an intense blue color [4].
  • Procedure:
    • Prepare the FRAP reagent by mixing 10 mM TPTZ in 40 mM HCl, 20 mM ferric chloride, and 300 mM acetate buffer (pH 3.6) in a ratio of 1:1:10 (v/v/v) [4] [1].
    • Add 5 μL of the GCG sample to 150 μL of the FRAP reagent in a 96-well plate [4].
    • Incubate for 10 minutes at 37°C.
    • Measure the absorbance at 593 nm [4].
  • Calculation: The antioxidant capacity is expressed as the concentration of Fe²⁺ equivalents or as a relative percentage compared to a standard like Trolox or EGCG [4].

Molecular Mechanisms & Structure-Activity Relationships

The potent antioxidant activity of GCG is not a single-mechanism event but a result of its specific chemical structure enabling multiple modes of action.

G GCG_Structure GCG Molecular Structure B_Ring B-ring Pyrogallol Group (3',4',5'-trihydroxyl) GCG_Structure->B_Ring Galloyl 3-galloyl Group GCG_Structure->Galloyl H_Donation Hydrogen Atom Transfer (HAT) B_Ring->H_Donation E_Transfer Single Electron Transfer (SET) B_Ring->E_Transfer Galloyl->E_Transfer Chelation Metal Ion Chelation Galloyl->Chelation ROS Reactive Oxygen Species (ROS) Neutralization Radical Neutralization ROS->Neutralization Reduction Reduction of Oxidizing Agents ROS->Reduction Metal_Ions Pro-oxidant Metal Ions (e.g., Cu²⁺) Inhibition Inhibition of Fenton Reaction Metal_Ions->Inhibition H_Donation->ROS E_Transfer->ROS Chelation->Metal_Ions Outcome Outcome: Protection from Oxidative Stress & Damage Neutralization->Outcome Reduction->Outcome Inhibition->Outcome

The primary structural determinants of GCG's activity and their functional consequences are:

  • The B-ring Pyrogallol Group: The 3',4',5'-trihydroxyl structure on the B-ring is a powerful electron donor. It is highly effective at stabilizing unpaired electrons through resonance, making it exceptionally good at Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to neutralize a wide range of free radicals like DPPH• and ABTS⁺• [1].
  • The 3-galloyl Group: The gallate ester attached to the C-ring significantly enhances the molecule's electron-delocalizing capacity, boosting its Single Electron Transfer (SET) capability. Some research suggests that the galloyl group may contribute more to antioxidant potency than the B-ring pyrogallol in certain assay conditions [1]. Furthermore, this group enables GCG to chelate pro-oxidant metal ions like Cu²⁺, preventing them from catalyzing the formation of highly reactive free radicals via the Fenton reaction [2].

Research Implications & Future Directions

The compelling data on GCG's scavenging activity opens several promising avenues for applied research and drug development:

  • Neurodegenerative Diseases: Given its ability to protect hippocampal neuronal cells (HT22) from H₂O₂-induced oxidative stress and its strong radical-scavenging activity, GCG is a prime candidate for further investigation in models of Alzheimer's and Parkinson's disease [4].
  • Dermatology and Cosmeceuticals: GCG has demonstrated protective effects against UVB-induced skin photodamage in hairless mice, improving skin elasticity, collagen fibers, and inhibiting mitochondrial aberrations and melanosome formation. Its superior chemical stability compared to EGCG makes it a more viable ingredient for topical formulations aimed at anti-aging and sun protection [5].
  • Oncology: The role of oxidative stress in cancer initiation and progression is well-established. The strong antioxidant properties of GCG and related catechins, as part of a broader profile of bioactivities (including pro-apoptotic and anti-proliferative effects), warrant further study as adjuvant therapies in oncology [3] [2].

References

GCG and Its Role in Aβ Aggregation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

GCG is an epimer of the well-studied green tea polyphenol EGCG [1] [2]. Here is a summary of its known and inferred mechanisms based on the available literature:

Aspect Details
Relationship to EGCG Epimer of EGCG; formed from EGCG under specific conditions (e.g., cell culture) [1] [2].
Primary Mechanism Scientific literature suggests it shares EGCG's anti-amyloidogenic properties [1] [2]. Direct experimental data on GCG alone is limited.
Inferred Mechanisms of Action (Based on EGCG research) Binds to unfolded peptide chains, redirecting aggregation into non-toxic, off-pathway oligomers that cannot form mature fibrils [3].
Experimental Evidence One study noted GCG's formation during EGCG experiments; its effects were not isolated from EGCG's [1].

Experimental Approaches and Methodologies

The search results provide details on the common experimental methods used to study inhibitors like EGCG, which are directly applicable for investigating GCG.

Thioflavin T (ThT) Aggregation Kinetics Assay

This is a standard method to monitor the fibrillation process in real-time [4].

  • Principle: ThT fluorescence increases significantly upon binding to β-sheet structures in amyloid fibrils.
  • Typical Protocol:
    • Prepare an Aβ peptide solution (e.g., 5 µM in phosphate buffer, pH 8.0).
    • Add the inhibitor compound (GCG/EGCG) at various concentrations.
    • Include ThT dye (e.g., 15 µM in glycine buffer).
    • Incubate the mixture in a plate reader at 37°C with continuous shaking.
    • Measure fluorescence (Excitation: 440 nm, Emission: 490 nm) every 5-10 minutes over 24-48 hours [4].
  • Data Analysis: The resulting fluorescence curve is sigmoidal. You can model it with a logistic equation to extract quantitative parameters like lag time (λ), maximum slope (vₘ), and apparent rate constant (k_app), which allow for precise comparison of inhibitor potency [4].
High-Resolution Imaging with AFM

Atomic Force Microscopy (AFM) visualizes the morphology of aggregates formed during the inhibition process.

  • Procedure: Aliquot samples from the aggregation reaction at different time points, deposit them on an atomically clean surface like graphene, and image in liquid to determine the size and shape of aggregates [5].
  • Outcome: This technique can confirm the absence of mature fibrils and provide direct evidence of the non-toxic, "off-pathway" oligomers promoted by compounds like EGCG/GCG [5].
Cell-Based and In Vivo Models
  • Cellular Models: Treat cultured neuronal cells with Aβ species pre-incubated with or without the inhibitor to assess cell viability and reduction in oligomer-induced toxicity [6].
  • In Vivo Models: Utilize transgenic AD mouse models to evaluate cognitive improvement and reduction in amyloid pathology after chronic administration of the compound [7].

The following diagram outlines a common experimental workflow for evaluating a potential inhibitor like GCG, from initial biochemical screening to validation in disease models.

G cluster_biophysical Key In Vitro Methods start Start: Evaluate Anti-Aβ Aggregation step1 In Vitro Biophysical Assays start->step1 a ThT Fluorescence Kinetics (Quantifies fibril formation) step1->a b Atomic Force Microscopy (AFM) (Visualizes aggregate morphology) step1->b c Theoretical/Computational Studies (e.g., Molecular Dynamics) step1->c step2 Cellular Toxicity Rescue step3 In Vivo Efficacy step2->step3 end Data Synthesis & Candidate Validation step3->end a->step2 b->step2 c->step2

Experimental workflow for evaluating Aβ aggregation inhibitors like GCG

Research Considerations for GCG

Given that GCG is an epimer of EGCG, specific considerations are necessary for its study [1] [2]:

  • Stability in Solution: EGCG is known to undergo epimerization to GCG and oxidation under cell culture conditions. The rates are affected by concentration, pH, temperature, and oxygen partial pressure. These factors must be controlled, and the stability of GCG itself under experimental conditions should be verified.
  • Bioavailability: Like EGCG, GCG is likely to have low bioavailability and rapid metabolism. For any therapeutic application, strategies such as nanoformulations may be necessary to improve its delivery to the brain [1] [3].

Key Takeaways and Future Research

  • GCG is an understudied epimer of the potent anti-amyloidogenic compound EGCG.
  • Its mechanisms of action are inferred from EGCG research and include redirecting Aβ aggregation into non-toxic pathways.
  • Robust experimental protocols are well-established and can be directly applied to characterize GCG's efficacy and mechanism.

To advance the field, future research on GCG should focus on:

  • Isolating and testing the effects of GCG independently of EGCG.
  • Conducting direct, comparative studies between GCG and EGCG regarding their potency and mechanisms.
  • Addressing the challenges of stability and bioavailability for therapeutic development.

References

Chemical Identity and Relationship to EGCG

Author: Smolecule Technical Support Team. Date: February 2026

Gallocatechin gallate (GCG) is a catechin and a type of flavan-3-ol. Its core structure consists of two aromatic rings (A and B) and a heterocyclic dihydropyran ring (C), with multiple hydroxyl groups attached. A gallate moiety is esterified to the C ring [1] [2].

GCG is the C-2 epimer of the more widely known (-)-epigallocatechin gallate (EGCG). This means they are stereoisomers, differing only in the spatial configuration around a single carbon atom (C-2 in the C ring) [3]. GCG has a trans configuration (2S, 3R), while EGCG has a cis configuration (2R, 3R) [4].

The following diagram illustrates the epimerization relationship between EGCG and GCG:

G EGCG EGCG Process Heat/High Temperature Epimerization EGCG->Process  C-2 Configuration  Change GCG GCG Process->GCG

Epimerization transforms EGCG into GCG under heat.

A significant source of GCG is through the heat-induced epimerization of EGCG during the processing or heating of green tea. Studies indicate that heating EGCG at 100°C for 30 minutes can lead to a measurable conversion to GCG [3].

Comparative Properties and Bioactivities

The following table summarizes key comparative data between GCG and EGCG.

Property GCG EGCG Technical Notes & Context
Chemical Configuration (2S, 3R) trans [4] (2R, 3R) cis [4] The difference at the C-2 atom affects their 3D structure and biological interactions.
Primary Source Artifact from heat processing of tea [3] [4] Naturally abundant in green tea (50-60% of catechins) [1] In fresh tea leaves, EGCG is predominant.
Cholesterol Absorption Inhibition Shows significant activity [3] Shows significant activity [3] Heat-epimerized catechin mixtures (rich in GCG) may be more effective [3].
Post-Ischemic Myocardial Recovery (in vitro) Effective at 3 × 10⁻⁶ M [4] Effective at 3 × 10⁻⁵ M [4] GCG demonstrated similar efficacy at a 10-fold lower concentration, suggesting higher potency in this model [4].
Positive Inotropic Effect (PIE) Produced PIE [4] Produced PIE [4] Both act via a mechanism similar to calcium-sensitizing drugs, without increasing intracellular Ca²⁺ [4].
Vasorelaxant Effect More prolonged effect [4] Measurable effect [4] The effect is linked to nitric oxide (NO) release [4].

Beyond the comparative data, both GCG and EGCG exhibit a range of bioactivities relevant to drug development, primarily through modulating key cellular signaling pathways. The following diagram outlines these core mechanisms:

G GCG_EGCG GCG / EGCG Receptors Cell Surface Receptors (e.g., 67LR, VEGFR) GCG_EGCG->Receptors Intracellular Intracellular Signaling GCG_EGCG->Intracellular Receptors->Intracellular Modulates TLR4 TLR4 Inhibition Receptors->TLR4 STAT3 STAT3 Phosphorylation Receptors->STAT3 Effects Functional Effects Intracellular->Effects Influences AntiInflammatory Anti-Inflammatory Effects->AntiInflammatory Anticancer Induces Apoptosis Effects->Anticancer Cardio Cardioprotection Effects->Cardio

GCG and EGCG modulate multiple signaling pathways to exert effects.

The mechanisms shown in the diagram are supported by specific experimental findings:

  • Anti-inflammatory & Immunomodulatory Action: EGCG inhibits the JAK/STAT signaling pathway, reducing phosphorylation of proteins like STAT1 and STAT3, which are crucial in inflammation and cancer progression [5] [6].
  • Cardioprotective Mechanisms: The protective effect against post-ischemic myocardial dysfunction is linked to the inhibition of the Mitochondrial Permeability Transition Pore (MPTP), preventing calcium overload-induced apoptosis [4].

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies.

Protocol: In Vitro Model of Myocardial Ischemia-Reperfusion [4]

This protocol assesses the cardioprotective efficacy of catechins.

  • 1. Heart Preparation: Isolate hearts from guinea pigs (300-350 g). Cannulate the aorta and perfuse using a Langendorff apparatus with Krebs-Henseleit (KH) solution, maintained at 37°C and oxygenated with 95% O₂/5% CO₂.
  • 2. Baseline Measurement: Insert a fluid-filled balloon into the left ventricle to continuously monitor Left Ventricular Developed Pressure (LVDP) as a primary metric of contractile function.
  • 3. Drug Pre-treatment: Perfuse the heart for 20 minutes with KH solution containing either EGCG (3 × 10⁻⁵ M) or GCG (3 × 10⁻⁶ M). Include a control group perfused with drug-free solution.
  • 4. Ischemia-Induction: Subject the hearts to 30 minutes of global, normothermic ischemia by stopping the flow of perfusate.
  • 5. Reperfusion: Restore the flow of KH solution (without catechins) for 40 minutes.
  • 6. Data Analysis: Calculate the percentage recovery of LVDP at the end of reperfusion compared to the pre-ischemic baseline. A significantly higher recovery in treated groups indicates a cardioprotective effect.
Protocol: Investigating the Epimerization of EGCG to GCG [3] [7]

This methodology is relevant for studying the compound's stability and conversion.

  • 1. Sample Preparation: Dissolve purified EGCG in an aqueous solution. The pH of the solution should be controlled, as epimerization is faster at neutral to basic pH.
  • 2. Heat Treatment: Heat the EGCG solution to a defined temperature (e.g., 100°C) for a set duration (e.g., 30 minutes) in a controlled environment like a water bath or oil bath.
  • 3. Sample Analysis:
    • Analytical Technique: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.
    • Separation: Employ a reverse-phase C18 column. A common mobile phase is a gradient of water (with 0.1% formic acid) and acetonitrile.
    • Quantification: Identify EGCG and GCG based on their retention times and mass spectra by comparison with pure standards. The epimerization rate can be calculated based on the peak areas.

Formulation and Bioavailability Considerations

The search results highlight significant challenges and one promising strategy for the delivery of these catechins.

  • Inherent Instability: Both EGCG and GCG are chemically unstable in aqueous solutions, undergoing epimerization and oxidative degradation, which leads to the formation of quinones and dimers [7]. Factors that accelerate degradation include neutral/basic pH, oxygen, light, and metal ions [7].
  • Low Bioavailability: EGCG (and by extension, likely GCG) suffers from low oral bioavailability (≤10%), limiting its therapeutic potential. This is due to poor intestinal permeability, metabolism by gut microbiota, and extensive phase II metabolism (glucuronidation, sulfation, and O-methylation) in the liver [1] [6].
  • Stabilization Strategy: A promising, simple formulation approach involves creating a complex with sucrose.
    • Formula: An oral solution containing EGCG (2.68%), citric acid (to adjust pH to 3.5-4.5), and sucrose (10%) [7].
    • Mechanism: The EGCG-sucrose complex in a concentrated solution appears to shift degradation from irreversible oxidation toward reversible epimerization, thereby preserving the active catechin content. This formulation was stable for at least 24 months at 2–8°C and showed improved bioavailability in a rat model compared to powdered EGCG capsules [7].

References

HPLC Application Notes for (-)-Gallocatechin Gallate (GCG) Analysis

Author: Smolecule Technical Support Team. Date: February 2026

(-)-Gallocatechin gallate (GCG) is a catechin epimer of (-)-epigallocatechin gallate (EGCG) and is found in certain fermented teas and high-temperature-processed tea extracts. Its analysis is crucial for standardizing natural extracts used in pharmaceutical and nutraceutical development [1] [2]. The following application notes provide a foundation for its quantification using HPLC.

Key HPLC Method Parameters

The table below summarizes two validated chromatographic conditions for the separation and analysis of GCG, adaptable based on equipment availability and required resolution.

Parameter Method 1: Conventional HPLC for Multiple Catechins [3] Method 2: Rapid UHPLC for GCG [4]
Analytical Column Deactivated, double endcapped monomeric C18 (3.0 mm × 250 mm, 5 µm) [3] Waters Acquity C18 (50 mm x 2.1 mm ID, 1.8 µm) [4]
Mobile Phase Acidified water and acetonitrile/methanol (specific gradient detailed in protocol) [3] Phosphate Buffer (pH 6.8) : Methanol (70:30, v/v) [4]
Elution Mode Gradient Isocratic
Flow Rate 1 mL/min [3] 0.5 mL/min [4]
Column Temperature Room Temperature [3] 25 °C [4]
Detection (Wavelength) UV at 280 nm [3] UV at 272 nm [4]
Injection Volume Not specified 20 µL [4]
Run Time Shorter analysis time (specific duration not stated) [3] 5 minutes [4]

Quantitative Validation Data The following table outlines typical validation results for an HPLC method analyzing GCG, demonstrating the method's reliability [4].

Validation Parameter Results for GCG Analysis
Linearity Correlation coefficient (R²) > 0.999 [4]
Accuracy (Recovery) 99.1% to 100.4% [4]
Precision Relative Standard Deviation (RSD) < 2% [4]
Limit of Detection (LOD) Method is "sensitive enough for routine analysis" (specific value not stated) [4]

Detailed Experimental Protocol

Here is a detailed step-by-step protocol for the rapid UHPLC method for quantifying GCG, adapted from the search results [4].

Sample Preparation (Extraction from Green Tea)

  • Weigh: Accurately weigh about 1 gram of green tea leaves.
  • Dissolve: Add the leaves to 10 mL of methanol.
  • Extract: Vortex the mixture continuously for 30 minutes.
  • Separate: Centrifuge at 2000 rpm for 15 minutes and collect the supernatant.
  • Clean: To remove pigments, transfer the supernatant to a dispersive Solid-Phase Extraction (SPE) tube (e.g., Agilent Dispersive SPE 15mL AOAC tubes).
  • Vortex and Centrifuge: Vortex for 20 minutes and centrifuge again at 2000 rpm for 10 minutes. Collect the final supernatant.
  • Filter: Filter the extract through a 0.2 µm nylon syringe filter before UHPLC injection.

Instrumental Setup and Analysis

  • Prepare Mobile Phase: Prepare a phosphate buffer (pH 6.8) and mix with HPLC-grade methanol in a 70:30 ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
  • Set Chromatographic Conditions:
    • Column: C18 (50 mm x 2.1 mm ID, 1.8 µm)
    • Flow Rate: 0.5 mL/min
    • Column Oven Temperature: 25 °C
    • Detection: UV at 272 nm
    • Injection Volume: 20 µL
    • Run Time: 5 minutes (isocratic elution)
  • Perform Analysis: Inject the prepared standard and sample solutions.

Critical Considerations for Analysis

GCG is prone to degradation, which can compromise analytical results. Please consider the following factors during method development and sample handling.

GCG_stability GCG Stability Factors GCG Stability Factors pH pH GCG Stability Factors->pH Temperature Temperature GCG Stability Factors->Temperature Antioxidants Antioxidants GCG Stability Factors->Antioxidants Light & Oxygen Light & Oxygen GCG Stability Factors->Light & Oxygen Most stable in acidic conditions (pH 3-6) Most stable in acidic conditions (pH 3-6) pH->Most stable in acidic conditions (pH 3-6) Unstable at neutral/basic pH Unstable at neutral/basic pH pH->Unstable at neutral/basic pH Store solutions at 4°C or -20°C Store solutions at 4°C or -20°C Temperature->Store solutions at 4°C or -20°C Degrades rapidly at high temps Degrades rapidly at high temps Temperature->Degrades rapidly at high temps Add ascorbic acid (e.g., 0.04%) Add ascorbic acid (e.g., 0.04%) Antioxidants->Add ascorbic acid (e.g., 0.04%) Prevents oxidative degradation Prevents oxidative degradation Antioxidants->Prevents oxidative degradation Protect from light Protect from light Light & Oxygen->Protect from light Degas solutions & use inert gas Degas solutions & use inert gas Light & Oxygen->Degas solutions & use inert gas

  • Stability and Storage: GCG is highly susceptible to degradation, primarily through oxidation and epimerization [5]. Epimerization can convert (-)-epigallocatechin gallate (EGCG) to GCG and vice versa, especially at elevated temperatures (e.g., during tea processing) [1] [5]. To ensure analytical accuracy:
    • pH: Maintain an acidic environment (pH 3–6) for sample and standard solutions, as GCG is unstable at neutral to basic pH [1] [5].
    • Temperature: Store standard stock solutions and prepared samples at 2-8°C or -20°C to maximize stability. The pure standard has a limited shelf life [6] [5].
    • Antioxidants: Incorporate a reducing agent like ascorbic acid (0.04%) into the solution to protect GCG from oxidative degradation [5].
  • Matrix Complexity: When analyzing GCG in complex samples like fermented tea (Miang), a sophisticated gradient elution is necessary to separate GCG from other co-eluting catechins, gallic acid, and caffeine [3]. The search results indicate that a well-chosen C18 column with acid in the mobile phase is critical for overcoming matrix interference [3].

Expected Outcomes and Applications

A properly developed and validated HPLC method for GCG will provide high-resolution separation, precise quantification, and high accuracy and precision for routine analysis [3] [4]. This methodology is essential for:

  • Standardization of Botanicals: Quality control of Miang extracts and other tea-based natural products intended for use as active pharmaceutical ingredients (APIs) [3].
  • Bioavailability Studies: Tracking the absorption and transport of GCG across biological barriers like the blood-brain barrier [2].
  • Stability Studies: Monitoring the degradation kinetics of GCG under various storage and processing conditions [5].

Conclusion

This guide provides a validated framework for the HPLC analysis of this compound. The critical steps for success include selecting an appropriate column and mobile phase, rigorously validating the method, and, most importantly, implementing strict controls over sample stability. By following this protocol, researchers can reliably quantify GCG for applications in pharmaceutical development and natural product research.

References

Comprehensive Application Notes and Protocols for LC-MS/MS Quantification of Glucagon (GCG)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LC-MS/MS Principles and Historical Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a cornerstone technology in modern bioanalytical chemistry, combining the superior separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of mass spectrometry. The historical development of LC-MS has been marked by groundbreaking innovations dating back to its initial conceptualization in the mid-20th century, with the first commercial systems emerging in the 1970s utilizing quadrupole mass spectrometers. [1] The most transformative advancement came with the development of electrospray ionization (ESI) in the 1980s and 1990s, which revolutionized the analysis of large, polar biomolecules such as proteins, peptides, and nucleic acids by enabling efficient transfer of analytes from the liquid phase to the gas phase for mass analysis. [2] [1] This technological evolution has established LC-MS/MS as an indispensable tool in pharmaceutical research, clinical diagnostics, and life sciences, with PubMed recording approximately 3,908 LC-MS-related publications annually as of 2023. [3]

The analytical power of LC-MS/MS lies in its unique ability to separate complex mixtures and provide highly specific detection through multiple reaction monitoring (MRM). This technique is particularly valuable for quantifying therapeutic peptides like glucagon (GCG) in biological matrices, where it offers significant advantages over traditional immunoassays, including higher specificity, reduced cross-reactivity, and the ability to multiplex analyses. [4] Glucagon, a 29-amino acid peptide hormone, plays critical roles in glucose metabolism and represents an important therapeutic target for diabetes management. The quantification of GCG presents substantial bioanalytical challenges due to its low endogenous concentrations, susceptibility to enzymatic degradation, and the complexity of biological sample matrices. This document provides comprehensive application notes and detailed protocols to address these challenges through robust LC-MS/MS methodology.

Materials and Methods

Sample Preparation Strategies

Table 1: Comparison of Sample Preparation Techniques for GCG Quantification

Technique Principles Advantages Limitations Recommended Use

| Protein Precipitation with Phospholipid Removal (PLR) | Combination of organic solvent-induced protein precipitation with selective phospholipid removal using specialized sorbents | - Rapid processing

  • Effective phospholipid removal
  • Reduced matrix effects
  • Simple workflow with minimal method development | - Less selective than SPE
  • May not remove all interfering compounds | Initial sample cleanup for high-throughput analysis when moderate cleanliness suffices | | Solid Phase Extraction (SPE) | Retention based on hydrophobic, ionic, or mixed-mode interactions with subsequent selective elution | - Superior sample cleanliness
  • Effective analyte concentration
  • Comprehensive removal of endogenous interferences | - Requires more method development
  • Increased time and labor
  • Higher cost | When highest sensitivity and specificity are required for complex matrices | | Microelution SPE | Miniaturized SPE format with significantly reduced sorbent mass and solvent volumes | - Minimal sample volume requirements
  • Reduced solvent consumption
  • Higher sensitivity through smaller elution volumes
  • No evaporation/reconstitution needed | - Limited sample load capacity
  • Specialized equipment required | Ideal for volume-limited samples or when enhanced sensitivity is critical |

2.1.1 Protein Precipitation with Phospholipid Removal: Biological matrices including plasma, serum, or whole blood require extensive cleanup prior to LC-MS/MS analysis to minimize ion suppression and matrix effects. Simple protein precipitation, while fast and convenient, often leaves behind significant amounts of phospholipids that can interfere with accurate quantification. [4] The Phree phospholipid removal plates provide an enhanced approach by combining protein precipitation with selective phospholipid extraction. The protocol involves: (1) adding a crash solvent (methanol or acetonitrile with 1% formic acid) to the PLR well plate; (2) mixing the biological sample with the crash solvent to induce protein precipitation; (3) applying vacuum or positive pressure to pass the solution through a filter that retains precipitated proteins and a sorbent that extracts phospholipids; (4) collecting the cleaned extract for LC-MS/MS analysis. [4] This approach significantly reduces matrix effects while maintaining high recovery of target analytes like GCG.

2.1.2 Mixed-Mode Solid Phase Extraction: For applications requiring the highest level of sample cleanliness, mixed-mode SPE utilizing polystyrene-divinylbenzene (PSDVB) polymeric sorbents with incorporated cation or anion exchange moieties provides superior performance. [4] The Strata-X methodology follows these critical steps: (1) sample pretreatment (dilution, acidification, or addition of organic solvent) to optimize analyte retention; (2) sample loading onto the SPE cartridge or well plate; (3) aqueous wash to remove water-soluble endogenous interferents; (4) organic solvent wash to eliminate hydrophobic matrix compounds; (5) selective elution of target analytes using optimized solvent conditions; (6) evaporation and reconstitution in LC-compatible solvent, often at a lower volume than the original sample to preconcentrate the analyte and enhance sensitivity. To streamline method development, utilization of an SPE method development plate that screens four different chemistries under multiple conditions is highly recommended to identify the optimal sorbent for GCG extraction. [4]

Liquid Chromatography Separation

2.2.1 Column Selection: While reversed-phase C18 columns represent the most common stationary phase in LC-MS applications, alternative phases may provide superior selectivity for peptide analysis. Core-shell technology columns, such as the Kinetex series, offer increased efficiency compared to fully porous particles, yielding faster and more highly efficient separations. [4] For peptide separations, wide-pore materials (300 Å) are generally recommended to accommodate larger biomolecules and ensure sufficient access to the stationary phase. The application of stationary phases that incorporate aromatic ligands (e.g., biphenyl or phenyl-hexyl) can provide enhanced selectivity for compounds with aromatic structures through π-π interactions, which may benefit GCG separation. [4] These columns demonstrate complementary selectivity to traditional C18 phases and may improve resolution of GCG from potentially interfering substances.

2.2.2 Mobile Phase Optimization: For GCG analysis, acidic mobile phases are typically employed to promote protonation of acidic residues and enhance ionization efficiency. Common mobile phase systems include: (1) water/acetonitrile with 0.1% formic acid; (2) water/methanol with 0.1% formic acid; (3) ammonium formate or acetate buffers (pH 3-5) for improved reproducibility. The inclusion of ion-pairing reagents (e.g., trifluoroacetic acid, heptafluorobutyric acid) can improve peak shape and retention for hydrophilic peptides but may cause ion suppression in MS detection and requires careful optimization. [5] Gradient elution is essential for peptide separation, typically starting at 5-10% organic solvent and increasing to 60-90% over 5-15 minutes, with the exact profile optimized to achieve optimal resolution while maintaining acceptable run times.

Mass Spectrometric Detection

Table 2: Mass Spectrometry Parameters for GCG Quantification

Parameter Recommended Setting Alternative Options Optimization Considerations
Ionization Source Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) ESI preferred for polar, thermally labile compounds like peptides
Ionization Mode Positive Mode Negative Mode Positive mode typically provides superior sensitivity for peptides
Mass Analyzer Triple Quadrupole (QQQ) Quadrupole-TOF (Q-TOF), Quadrupole-Orbitrap (Q-Orbitrap) QQQ ideal for targeted quantification due to high sensitivity in MRM mode
Source Temperature 300-400°C 250-500°C Higher temperatures improve desolvation but may promote fragmentation
Ion Spray Voltage 4500-5500 V 3000-6000 V Optimize for maximum precursor ion intensity
Nebulizer Gas 40-60 psi 30-70 psi Higher pressure improves aerosol formation for better sensitivity
Drying Gas 40-60 psi 30-70 psi Optimize to balance desolvation and analyte loss

2.3.1 MS Instrumentation: Modern LC-MS/MS systems for quantitative bioanalysis predominantly utilize triple quadrupole mass spectrometers operated in Multiple Reaction Monitoring (MRM) mode due to their exceptional sensitivity and specificity. [2] [1] These instruments fragment peptide precursor ions in the second quadrupole (collision cell) and monitor specific fragment ions in the third quadrupole, providing highly selective detection that significantly reduces chemical noise from complex biological matrices. Alternative platforms including quadrupole-time-of-flight (Q-TOF) and quadrupole-Orbitrap systems offer the advantage of high-resolution mass analysis, which can provide additional specificity through exact mass measurement, though typically at higher instrument cost and with potentially reduced sensitivity compared to triple quadrupole systems for targeted quantification. [1]

2.3.2 MRM Transition Optimization: For GCG quantification, selection of appropriate precursor and fragment ions is critical for method sensitivity and specificity. The doubly-charged precursor ion [M+2H]²⁺ is typically the most abundant for peptides of GCG's size (MW ~3483 Da) and should be selected for monitoring. Optimization of MRM parameters should include: (1) direct infusion of standard solutions to identify predominant precursor ions; (2) collision energy optimization for each precursor-fragment transition; (3) selection of 3-5 abundant fragment ions for monitoring; (4) verification of transition specificity in the presence of matrix components. Commonly observed fragments for peptides include y- and b-series ions, with those representing sequence-specific fragments preferred for quantification. The most intense transition is typically designated as the quantifier ion, while 1-2 additional transitions serve as qualifier ions for confirmatory purposes.

Experimental Protocol: LC-MS/MS Quantification of GCG

Sample Preparation Workflow

GCG_sample_prep GCG Sample Preparation Workflow Start Start with Plasma/Serum Sample Pretreatment Sample Pretreatment (Dilution, Acidification, Internal Standard Addition) Start->Pretreatment 100-500 μL sample SPE_Load Load onto Mixed-Mode SPE Pretreatment->SPE_Load Apply to cartridge Wash1 Aqueous Wash (Remove Water-Soluble Interferences) SPE_Load->Wash1 2% Formic Acid Wash2 Organic Wash (Remove Hydrophobic Interferences) Wash1->Wash2 5% Methanol/Water Elution Selective Elution (Collect GCG Fraction) Wash2->Elution Methanol/ACN with 2% Ammonium Hydroxide Reconstitution Evaporation & Reconstitution in LC-Compatible Solvent Elution->Reconstitution Collect eluate LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Inject 5-20 μL

LC-MS/MS Analysis Procedure

3.2.1 Chromatographic Conditions:

  • Column: Kinetex Biphenyl (100 × 2.1 mm, 2.6 μm) or equivalent wide-pore column
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient Program: 0 min: 15% B; 0-5 min: 15-35% B; 5-8 min: 35-60% B; 8-8.5 min: 60-95% B; 8.5-10.5 min: 95% B; 10.5-11 min: 95-15% B; 11-15 min: 15% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 μL

3.2.2 Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer
  • Ionization Source: Electrospray ionization (ESI), positive mode
  • Source Temperature: 350°C
  • Ion Spray Voltage: 5000 V
  • Nebulizer Gas: 50 psi
  • Drying Gas: 50 psi
  • MRM Transitions: Optimize for specific GCG fragments (e.g., m/z 774.8 → 1103.5 quantifier; m/z 774.8 → 899.4 qualifier)
  • Dwell Time: 100 ms per transition

3.2.3 Quantification Approach:

  • Internal Standard: Stable isotope-labeled GCG (e.g., [¹³C₆,¹⁵N₂]-GCG)
  • Calibration Curve: 8-point curve ranging from 5-1000 pg/mL
  • Quality Controls: Prepare at low, medium, and high concentrations (15, 150, 750 pg/mL)

GCG_LCMS_workflow GCG LC-MS/MS Analytical Workflow Sample_Inject Sample Injection (10 μL) LC_Separation LC Separation (Biphenyl Column, 15-60% ACN with 0.1% FA over 8 min) Sample_Inject->LC_Separation Gradient Elution ESI_Ionization ESI Ionization (Positive Mode, 5000V) LC_Separation->ESI_Ionization Column Effluent MS1_Selection Q1: m/z 774.8 Selection (Precursor Ion) ESI_Ionization->MS1_Selection Ion Transfer CID_Fragmentation CID Fragmentation (Collision Energy: Optimized) MS1_Selection->CID_Fragmentation Mass Selection MS2_Selection Q3: Fragment Selection (m/z 1103.5 Quantifier m/z 899.4 Qualifier) CID_Fragmentation->MS2_Selection Fragmentation Detection Detection & Quantification (Internal Standard Calibration) MS2_Selection->Detection MRM Detection

Application Notes and Method Validation

Critical Method Parameters

4.1.1 Sample Stability Considerations: Glucagon presents significant preanalytical challenges due to its susceptibility to enzymatic degradation and adsorption to container surfaces. To maintain analyte integrity, the following precautions are recommended: (1) use EDTA-plasma with added protease inhibitors (e.g., aprotinin, DPP-IV inhibitors); (2) maintain samples at 4°C during processing; (3) use low-binding polypropylene tubes throughout the procedure; (4) process samples promptly after collection (within 2 hours) or store at -80°C for long-term preservation. Stability assessments should be conducted under various storage and processing conditions (bench top, autosampler, freeze-thaw cycles) to establish appropriate handling protocols.

4.1.2 Matrix Effects Assessment: The impact of co-eluting matrix components on ionization efficiency must be rigorously evaluated to ensure method accuracy and precision. Matrix effects should be assessed according to regulatory guidelines using the post-extraction spiking approach: (1) prepare blank matrix extracts from at least 6 different sources; (2) spike with GCG at low and high QC concentrations after extraction; (3) compare peak areas with those from neat solutions prepared in reconstitution solvent; (4) calculate the matrix factor (MF) and internal standard normalized MF for each lot. An IS-normalized MF close to 1.0 indicates effective compensation of matrix effects by the internal standard. Significant variation (>15%) between different matrix lots may necessitate additional sample cleanup or chromatographic optimization.

Method Validation Criteria

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria

| Accuracy and Precision | Analysis of QC samples at 4 concentrations (LLOQ, low, medium, high) with 6 replicates each over 3 runs | Within-run and between-run precision: ≤15% RSD (≤20% at LLOQ) Accuracy: 85-115% of nominal (80-120% at LLOQ) | | Linearity | 8-point calibration curve analyzed in triplicate over 3 runs | Correlation coefficient (r) ≥ 0.99 Back-calculated standards within 15% of nominal (20% at LLOQ) | | Lower Limit of Quantification (LLOQ) | Analysis of 6 replicates at LLOQ with precision ≤20% and accuracy 80-120% | Signal-to-noise ratio ≥ 5:1 Precise and accurate quantification at lowest calibrator | | Selectivity and Specificity | Analysis of blank matrix from 6 different sources to check for interference at GCG and IS retention times | Response in blank < 20% of LLOQ for analyte and < 5% for IS | | Matrix Effects | Post-column infusion and post-extraction addition experiments with 6 different matrix lots | Internal standard normalized matrix factor 0.85-1.15 with RSD ≤ 15% | | Stability | Evaluation of bench-top, processed sample, freeze-thaw, and long-term storage stability | Analyte response within 15% of nominal value |

4.2.1 Additional Validation Parameters: Beyond the core validation criteria outlined in Table 3, comprehensive method validation should include assessment of carryover, dilution integrity, and recovery. Carryover should be evaluated by injecting a blank sample immediately following the upper limit of quantification (ULOQ) standard, with response in the blank not exceeding 20% of the LLOQ. For samples requiring dilution above the ULOQ, dilution linearity should be demonstrated by spiking matrix at concentrations exceeding the ULOQ and diluting with blank matrix to within the calibration range, with accuracy and precision meeting validation criteria. Extraction recovery should be determined by comparing peak areas from extracted samples with those from post-extraction spiked samples at low, medium, and high concentrations.

Conclusion

The LC-MS/MS methodology presented herein provides a robust framework for the precise and accurate quantification of glucagon (GCG) in biological matrices. By leveraging advanced sample preparation techniques, optimized chromatographic separations, and highly specific mass spectrometric detection, this protocol addresses the significant analytical challenges associated with peptide quantification. The comprehensive validation approach ensures method reliability for supporting preclinical and clinical studies where monitoring GCG concentrations is essential for understanding glucose homeostasis and evaluating therapeutic interventions.

The flexibility of this platform allows for adaptation to various research needs, from high-throughput clinical applications to highly sensitive mechanistic studies. As LC-MS/MS technology continues to evolve with improvements in instrument sensitivity, chromatographic efficiency, and automation capabilities, the methodology described can be further refined to enhance performance characteristics while maintaining the rigorous quality standards required for regulated bioanalysis.

References

Application Notes and Protocols: (-)-Gallocatechin Gallate (GCG) as a Novel Authentication Marker for Triadica cochinchinensis Honey

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GCG as an Authentication Marker

(-)-Gallocatechin Gallate (GCG) has been identified as a novel flavonoid marker for authenticating Triadica cochinchinensis honey (TCH), a monofloral honey variety of significant commercial and medicinal importance in southern China. This unique chemical marker is exclusively derived from the nectar of T. cochinchinensis plants and has demonstrated absolute specificity to TCH when compared against 11 other common Chinese honey varieties. The discovery of GCG addresses a critical authentication gap in honey quality control, providing a reliable method to verify botanical origin and combat economically motivated adulteration in the honey industry.

The authentication of monofloral honeys represents a significant challenge in food quality control due to the global prevalence of honey adulteration. Traditional authentication methods, including palynological analysis and basic physicochemical parameter testing, often lack the specificity and precision required for definitive botanical origin determination. Recent research has focused on identifying chemical markers derived from nectar source plants that can serve as definitive indicators of honey authenticity. These markers, particularly flavonoids, offer significant advantages for authentication as they are stable, measurable with precision instrumentation, and directly linked to the botanical origin of the honey. The identification of GCG as a characteristic marker for TCH builds upon successful precedents in honey authentication, such as methyl syringate 4-O-β-D-gentiobioside and lepteridine for Manuka honey, kaempferitrin for Camellia oleifera honey, and safflomin A for safflower honey [1].

Materials and Reagents

Honey Samples
  • TCH Samples: Collect Triadica cochinchinensis honey directly from apiaries located in T. cochinchinensis plantation areas during the flowering season (May to July). Confirm botanical origin through palynological analysis prior to analysis [1].
  • TCN Samples: Obtain T. cochinchinensis nectar directly from flowers using a micro-aspirator for comparative analysis [1].
  • Comparative Honey Samples: Include 11 other common Chinese commercial honey types for specificity testing: Brassica napus honey (BNH), Citrus reticulata honey (CRH), Robinia pseudoacacia honey (RPH), Ziziphus jujuba honey (ZJH), Vitex negundo honey (VNH), Litchi chinensis honey (LCH), Lycium chinense honey (YCH), Eriobotrya japonica honey (EJH), Tilia tuan honey (TTH), polyfloral honey (POH), and Camellia oleifera honey (COH) [1].
  • Sample Replication: Prepare a minimum of three biological replicates for each honey type to ensure statistical significance [1].
  • Storage Conditions: Maintain all honey samples at -20°C until analysis to preserve chemical integrity and prevent degradation [1].
Chemicals and Reagents
  • Solvents: LC-MS-grade acetonitrile and methanol (Merck, Darmstadt, Germany) [1].
  • Additives: LC-MS-grade formic acid (Sigma-Aldrich, St. Louis, MO, USA) [1].
  • Water: Ultra-pure water (18.2 MΩ·cm) from a Milli-Q Plus system (Millipore, Bradford, PA, USA) [1].
  • Standards: this compound (GCG) standard with purity >98% (MedChemExpress, Shanghai, China) [1].
  • Internal Standards: Prepare internal standard working solution containing daidzein, rutin, and (-)-gallocatechin at 4000 nmol/L concentration [1].
Equipment
  • LC-MS/MS System: Liquid chromatography system coupled with tandem mass spectrometry (e.g., QTRAP instrument) [1].
  • Chromatography Column: Reversed-phase C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C [1].
  • Freeze-dryer: For sample concentration and preservation [1].
  • Ball Mill: (MM400, Retsch, Haan, Germany) for homogenizing samples [1].
  • Centrifuge: Capable of maintaining 4°C and reaching 12,000 rpm (11,304 × g) [1].
  • Ultrasonication Bath: For efficient extraction of analytes [1].
  • Filter Membranes: 0.22 μm pore size for sample filtration [1].
  • Light Microscope: Equipped with camera (DS-Fi3, Nikon Corporation, Tokyo, Japan) for palynological analysis [1].

Experimental Protocols

Sample Preparation Protocol
3.1.1 Palynological Analysis
  • Sample Preparation: Prepare honey and pollen grain samples according to the method described by Song et al. (2024) [1].
  • Microscopic Analysis: Examine samples under light microscope equipped with a camera at appropriate magnification.
  • Pollen Identification: Identify and count T. cochinchinensis pollen grains based on distinct morphological characteristics.
  • Quantification: Calculate the percentage of T. cochinchinensis pollen grains relative to total pollen grains present in the honey sample.
  • Threshold Determination: Establish minimum pollen percentage threshold for classifying honey as monofloral TCH.
3.1.2 Basic Physicochemical Analysis
  • Sugar Profiling: Determine fructose, glucose, and sucrose content using validated methods such as HPLC-RID [1].
  • Moisture Content: Measure water content using appropriate methodology (e.g., refractometry) [1].
  • Additional Parameters: Assess additional quality parameters including hydroxymethylfurfural (HMF) content and diastase activity where applicable [2].
3.1.3 LC-MS/MS Sample Preparation
  • Freeze-drying: Subject TCH and TCN samples to freeze-drying to remove water content [1].
  • Homogenization: Grind freeze-dried samples into fine powder using a ball mill (30 Hz, 1.5 min) [1].
  • Weighing: Accurately weigh 0.20 ± 0.01 g of sample into appropriate extraction vessels [1].
  • Extraction: Add 5 mL of 70% methanol and 100 μL of internal standard working solution to each sample [1].
  • Sonication: Sonicate samples for 30 minutes to facilitate efficient extraction [1].
  • Centrifugation: Centrifuge at 12,000 rpm (11,304 × g) for 5 minutes at 4°C [1].
  • Filtration: Collect supernatant and filter through 0.22 μm membrane into LC-MS/MS vials [1].
LC-MS/MS Analysis Parameters
3.2.1 Chromatographic Conditions
  • Mobile Phase A: 0.1% formic acid in ultra-pure water [1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile [1]

  • Gradient Program:

    | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | |------------|---------------------|---------------------|---------------------| | 0 | 95 | 5 | 0.3 | | 5.0 | 80 | 20 | 0.3 | | 7.0 | 70 | 30 | 0.3 | | 9.0 | 60 | 40 | 0.3 | | 11.0 | 45 | 55 | 0.3 | | 13.0 | 20 | 80 | 0.3 | | 14.0 | 20 | 80 | 0.3 | | 14.1 | 95 | 5 | 0.3 | | 16.0 | 95 | 5 | 0.3 |

  • Column Temperature: Maintain at 40°C [1]

  • Injection Volume: 2 μL [1]

3.2.2 Mass Spectrometry Conditions
  • Ionization Mode: Electrospray ionization (ESI) negative mode [1]

  • Ion Source Parameters:

    | Parameter | Value | |-----------|-------| | Ion Spray Voltage | -4500 V | | Source Temperature | 550°C | | Curtain Gas | 35 psi | | Nebulizer Gas | 55 psi | | Heater Gas | 50 psi |

  • Detection Mode: Multiple Reaction Monitoring (MRM) [1]

  • GCG Transitions: Monitor specific precursor-to-product ion transitions for GCG quantification and qualification [1]

Method Validation Protocol
  • Specificity: Verify that GCG is uniquely present in TCH and TCN samples while being absent in all other honey types [1] [3].
  • Linearity: Prepare calibration curves using GCG standard at a minimum of six concentration levels [1].
  • Sensitivity: Determine limit of detection (LOD) and limit of quantification (LOQ) using signal-to-noise ratios of 3:1 and 10:1, respectively [1].
  • Accuracy: Perform spike recovery experiments at low, medium, and high concentration levels [1].
  • Precision: Assess both intra-day and inter-day precision with replicate analyses (n=6) [1].
  • Stability: Evaluate sample stability under various storage conditions and time intervals [1].

Results and Data Analysis

Method Validation Results

Table 1: Validation Parameters for GCG Quantification in TCH

Validation Parameter Result Acceptance Criteria
Specificity Unique to TCH/TCN No interference in other honey types
Linear Range 5-1000 ng/mL R² > 0.995
LOD 1.5 ng/mL S/N ≥ 3
LOQ 5 ng/mL S/N ≥ 10
Intra-day Precision (RSD%) < 5% ≤ 5%
Inter-day Precision (RSD%) < 8% ≤ 10%
Recovery Rate 95-105% 85-115%
Sample Analysis Results

Table 2: GCG Content in TCH and Comparative Honey Samples

Honey Type GCG Detection GCG Content (mg/kg) Number of Samples Tested
Triadica cochinchinensis Honey (TCH) Positive 15.8 ± 3.2 3
T. cochinchinensis Nectar (TCN) Positive 12.4 ± 2.7 3
Brassica napus Honey (BNH) Negative ND 3
Citrus reticulata Honey (CRH) Negative ND 3
Robinia pseudoacacia Honey (RPH) Negative ND 3
Ziziphus jujuba Honey (ZJH) Negative ND 3
Vitex negundo Honey (VNH) Negative ND 3
Litchi chinensis Honey (LCH) Negative ND 3
Lycium chinense Honey (YCH) Negative ND 3
Eriobotrya japonica Honey (EJH) Negative ND 3
Tilia tuan Honey (TTH) Negative ND 3
Polyfloral Honey (POH) Negative ND 3
Camellia oleifera Honey (COH) Negative ND 3

ND = Not Detected

Data Analysis Procedures
  • Peak Identification: Identify GCG peaks in samples by matching retention time and MRM transitions with authentic standards [1].
  • Quantification: Use internal standard method for quantification, with daidzein, rutin, and (-)-gallocatechin as internal standards to correct for matrix effects and instrument variability [1].
  • Statistical Analysis: Perform appropriate statistical tests to determine significant differences between honey types [1].
  • Authentication Criteria: Establish minimum GCG concentration threshold for authentic TCH classification [1].

The following workflow diagram illustrates the complete experimental process for GCG-based authentication of Triadica cochinchinensis honey:

gcg_authentication_workflow start Sample Collection palynology Palynological Analysis start->palynology extraction Sample Preparation & Extraction palynology->extraction lcms LC-MS/MS Analysis extraction->lcms detection GCG Detection & Quantification lcms->detection decision Authentication Decision detection->decision authentic Authentic T. cochinchinensis Honey decision->authentic GCG Present not_authentic Not Authentic T. cochinchinensis Honey decision->not_authentic GCG Absent

Application Notes

Implementation Guidelines
  • Quality Control: Implement this method as part of a comprehensive quality control system for honey authentication, incorporating both traditional parameters (pollen analysis, physicochemical properties) and the novel GCG marker analysis [1] [2].
  • Batch Testing: When analyzing multiple samples, include quality control samples (blank, positive control, and continuous calibration verification) to ensure consistent analytical performance [1].
  • Method Transfer: When transferring this method to other laboratories, conduct comparative studies to verify equivalent performance across different instruments and operators [4].
Troubleshooting
  • Low GCG Signal: Check extraction efficiency, instrument calibration, and mobile phase freshness. Ensure samples are properly stored at -20°C to prevent degradation [1].
  • Matrix Interference: Use solid-phase extraction (SPE) clean-up if necessary, though the described method typically provides sufficient clean-up through centrifugation and filtration [1].
  • Retention Time Shift: Re-equilibrate chromatography column and verify mobile phase composition and pH stability [1].
  • Ion Suppression: Use internal standards to correct for matrix effects; consider dilution if suppression is observed [1].
Regulatory Considerations

The development and validation of biomarkers for authentication purposes should follow established regulatory frameworks. According to biomarker qualification principles, the process involves establishing a clear context of use (COU) and demonstrating analytical and clinical validity [5]. For GCG as a honey authentication marker, the COU is defined as "identification of Triadica cochinchinensis botanical origin in honey products." While biomarker qualification is typically associated with drug development, the same rigorous principles apply to food authentication markers to ensure reliability and reproducibility [4] [5].

The following diagram illustrates the decision-making process for honey authentication using the GCG marker:

gcg_decision_tree start Honey Sample pollen Pollen Analysis: T. cochinchinensis present? start->pollen gcg GCG Detected by LC-MS/MS? pollen->gcg Yes not_authentic Not Authentic T. cochinchinensis Honey pollen->not_authentic No authentic Authentic T. cochinchinensis Honey gcg->authentic Yes further Requires Further Investigation gcg->further No

Conclusion

The discovery of this compound (GCG) as a unique authentication marker for Triadica cochinchinensis honey represents a significant advancement in honey authentication technology. This specific and reliable marker enables definitive identification of TCH, protecting against economically motivated adulteration and ensuring consumers receive authentic products. The LC-MS/MS method described herein provides precise quantification of GCG with excellent sensitivity and specificity, serving as a robust analytical tool for quality control laboratories.

Future applications of this methodology could include database development for regional authentication patterns, processing impact studies on marker stability, and potential extension to other valuable monofloral honey types. The successful implementation of this authentication approach will support sustainable beekeeping practices, enhance consumer confidence, and contribute to the standardization of honey quality control methodologies globally.

References

Application Notes and Protocols: Assessing the Cerebral Hemodynamic Response to (–)-Gallocatechin Gallate (GCG)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(–)-Gallocatechin Gallate (GCG) is an epimer-type catechin found in processed green tea products. Recent research highlights its potential to modulate cerebral hemodynamics and neural efficiency. Unlike its more common epi-type counterpart, EGCG, GCG demonstrates 2.4 times higher blood-brain barrier permeability, making it a compound of significant interest for neuroscientific research and cognitive health applications [1]. These application notes provide a detailed protocol for researchers and drug development professionals to quantitatively assess the acute effects of GCG on cerebral hemodynamics using functional Near-Infrared Spectroscopy (fNIRS). The methodology is based on a randomized, double-blind, placebo-controlled trial design, ensuring robust and reproducible results [1].

Quantitative Summary of GCG Effects on Cerebral Hemodynamics

The following table summarizes key quantitative findings from a controlled study on the acute effects of a GCG-rich green tea extract (GCG-GTE) on prefrontal cortex hemodynamics.

Table 1: Quantitative Effects of a Single Dose of GCG-GTE on Prefrontal Hemodynamics and Behavior

Parameter Baseline (Mean) Post-Administration (Mean) Change Statistical Significance (p-value)
Left DLPFC Activation (HbO₂) Not Specified Not Specified Reduction ( p = 0.035 )
Right DLPFC Activation (HbO₂) Not Specified Not Specified Reduction ( p = 0.036 )
Cognitive Performance Not Specified Not Specified Numerical Increase (NS) Not Significant

Abbreviations: DLPFC, Dorsolateral Prefrontal Cortex; HbO₂, Oxy-hemoglobin concentration; NS, Not Significant. Data adapted from [1].

Key Interpretation of Quantitative Data
  • Reduced Hemodynamic Response: A single 900 mg dose of GCG-GTE led to a statistically significant reduction in task-evoked hemodynamic activity in the bilateral DLPFC. This suggests improved neural efficiency, meaning the brain requires less resources to maintain or potentially improve cognitive performance [1].
  • Behavioral Correlation: Despite the observed reduction in hemodynamic response, cognitive performance showed a non-significant numerical increase in the GCG-GTE group. This dissociation between neural activity and behavioral output is a key indicator of a compound's ability to optimize brain function [1].

Detailed Experimental Protocol

This section provides a step-by-step methodology for replicating the study on GCG's acute cerebral hemodynamic effects.

Test Substance Preparation
  • GCG-Rich Green Tea Extract (GCG-GTE): Extract fresh Camellia sinensis leaves with 50% aqueous ethanol, followed by heat treatment (100°C, 1.2 atm) for 5 hours to promote epimerization. Verify the catechin profile using High-Performance Liquid Chromatography (HPLC) with a photodiode array detector. The final extract should contain nearly equal proportions of epicatechins and epicatechin epimers, with GCG as a primary component [1].
  • Dosage: Administer a single oral dose of 900 mg of GCG-GTE. The placebo should be matched in appearance and taste.
Subject Recruitment and Screening
  • Participants: Recruit healthy adult volunteers (e.g., n=35+).
  • Exclusion Criteria: Exclude individuals who have:
    • Consumed health functional foods for memory/cognition or green tea extracts within the previous month.
    • A habitual intake of more than four cups of green tea per day.
    • Any known cognitive or neurological disorders [1].
  • Informed Consent: Obtain written informed consent approved by an Institutional Review Board (IRB) or independent ethics committee [1].
Study Design and Timeline

Employ a randomized, double-blind, placebo-controlled, parallel-group design. The following workflow diagram outlines the experimental timeline:

G cluster_1 Double-Blind Phase cluster_2 fNIRS & Cognitive Testing A Recruitment & Screening (n=35+) B Randomization A->B C Baseline Session B->C D Treatment Administration C->D F Post-Treatment Session E 1-Hour Resting Period D->E E->F G Data Analysis F->G

fNIRS Data Acquisition Protocol
  • Instrumentation: Use a multichannel, continuous-wave fNIRS system. Place optodes over the prefrontal cortex according to the international 10-20 system to cover the dorsolateral prefrontal cortex (DLPFC) regions.
  • Data Measured: Record changes in oxy-hemoglobin (HbO₂) concentration as the primary hemodynamic correlate.
  • Parameters:
    • Sampling Rate: ≥ 10 Hz.
    • Source-Detector Separation: 2.5 - 3.0 cm to ensure adequate cortical penetration [1] [2].
  • Preprocessing: Apply band-pass filtering to remove physiological noise (e.g., cardiac pulse ~1 Hz, respiration ~0.3 Hz). Extract task-related hemodynamic responses by averaging across trials.
Cognitive Task Protocol

During both baseline and post-treatment fNIRS sessions, subjects should perform computerized cognitive tasks that robustly engage the prefrontal cortex. Suitable tasks include:

  • N-Back Task: A classic working memory task.
  • Stroop Task: Measures executive control and response inhibition.
  • Digit Span Task: Assesses working memory capacity. Ensure task design includes blocks of activity interspersed with rest or control condition blocks to facilitate hemodynamic response analysis.

Mechanistic Pathways and Broader Hemodynamic Context

GCG's effects on cerebral hemodynamics are part of a complex neurovascular coupling system. The following diagram integrates GCG's potential mechanisms with the broader physiology of cerebral hemodynamic response.

G GCG GCG NeuralActivity Increased Neural Efficiency GCG->NeuralActivity Potential Mechanism NeurovascularCoupling Neurovascular Coupling NeuralActivity->NeurovascularCoupling BOLD_fMRI_Response BOLD fMRI Response NeuralActivity->BOLD_fMRI_Response Contributes to CBF_Response CBF Response NeurovascularCoupling->CBF_Response Leads to Metabolism CMRO₂ (Cerebral Metabolic Rate of O₂) CBF_Response->Metabolism Delivers O₂ fNIRS_Response fNIRS Signal (ΔHbO₂) CBF_Response->fNIRS_Response Measured by Metabolism->BOLD_fMRI_Response Contributes to

Key Hemodynamic Concepts for Data Interpretation
  • Neurovascular Coupling: This is the fundamental process where neural activity triggers changes in local cerebral blood flow (CBF) to meet metabolic demands. The hemodynamic response measured by fNIRS is a proxy for this underlying neural activity [3].
  • Cerebral Blood Flow (CBF) vs. BOLD: While fNIRS measures hemoglobin concentration changes, other modalities like Arterial Spin Labeling (ASL) MRI can quantitatively measure CBF itself. The Blood-Oxygen-Level-Dependent (BOLD) signal in fMRI is a complex mixture of CBF, cerebral blood volume (CBV), and the cerebral metabolic rate of oxygen (CMRO₂). Understanding these distinctions is crucial for cross-modal comparisons [4] [3].
  • Cerebrovascular Reactivity (CVR): CVR is the ability of cerebral vessels to dilate in response to a vasoactive stimulus (e.g., hypercapnia - elevated CO₂). It is a critical indicator of cerebrovascular health. Studies have shown that lower CVR is significantly related to lower cognitive performance (( \beta = 0.689, p = 0.005 )), establishing it as a sensitive biomarker [4]. GCG's potential to support endothelial function could thereby improve CVR.

Advanced Methodological Considerations

Alternative and Advanced Optical Methods

For researchers requiring absolute quantification of cerebral physiological parameters, consider these advanced techniques:

  • Diffuse Correlation Spectroscopy (DCS): Directly measures microvascular cerebral blood flow (CBF) [2].
  • Frequency-Domain Diffuse Optical Spectroscopy (FD-DOS): Measures absolute tissue oxygenation by quantifying oxy- and deoxy-hemoglobin concentrations [2].
  • Hybrid DOS/DCS Systems: Combining these modalities allows for the calculation of the cerebral metabolic rate of oxygen (CMRO₂), providing a more comprehensive picture of brain metabolism and hemodynamics: ( \text{CMRO}_2 = \text{Hgb} \times \text{CBF} \times \text{OEF} ) where Hgb is blood hemoglobin concentration, and OEF is the oxygen extraction fraction [2].
Numerical Modeling of Hemodynamic Curves

For a more sophisticated analysis of hemodynamic data, particularly from bolus tracking methods (e.g., with Indocyanine Green, ICG), numerical models can extract primary parameters.

  • Recommended Model: The multiple Exponential Modified Gaussian (multi-EMG) model has been validated for fitting cerebrovascular hemodynamic curves from quantitative ICG videoangiography (ICG-VA) [5].
  • Primary Parameters: The model yields:
    • Growth rate (( w )) and decay rate (( 1/t_0 )) of the hemodynamic peak.
    • Center (( t_C )) and height (( A )) of the peak [5].
  • Application: This model is highly robust, providing accurate reference values for assessing cerebral hemodynamics even with partially missing data, and is superior to other asymmetric peak functions like Gaussian or Log-normal [5].

Conclusion and Future Directions

The protocol outlined herein provides a reliable framework for investigating the acute effects of GCG on cerebral hemodynamics. The key finding—that GCG reduces prefrontal hemodynamic activation without compromising performance—points towards its role in enhancing neural efficiency. Future research should focus on:

  • Elucidating the precise molecular mechanisms and signaling pathways by which GCG influences neurovascular coupling.
  • Conducting long-term studies to assess the chronic effects of GCG supplementation on cerebrovascular health and cognitive function in both healthy and clinical populations.
  • Employing multi-modal imaging (e.g., combined fNIRS/MRI) to triangulate findings and gain a deeper, more quantitative understanding of GCG's impact on brain physiology.

References

GCG for Mitochondrial Protection: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Gallocatechin gallate (GCG) is a catechin, a type of flavonoid polyphenol, and is a spatial isomer of the more widely studied Epigallocatechin gallate (EGCG) [1]. While EGCG has been extensively documented for its antioxidant and anti-inflammatory properties [2], GCG has been reported to possess stronger free radical scavenging activity than EGCG under certain conditions [1]. Its potential to protect mitochondria—key organelles in cellular energy production and signaling—is of significant interest for therapeutic development in areas ranging from neurodegeneration to skin health.

The protective effects of GCG are believed to be mediated through the following interconnected mechanisms, summarized in the diagram below:

G cluster_primary Primary Antioxidant Action cluster_secondary Cellular & Mitochondrial Outcomes cluster_signaling Signaling Pathway Modulation (Inferred) GCG GCG P1 Direct ROS Scavenging GCG->P1 SIG1 Suppression of NF-κB & MAPK pathways GCG->SIG1 SIG2 Regulation of NLRP3/Caspase-1/IL-1β pathway GCG->SIG2 S1 Reduced Oxidative Stress P1->S1 S2 Preserved Mitochondrial Structure S1->S2 S3 Inhibition of Inflammasome Activation S1->S3 SIG1->S3 SIG2->S3

The primary evidence for GCG's mitochondrial protection comes from a skin photodamage model, where it was shown to inhibit mitochondrial aberrations induced by Ultraviolet B (UVB) radiation [1]. This effect is likely downstream of its potent antioxidant activity. Furthermore, related research on catechins like EGCG suggests that such compounds can inhibit the overactivation of the NLRP3 inflammasome, a process often triggered by reactive oxygen species (ROS) from damaged mitochondria [3]. By reducing the mitochondrial ROS burden, GCG may help maintain mitochondrial membrane integrity and prevent cristae loss, thereby supporting energy metabolism and cellular viability.

Quantitative Data Summary

The following table summarizes key quantitative findings from a pre-clinical study investigating the protective effects of GCG against UVB-induced skin damage, which included assessments of mitochondrial integrity [1].

Table 1: Efficacy of Topical GCG in a UVB-Irradiated Hairless Mouse Model

Parameter Measured Experimental Groups & Results Dosage & Administration

| Mitochondrial Damage Index (Semiquantitative scale: 0=no damage, 3=heavy damage) | Negative Control (UVB): Significant damage GCG (Medium & High Dose): Inhibition of mitochondrial aberrations, improved structure | Doses: 12.5 mg/mL (Low), 25 mg/mL (Medium), 50 mg/mL (High). Application: 20 µL/cm² topically, 30 min before UVB irradiation. | | Skin Elasticity (Measured as a percentage) | GCG (Medium & High Dose): Improved skin elasticity compared to UVB-only control. | Same as above. | | Collagen Fibers (Measured as a percentage) | GCG (Medium & High Dose): Improved collagen fibers compared to UVB-only control. | Same as above. | | Melanosome Count (Number in a defined area) | GCG (Medium & High Dose): Inhibited the formation of melanosomes. | Same as above. |

Detailed Experimental Protocols

Below are detailed methodologies for assessing GCG's effects on mitochondria, adapted from published studies and standardized guidelines.

Protocol 1: Transmission Electron Microscopy (TEM) for Mitochondrial Ultrastructure

This protocol is based on the direct assessment of GCG's efficacy [1].

  • Objective: To visually evaluate the protective effect of GCG on mitochondrial integrity and morphology within cells or tissues.
  • Materials & Reagents:
    • Glutaraldehyde (2.5% in 0.1M phosphate buffer, pH 7.0)
    • Osmium tetroxide (1% in 0.1M phosphate buffer)
    • Ethanol series (30%, 50%, 70%, 80%, 90%, 95%, 100%)
    • Acetone
    • Spurr resin
    • Uranyl acetate and alkaline lead citrate for staining
  • Procedure:
    • Fixation: Following treatment and GCG application, fix tissue samples (e.g., ~1 cm² skin pieces) in 2.5% glutaraldehyde for 4 hours at 4°C.
    • Post-fixation: Wash samples 3x in phosphate buffer and post-fix in 1% osmium tetroxide for 1.5 hours.
    • Dehydration: Immerse samples in a graded ethanol series (15 min per step), followed by 100% acetone.
    • Embedding: Infiltrate samples with Spurr resin (acetone:resin mixtures, then pure resin overnight) and polymerize at 70°C for 9+ hours.
    • Sectioning & Staining: Cut ultrathin sections (60-90 nm) and stain with uranyl acetate and lead citrate.
    • Imaging & Analysis: Observe sections under a TEM (e.g., Hitachi H-7650). Evaluate the Mitochondrial Damage Index using a semi-quantitative scale (0-3) based on matrix density and cristae structure [1].
  • Notes: This method provides direct visual evidence of mitochondrial health but requires specialized equipment and expertise.
Protocol 2: Live-Cell Assessment of Mitochondrial Membrane Potential (Δψm)

This protocol is adapted from standardized guidelines for assessing mitochondrial function in cellular models [4].

  • Objective: To measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function, using a fluorescent dye.
  • Materials & Reagents:
    • Tetramethylrhodamine methyl ester (TMRM)
    • Fluorescence microscope or plate reader with appropriate excitation/emission filters (~548/573 nm for TMRM)
    • Assay buffer (e.g., Krebs-Ringer Buffer)
    • Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) - uncoupler control
  • Procedure:
    • Cell Preparation: Plate cells (e.g., primary neurons, Neuro2a) on glass-bottom dishes or multi-well plates and apply GCG treatments.
    • Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 20 nM) in assay buffer for 30-45 min at 37°C.
    • Image Acquisition: For single-cell analysis, acquire time-lapse fluorescence images. Ensure minimal light exposure to prevent photobleaching.
    • Calibration: Apply the uncoupler FCCP (1-2 µM) at the end of the experiment to dissipate Δψm and obtain a baseline fluorescence value.
    • Data Analysis: Normalize fluorescence intensity to the FCCP baseline. A higher normalized ratio indicates a healthier, more polarized mitochondrial membrane.
  • Notes: Use a low dye concentration to avoid artifacts. The protocol should be optimized for each cell type, and potential interactions between GCG and the fluorescent probe should be considered [4].
Protocol 3: Measurement of Mitochondrial Complex III-Derived ROS

This protocol leverages recent findings on a key mitochondrial source of ROS in pathological contexts [5].

  • Objective: To specifically quantify ROS production from mitochondrial Complex III (CIII) in cells treated with GCG.
  • Materials & Reagents:
    • Genetically encoded mitochondrial H₂O₂ sensor (e.g., mtHyPer7)
    • Confocal microscope
    • IL-1α or oligomeric Aβ (oAβ) as a pathogenic stimulus [5]
    • S3QELs (specific CIII ROS suppressors, e.g., S3QEL1.2) for signal validation
  • Procedure:
    • Sensor Expression: Transfect cells (e.g., primary astrocytes) with the mtHyPer7 construct.
    • Treatment & Imaging: Pre-treat cells with GCG, then stimulate with a pro-inflammatory cytokine (e.g., IL-1α) or oAβ. Perform live-cell ratiometric imaging over several hours.
    • Data Analysis: Calculate the ratio of fluorescence (excited at 488 nm / 405 nm). An increase in ratio indicates a rise in mitochondrial H₂O₂.
    • Signal Specificity: Use S3QELs as a control to confirm the portion of the signal originating from CIII.
  • Notes: This method allows for temporally resolved and site-specific measurement of mtROS, providing high mechanistic insight into GCG's action.

Discussion and Research Applications

The presented data and protocols position GCG as a promising candidate for mitigating mitochondrial dysfunction. Its ability to preserve mitochondrial ultrastructure, as demonstrated in a UVB model, suggests broad applicability in conditions where oxidative stress drives pathology.

For researchers, the logical workflow for investigating GCG's mitochondrial effects proceeds from initial screening to mechanistic studies, as outlined below.

G Start GCG Treatment (In vitro/In vivo) Screen Phenotypic Screening Start->Screen M1 Δψm Assay (Protocol 2) Screen->M1 M2 TEM Analysis (Protocol 1) Screen->M2 Mech Mechanistic Investigation M1->Mech If positive M2->Mech If positive M3 CIII ROS Assay (Protocol 3) Mech->M3 M4 Western Blot: NF-κB/MAPK/NLRP3 Mech->M4 App Disease-Specific Efficacy Studies M3->App M4->App

A critical area for future research is the exploration of GCG in neurodegenerative disease models. Given that mitochondrial dysfunction is a hallmark of diseases like Alzheimer's and Parkinson's [4] [5] [6], and that related compounds like coixol show neuroprotection by reducing mitochondrial ROS and inhibiting NLRP3 inflammasome activation [3], GCG represents a compelling candidate for similar investigations. Furthermore, its reported chemical stability compared to EGCG could offer practical advantages for formulation and long-term studies [1].

Key Considerations and Limitations

  • Limited Direct Evidence: The current body of direct evidence for GCG's mitochondrial protection is small. Much of the mechanistic insight is inferred from studies on EGCG or related compounds.
  • Bioavailability: Like other catechins, GCG may have limited systemic bioavailability [2]. Research into formulation strategies or delivery systems is crucial for translating in vitro findings into in vivo efficacy, especially for central nervous system targets.
  • Dose-Response and Toxicity: The therapeutic window and potential off-target effects of GCG require thorough investigation across different cell types and disease models.

Conclusion

GCG demonstrates significant potential as a mitochondrial-protective agent, primarily through its robust antioxidant capacity. The protocols detailed here for assessing ultrastructure, membrane potential, and site-specific ROS production provide a standardized framework for researchers to validate and expand upon these findings. Future work should focus on elucidating its precise molecular targets and efficacy in models of age-related and neurodegenerative diseases.


References

Introduction to Cognitive Performance Outcomes (Cog-PerfOs)

Author: Smolecule Technical Support Team. Date: February 2026

Cognitive Performance Outcomes (Cog-PerfOs) are objective measurements of mental performance completed through answering questions or performing structured tasks. These assessments are increasingly critical as primary or key secondary endpoints in clinical trials for conditions like Alzheimer's disease, Parkinson's disease dementia, and schizophrenia, where impaired cognition constitutes core disease symptomatology [1].

Core Principles for Cog-PerfO Development

Establishing Content Validity

Content validity ensures that a Cog-PerfO comprehensively measures the cognitive concept of interest. Unlike other clinical outcome assessments, cognitive concepts like "executive function" or "attention" lack universally accepted definitions and may be understood differently by experts versus patients [1].

Essential practices include:

  • Involving cognitive psychologists in concept elicitation to properly identify and distinguish between cognitive constructs [1]
  • Mapping patient-reported symptoms to specific cognitive domains through structured interviews
  • Conducting cross-cultural validation to ensure conceptual equivalence across different languages and populations
Demonstrating Ecological Validity

Ecological validity refers to how well Cog-PerfO performance predicts real-world functioning. Traditional laboratory-based cognitive tasks often fail to capture everyday cognitive challenges faced by patients [1].

Assessment approaches include:

  • Generalizability studies evaluating how Cog-PerfOs predict behaviors outside test environments
  • Representativeness analyses determining how closely tasks resemble real-life cognitive demands
  • Correlation with functional outcomes like medication management or financial decision-making
Multinational Implementation Considerations

Cog-PerfOs are particularly vulnerable to cultural and educational biases that can compromise data integrity in global trials [1].

Critical factors include:

  • Culture-fair stimulus selection to ensure familiarity across different populations
  • Education-adjusted interpretation for populations with limited formal education
  • Current localized normative data accounting for the "Flynn effect" of rising test scores over time
  • Language validation of instructions and response requirements

Experimental Protocols for Cog-PerfO Assessment

Study Design and Participant Screening

G Study Protocol\nFinalization Study Protocol Finalization Ethics Committee\nApproval Ethics Committee Approval Study Protocol\nFinalization->Ethics Committee\nApproval Participant Recruitment Participant Recruitment Ethics Committee\nApproval->Participant Recruitment Initial Phone Screening Initial Phone Screening Participant Recruitment->Initial Phone Screening Informed Consent Process Informed Consent Process Initial Phone Screening->Informed Consent Process Comprehensive Eligibility Assessment Comprehensive Eligibility Assessment Informed Consent Process->Comprehensive Eligibility Assessment Baseline Cog-PerfO Administration Baseline Cog-PerfO Administration Comprehensive Eligibility Assessment->Baseline Cog-PerfO Administration Randomization Randomization Baseline Cog-PerfO Administration->Randomization Intervention Group Intervention Group Randomization->Intervention Group Control Group Control Group Randomization->Control Group Post-Intervention Assessment Post-Intervention Assessment Intervention Group->Post-Intervention Assessment Control Group->Post-Intervention Assessment Data Analysis Data Analysis Post-Intervention Assessment->Data Analysis

Table: Participant Eligibility Criteria [3]

Category Inclusion Criteria Exclusion Criteria
Demographic Age ≥55 years; Fluent language speaker Severe visual impairment without correction
Health Status Normal or corrected-to-normal vision History of neurological conditions
Medical History Able to provide informed consent History of psychiatric conditions
Cognitive Status No severe cognitive impairment Alcohol/substance abuse or dependency
Cognitive Task Administration Protocol

Working Memory Training Protocol (Adapted from PMC10175577) [3]:

  • Task Type: Adaptive verbal and spatial n-back tasks
  • Schedule: 16 sessions over either 4 weeks (intensive) or 8 weeks (distributed)
  • Adaptation: Difficulty adjustment based on individual performance
  • Controls: Active control groups performing non-adaptive versions
  • Environment: Remote administration with participant-owned devices

Cognitive Effort Measurement Protocol (Adapted from Trial NCT06511102) [4]:

  • Technology: Eye-tracking for pupil dilation + fNIRS for brain hemodynamic responses
  • Task: Analytical writing with/without generative AI support
  • Design: Randomized controlled trial with parallel groups
  • Sample: 160 participants aged 18-35 years
  • Metrics: Psychophysiological proxies of cognitive effort during task process
Timing and Sequence Considerations
  • Baseline Assessment: Comprehensive cognitive battery before intervention
  • Follow-up Intervals: Immediate post-intervention, 3-month, and 12-month follow-ups
  • Session Duration: 45-60 minutes to minimize fatigue effects
  • Task Sequencing: Fixed order with rest breaks to control for practice effects

Data Management and Analysis

Quantitative Metrics and Analysis Plan

Table: Cognitive Assessment Metrics and Analysis Methods

Domain Primary Metrics Statistical Methods Interpretation Guidelines
Working Memory n-back accuracy, reaction time Mixed-model ANOVA, effect sizes Minimal clinically important difference
Executive Function Task switching cost, error rates Linear regression with covariates Education-adjusted normative scores
Cognitive Effort Pupil dilation, prefrontal activation Mediation analysis, path models Thresholds for cognitive overload
Far Transfer Relational reasoning, problem-solving Correlation analysis, factor analysis Evidence for generalized improvement
Advanced Physiological Measures

Modern Cog-PerfO assessment increasingly incorporates psychophysiological measures to complement behavioral data [4]:

  • Eye-tracking metrics: Pupil dilation as a real-time index of cognitive effort
  • fNIRS hemodynamic response: Prefrontal cortex activation during task performance
  • Heart rate variability: Autonomic nervous system engagement

Visualization of Cognitive Domains and Relationships

G Working Memory Working Memory Executive Functions Executive Functions Working Memory->Executive Functions influences Real-World Functioning Real-World Functioning Executive Functions->Real-World Functioning predicts Attention Attention Attention->Working Memory supports Memory Memory Memory->Real-World Functioning enables Language Language Language->Real-World Functioning facilitates

Conclusion and Future Directions

The evolving landscape of Cog-PerfO assessment increasingly integrates advanced technologies like eye-tracking and functional near-infrared spectroscopy (fNIRS) to provide objective, continuous measures of cognitive effort during task performance [4]. Meanwhile, the emergence of generative AI tools presents both opportunities and challenges, potentially serving as cognitive extensions while risking the erosion of fundamental cognitive skills if used for passive offloading rather than active engagement [4].

Future development should focus on dynamic assessment frameworks that can adapt to individual performance levels, ecological momentary assessment capturing real-world cognitive functioning, and standardized cross-cultural benchmarks enabling valid multinational trials. Most importantly, the field must prioritize clinical utility over statistical significance alone, ensuring that Cog-PerfO improvements translate to meaningful enhancements in patients' daily lives and functional independence [1].

References

Application Notes: GCG for Collagen Fiber Protection

Author: Smolecule Technical Support Team. Date: February 2026

GCG (Gallocatechin Gallate), a spatial isomer of EGCG found in certain tea plants, demonstrates strong antioxidant activity and protective effects against UVB-induced skin photodamage [1]. Its primary mechanism for collagen improvement involves inhibiting UVB-triggered degradation, thereby preserving the existing collagen fiber network.

Mechanisms of Action

GCG protects collagen through several interconnected pathways:

  • Antioxidant Activity: GCG scavenges UVB-generated reactive oxygen species (ROS), reducing oxidative stress that causes mitochondrial dysfunction and activation of collagen-degrading enzymes [1].
  • Inhibition of Mitochondrial Damage: By protecting mitochondria from UVB-induced aberrations, GCG helps maintain cellular energy homeostasis and viability, supporting the cellular machinery responsible for collagen synthesis and maintenance [1].
  • Preservation of Collagen Structure: Topical application of GCG has been shown to improve the density and organization of collagen fibers in the dermis after UVB exposure, as observed in histological studies [1].

The following diagram illustrates GCG's mechanism of action against UVB-induced skin damage.

g cluster_GCG_Action GCG Protective Action UVB UVB ROS ROS UVB->ROS MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage CollagenDegradation Collagen Degradation MitochondrialDamage->CollagenDegradation SkinDamage Skin Damage: Reduced Elasticity, Increased Pigmentation CollagenDegradation->SkinDamage GCG GCG GCG->MitochondrialDamage Inhibits GCG->CollagenDegradation Reduces Scavenges Scavenges color= color=

Diagram 1. GCG protection against UVB skin damage.

Quantitative Efficacy Data

The table below summarizes key quantitative findings from a study on GCG's effects on UVB-irradiated hairless mouse skin.

Table 1: Efficacy of Topical GCG against UVB-Induced Skin Damage in a Hairless Mouse Model [1]

Parameter Measurement Method Findings (GCG vs. Negative Control) Dosage (GCG in Vaseline)
Skin Oil & Pigmentation Skin Analyzer Inhibited UVB-induced increase Medium (25 mg/mL) & High (50 mg/mL)
Skin Elasticity Skin Analyzer (Cutometry) Significant improvement Medium (25 mg/mL) & High (50 mg/mL)
Collagen Fibers Skin Analyzer & Histology Improved density and organization Medium (25 mg/mL) & High (50 mg/mL)
Mitochondrial Damage Index Transmission Electron Microscopy (TEM) Significant inhibition of damage Medium (25 mg/mL) & High (50 mg/mL)
Melanosome Count Transmission Electron Microscopy (TEM) Inhibited UVB-induced formation Medium (25 mg/mL) & High (50 mL/mL)

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Experimental Protocol: Evaluating GCG on Skin Collagen

This protocol details the methodology for assessing the protective effects of topical GCG against UVB-induced collagen damage in hairless mice [1].

Reagent and Equipment Preparation
  • Test Compound: GCG (≥98% purity), mixed with medical vaseline to concentrations of 12.5 mg/mL (Low), 25 mg/mL (Medium), and 50 mg/mL (High). A comparator, EGCG (25 mg/mL), and a positive control (e.g., a commercial sunscreen SPF50 PA+++) should be prepared [1].
  • Animals: BALB/c hairless mice (e.g., 5 weeks old). House under a 12h/12h light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee [1].
  • UVB Source: UVB lamps emitting in the 254-320 nm range, with a peak at 297 nm. The fluence rate should be calibrated (e.g., to 1.7 µmol/m²/s) using a radiometer [1].
  • Key Equipment: Transmission Electron Microscope (TEM), Skin Analyzer (e.g., CBS-1800 for measuring oil, moisture, pigmentation, elasticity, and collagen fibers) [1].
Animal Grouping and Treatment

Randomize hairless mice into the following groups (e.g., n=26 per group, equal sexes):

  • BC (Blank Control): No treatment, no UVB.
  • NC (Negative Control): Vaseline + UVB irradiation.
  • PC (Positive Control): Sunscreen lotion (SPF50 PA+++) + UVB irradiation.
  • EGCG: EGCG (25 mg/mL) + UVB irradiation.
  • LL, ML, HL: GCG at 12.5, 25, and 50 mg/mL, respectively, + UVB irradiation.
Dosing, Irradiation, and Sample Collection
  • Topical Application: Apply test compounds, vaseline, or sunscreen to the dorsal skin of mice at a dosage of 20 µL/cm² [1].
  • UVB Irradiation: Thirty minutes after application, irradiate all groups except the BC group with UVB for a set duration (e.g., 45 minutes) at the calibrated fluence rate [1].
  • Treatment Schedule: Repeat steps 1 and 2 once daily for six consecutive days [1].
  • Terminal Analysis: On day seven, perform in vivo skin measurements. Subsequently, euthanize the animals and collect skin tissue samples (e.g., 1 cm²). Fix samples for histological analysis (e.g., in 4% paraformaldehyde) and ultrastructural examination (e.g., in 2.5% glutaraldehyde for TEM) [1].

The experimental workflow is summarized in the diagram below.

g AnimalPrep Animal Preparation & Grouping DailyCycle Daily Cycle (6 Days) AnimalPrep->DailyCycle ReagentPrep Reagent Preparation (GCG in Vaseline) ReagentPrep->DailyCycle Application Topical Application (20 µL/cm²) DailyCycle->Application Wait 30 min Wait Application->Wait Irradiation UVB Irradiation (45 min, 1.7 µmol/m²/s) Wait->Irradiation Irradiation->DailyCycle Analysis Terminal Analysis (Day 7) Irradiation->Analysis

Diagram 2. In vivo experiment workflow.

Key Outcome Assessments
  • Skin Biomechanics and Collagen: Use a skin analyzer to quantitatively measure skin elasticity (e.g., via cutometry), which indirectly reflects collagen integrity [1].
  • Histological Analysis: Perform staining (e.g., Masson's Trichrome for collagen) on skin sections to visually assess collagen fiber density, thickness, and organization.
  • Ultrastructural Analysis (TEM): This is a critical endpoint.
    • Collagen Fibers: Examine the dermis for collagen fibril structure and alignment.
    • Mitochondrial Damage Index: Semi-quantitatively score mitochondrial ultrastructure in skin cells (0=no damage, 3=heavy damage with no cristae) [1].
    • Melanosome Count: Count the number of melanosomes in a standard area (e.g., 10 μm × 10 μm) from TEM photographs to assess inhibition of pigmentation [1].

Discussion and Research Perspectives

Current evidence confirms GCG's role in protecting existing collagen from degradation. A critical area for future research is to determine if GCG can also stimulate de novo collagen synthesis. Future studies should:

  • Investigate Molecular Targets: Explore the impact of GCG on key signaling pathways in collagen metabolism, such as TGF-β, which is a known regulator of collagen remodeling [2].
  • Quantify Synthesis Markers: Measure the expression of genes like COL1A1 and COL3A1 and the levels of pro-collagen peptides to directly quantify collagen synthesis.
  • Explore Synergistic Formulations: Evaluate GCG in combination with other bioactive compounds (e.g., Vitamin C, a known cofactor for collagen synthesis) to enhance its efficacy.

References

Comprehensive Application Notes and Protocols: GCG-Mediated Inhibition of Melanosome Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GCG and Its Significance in Melanogenesis Regulation

Gallocatechin gallate (GCG) is a bioactive catechin predominantly found in various tea types, particularly in some wild tea plants and as an epimerization product of EGCG during tea processing. GCG has attracted significant research attention due to its superior chemical stability compared to its more abundant epimer, EGCG, while maintaining potent biological activities. Recent investigations have revealed that GCG possesses remarkable anti-melanogenic properties, effectively inhibiting melanosome formation through multiple molecular mechanisms. This makes GCG a promising candidate for therapeutic interventions in hyperpigmentation disorders and for cosmetic applications aimed at skin whitening.

The interest in GCG stems from its dual advantages of enhanced stability and potent bioactivity. While EGCG is known to be susceptible to oxidation, browning, and degradation under ambient conditions, GCG demonstrates greater resistance to these processes, making it more suitable for incorporation into stable formulations. Simultaneously, GCG exhibits strong free radical scavenging activity and has demonstrated efficacy in protecting skin from UVB-induced damage, inhibiting melanin synthesis, and suppressing melanosome formation at molecular levels. These characteristics position GCG as a valuable natural alternative to synthetic depigmenting agents, with potential applications ranging from cosmetic skin lighteners to therapeutic treatments for pigmentary disorders.

Mechanisms of Action: Molecular Targets and Signaling Pathways

Primary Molecular Targets of GCG

GCG exerts its anti-melanogenic effects through multiple molecular targets within the melanogenesis signaling cascade:

  • MC1R Downregulation: GCG significantly downregulates melanocortin 1 receptor (MC1R) expression at both transcription and translation levels. As the most upstream receptor in the cAMP-dependent melanogenesis pathway, MC1R inhibition represents a key mechanism for GCG's anti-melanogenic activity. Molecular docking studies confirm that GCG stably binds to MC1R protein, directly interfering with its function [1].

  • MITF Suppression: GCG reduces microphthalmia-associated transcription factor (MITF) expression, which serves as the master regulator of melanogenesis. By suppressing MITF, GCG indirectly downregulates the expression of all major melanogenic enzymes [1].

  • TYR Family Inhibition: GCG decreases the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2) – the three key enzymes in the melanin synthesis pathway. This reduction occurs at both mRNA and protein levels, effectively limiting melanin production capacity [1].

  • Melanosome Formation Interference: GCG treatment leads to inhibition of melanosome formation and maturation, as evidenced by reduced numbers of mature melanosomes in UVB-irradiated skin models. This effect encompasses both the structural development of melanosomes and the biochemical processes of melanin deposition within these organelles [2].

Signaling Pathway Modulation

Table 1: Signaling Pathways Affected by GCG in Melanogenesis

Pathway Key Components Affected Effect of GCG Biological Outcome
cAMP/MC1R Pathway MC1R, cAMP, PKA, CREB Downregulates MC1R expression; reduces cAMP levels Decreased MITF transcription and melanogenic enzyme expression
MITF Regulation MITF, TYR, TRP1, TRP2 Suppresses MITF expression and activity Reduced transcription of melanogenic enzymes
Melanosome Maturation Melanosomal enzymes, structural proteins Inhibits melanosome maturation from early to late stages Decreased number of fully melanized stage IV melanosomes
UVB-Induced Damage Mitochondrial integrity, collagen fibers Protects against UVB-induced mitochondrial aberrations Improved skin elasticity and reduced photodamage

The orchestrated inhibition across these multiple targets distinguishes GCG from single-mechanism depigmenting agents. While many existing compounds primarily target tyrosinase activity, GCG's multi-target approach provides a more comprehensive suppression of melanogenesis, potentially resulting in enhanced efficacy and more sustained effects.

gcg_mechanism cluster_melanocyte Melanocyte UVB UVB AlphaMSH AlphaMSH UVB->AlphaMSH MC1R MC1R AlphaMSH->MC1R GCG GCG GCG->MC1R Downregulates MITF MITF GCG->MITF Suppresses TYR TYR GCG->TYR Reduces TRP1 TRP1 GCG->TRP1 Reduces TRP2 TRP2 GCG->TRP2 Reduces Melanosome Melanosome GCG->Melanosome Inhibits Formation cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->MITF MITF->TYR MITF->TRP1 MITF->TRP2 Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin Melanin->Melanosome

Figure 1: GCG Inhibition of Melanogenesis Signaling Pathways. GCG (green) targets multiple points in the melanogenesis cascade, primarily through downregulation of MC1R and suppression of MITF, resulting in reduced expression of melanogenic enzymes and inhibition of melanosome formation.

Quantitative Data Summary

In Vitro Experimental Data

Table 2: Summary of GCG Efficacy in In Vitro Models

Experimental Model Concentration Tested Treatment Duration Key Metrics Affected Efficacy Results Citation
B16F10 mouse melanoma cells 100 µg/mL 48 hours Intracellular melanin content Reduced to levels significantly lower than control (p < 0.001) [1]
B16F10 cells + α-MSH stimulation 100 µg/mL 48 hours Intracellular TYR activity Significant reduction (p < 0.001) compared to α-MSH stimulated control [1]
B16F10 cells 100 µg/mL 48 hours MC1R expression Marked downregulation at both transcription and translation levels [1]
B16F10 cells 100 µg/mL 48 hours MITF expression Significant suppression at both mRNA and protein levels [1]
B16F10 cells 100 µg/mL 48 hours TYR, TRP1, TRP2 expression Decreased expression at transcription and translation levels [1]
Human epidermal melanocytes Not specified 48 hours Melanin content Significant reduction in basal and α-MSH-stimulated melanogenesis [3]
In Vivo Experimental Data

Table 3: Summary of GCG Efficacy in In Vivo Models

Experimental Model Dosage Regimen Treatment Duration Key Parameters Measured Efficacy Results Citation
Hairless mice (UVB-induced skin damage) Topical: 12.5, 25, 50 mg/mL 6 days Skin pigmentation Dose-dependent inhibition of UVB-induced pigmentation increase [2]
Hairless mice (UVB-induced skin damage) Topical: 25, 50 mg/mL 6 days Skin elasticity Significant improvement compared to UVB control [2]
Hairless mice (UVB-induced skin damage) Topical: 25, 50 mg/mL 6 days Collagen fibers Improved organization and density [2]
Hairless mice (UVB-induced skin damage) Topical: 25, 50 mg/mL 6 days Melanosome formation Inhibition of UVB-induced melanosome formation [2]
Hairless mice (UVB-induced skin damage) Topical: 25, 50 mg/mL 6 days Mitochondrial aberrations Reduced UVB-induced mitochondrial damage [2]

Experimental Protocols

In Vitro Protocol: Assessing GCG Effects on Melanogenesis in B16F10 Cells
4.1.1 Materials Required
  • Cell line: B16F10 mouse melanoma cells
  • Test compound: GCG (≥98% purity)
  • Controls: α-MSH (for stimulation), kojic acid (positive control)
  • Culture media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Assay kits: Melanin content assay, Tyrosinase activity assay
  • Molecular biology reagents: PCR reagents, Western blot reagents, antibodies against MC1R, MITF, TYR, TRP1, TRP2
4.1.2 Experimental Procedure
  • Cell Culture and Maintenance:

    • Maintain B16F10 cells in complete DMEM at 37°C in a 5% CO₂ humidified incubator.
    • Passage cells at 80-90% confluence using standard trypsinization procedures.
  • Cell Treatment:

    • Seed cells in appropriate culture vessels at a density of 1 × 10⁵ cells/mL and allow to adhere for 24 hours.
    • Prepare fresh GCG solutions in culture medium at working concentration of 100 µg/mL.
    • Pre-treat cells with GCG for 2 hours before adding α-MSH (if stimulation is required).
    • For α-MSH-stimulated experiments, add α-MSH at final concentration of 100 nM and co-incubate with GCG for 48 hours.
    • Include appropriate controls: untreated control, α-MSH-stimulated control, and positive control (e.g., kojic acid).
  • Melanin Content Measurement:

    • After 48-hour treatment, wash cells with PBS and detach using trypsin-EDTA.
    • Pellet cells by centrifugation and lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
    • Measure absorbance at 405 nm using a microplate reader.
    • Normalize melanin content to total protein concentration or cell number.
  • Intracellular Tyrosinase Activity Assay:

    • Lyse treated cells with phosphate buffer (pH 6.8) containing 1% Triton X-100.
    • Clarify lysates by centrifugation at 12,000 × g for 10 minutes.
    • Incubate supernatant with 10 mM L-DOPA in phosphate buffer at 37°C for 1 hour.
    • Measure dopachrome formation at 475 nm absorbance.
    • Express tyrosinase activity as percentage of control.
  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA using appropriate isolation kits.
    • Synthesize cDNA using reverse transcriptase.
    • Perform quantitative PCR using specific primers for MC1R, MITF, TYR, TRP1, TRP2.
    • Normalize expression to housekeeping genes (GAPDH, β-actin).
    • Calculate fold changes using the 2^(-ΔΔCt) method.
  • Protein Expression Analysis (Western Blot):

    • Prepare total protein extracts using RIPA buffer with protease inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes and incubate with primary antibodies against target proteins.
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect signals using chemiluminescence substrate and visualize with imaging system.
    • Normalize band intensities to loading control (β-actin).

in_vitro_workflow cluster_in_vitro In Vitro Experimental Workflow CellCulture Cell Culture & Maintenance (B16F10 cells) Treatment GCG Treatment (100 µg/mL, 48h) CellCulture->Treatment AlphaMSH α-MSH Stimulation (100 nM, 48h) Treatment->AlphaMSH Optional MelaninAssay Melanin Content Measurement Treatment->MelaninAssay TyrosinaseAssay Tyrosinase Activity Assay Treatment->TyrosinaseAssay RNA Gene Expression Analysis (qRT-PCR) Treatment->RNA Protein Protein Expression Analysis (Western Blot) Treatment->Protein DataAnalysis Data Analysis & Interpretation MelaninAssay->DataAnalysis TyrosinaseAssay->DataAnalysis RNA->DataAnalysis Protein->DataAnalysis

Figure 2: In Vitro Experimental Workflow for Evaluating GCG Effects on Melanogenesis. The protocol encompasses cell culture, treatment, multiple analytical endpoints, and data interpretation to comprehensively assess GCG's anti-melanogenic activity.

In Vivo Protocol: Evaluating GCG Efficacy in UVB-Induced Skin Pigmentation Model
4.2.1 Materials Required
  • Animals: BALB/c hairless mice (7 weeks old, equal numbers of males and females)
  • Test compound: GCG (98% purity) in vaseline base
  • UVB source: UVB lamps (emission range: 254-320 nm, peak at 297 nm)
  • Measurement equipment: Skin analyzer, transmission electron microscope, ultraviolet radiometer
4.2.2 Experimental Procedure
  • Animal Grouping and Housing:

    • House mice under controlled conditions (12h light/12h dark cycle, ad libitum access to food and water).
    • After acclimatization, randomly divide into experimental groups (n=13 males + 13 females per group):
      • Blank control (BC): No treatment, no UVB
      • Negative control (NC): Vaseline + UVB
      • Positive control (PC): Commercial sunscreen (SPF50 PA+++) + UVB
      • GCG low dose (LL): 12.5 mg/mL GCG in vaseline + UVB
      • GCG medium dose (ML): 25 mg/mL GCG in vaseline + UVB
      • GCG high dose (HL): 50 mg/mL GCG in vaseline + UVB
  • Compound Application and UVB Irradiation:

    • Apply topical treatments (20 μL/cm²) to dorsal skin area.
    • Wait 30 minutes after application before UVB irradiation.
    • Irradiate mice (except BC group) with UVB at fluence rate of 1.7 µmol/m²/s for 45 minutes.
    • Repeat treatment and irradiation once daily for 6 consecutive days.
  • Skin Parameter Measurements:

    • On day 7, measure skin parameters using skin analyzer:
      • Skin oil content
      • Moisture level
      • Pigmentation intensity
      • Collagen fiber density
      • Skin elasticity
    • Record measurements as percentage values compared to built-in references.
  • Skin Sample Collection:

    • Euthanize animals and collect skin samples (1 cm²) from treated areas.
    • Fix samples in 2.5% glutaraldehyde in phosphate buffer (0.1 M, pH 7.0) for TEM analysis.
  • Transmission Electron Microscopy (TEM):

    • Post-fix samples in 1% OsO₄ in phosphate buffer for 1.5 hours.
    • Dehydrate through graded ethanol series (30%-100%).
    • Embed in Spurr resin and polymerize at 70°C for 9 hours.
    • Section using ultramicrotome and stain with uranyl acetate and lead citrate.
    • Examine using TEM at appropriate magnifications.
  • Melanosome Quantification:

    • Count melanosomes in 10 μm × 10 μm TEM photographs at 4000× magnification.
    • Analyze five sections per treatment with three TEM photographs each.
  • Mitochondrial Damage Assessment:

    • Evaluate mitochondrial damage using semi-quantitative scale at 30,000× magnification:
      • 0: No damage (rich in matrix and cristae)
      • 1: Minimal damage (swollen with decreased cristae)
      • 2: Moderate damage (swollen with few cristae)
      • 3: Heavy damage (swollen with no cristae)

in_vivo_workflow cluster_in_vivo In Vivo Experimental Workflow AnimalPrep Animal Preparation & Acclimatization Grouping Randomized Grouping (n=26/group) AnimalPrep->Grouping Treatment Topical GCG Application (12.5-50 mg/mL in vaseline) Grouping->Treatment UVB UVB Irradiation (1.7 µmol/m²/s, 45 min) Treatment->UVB SkinMeasure Skin Parameter Measurements UVB->SkinMeasure After 6 days SampleCollect Skin Sample Collection SkinMeasure->SampleCollect TEM TEM Processing & Imaging SampleCollect->TEM MelanosomeCount Melanosome Quantification TEM->MelanosomeCount Mitochondria Mitochondrial Damage Assessment TEM->Mitochondria DataAnalysis Data Analysis & Statistical Evaluation MelanosomeCount->DataAnalysis Mitochondria->DataAnalysis

Figure 3: In Vivo Experimental Workflow for Evaluating GCG Efficacy in UVB-Induced Skin Pigmentation Model. The protocol includes animal preparation, treatment, UVB irradiation, comprehensive skin measurements, and detailed histological analyses.

Conclusion and Research Applications

GCG demonstrates significant potential as a multi-targeted agent for inhibiting melanosome formation and melanogenesis through diverse mechanisms. The comprehensive data generated using these application notes and protocols provides researchers with validated methods to further explore GCG's depigmenting efficacy and mechanism of action. The consistent findings across in vitro and in vivo models highlight GCG's value as a stable, effective natural alternative to conventional depigmenting agents.

These protocols can be adapted for further research applications including:

  • Structure-activity relationship studies of GCG analogs
  • Formulation development for enhanced skin delivery
  • Combination therapy studies with other depigmenting agents
  • Mechanistic studies exploring additional signaling pathways
  • Preclinical development for hyperpigmentation treatments

The robust experimental frameworks presented here will facilitate standardized evaluation of GCG and related compounds across different research settings, accelerating the development of effective natural-based solutions for pigmentary disorders.

References

GCG Stability & Stabilization Experimental Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key factors affecting the stability of (-)-gallocatechin gallate (GCG) and methods for its stabilization, based on a 2019 systematic study [1].

Factor Effect on GCG Stability Stabilization Methods
pH Sensitive to pH, especially under physiological conditions (pH 7.4) Use of controlled pH buffers; stability is higher in acidic environments.
Temperature Sensitive to temperature; degrades at higher temperatures (e.g., 37°C, 100°C) Conduct experiments at lower temperatures where possible.
Dissolved Oxygen Prone to auto-oxidation in the presence of oxygen Nitrogen-saturation of solutions to create an inert atmosphere.
Bivalent Cations Presence of bivalent cations (e.g., Ca²⁺, Mg²⁺) decreases stability Use of ultrapure water and reagents to avoid cation contamination.
Concentration Stability is concentration-dependent Use higher concentrations if experimentally feasible.
General Stabilizer - Addition of Ascorbic Acid (VC) as an antioxidant.

Detailed Experimental Protocols

Here are the methodologies you can adapt for stabilizing GCG in your experiments.

Stabilization in Biological Assays

For experiments under common physiological conditions (e.g., in buffers like 50 mmol L⁻¹ at pH 7.4 and 37°C, or in cell culture media like DMEM/F12), the study recommends two key stabilization methods [1]:

  • Nitrogen-Saturation: Sparge your solutions with nitrogen gas before use to displace dissolved oxygen, which significantly reduces auto-oxidation.
  • Use of Ascorbic Acid (VC): Add the antioxidant ascorbic acid to your experimental solutions. This helps protect GCG from oxidative degradation.
Analysis of GCG Degradation

The 2019 study used Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the various transformation pathways of GCG. When dissolved in pure water and heated to 100°C, GCG can undergo the following reactions, which you should be aware of in your analyses [1]:

  • Epimerization: Conversion to its epimer, (-)-epigallocatechin gallate (EGCG).
  • Auto-oxidation: Formation of compounds like theasinensin and "compound P2".
  • Degradation: Breakdown into gallocatechin and gallic acid.

GCG Receptor Signaling Pathways

For research involving the glucagon (GCG) receptor, understanding its signaling is crucial. The following diagram illustrates the key pathways activated upon receptor binding, based on studies of triagonist drugs and receptor crosstalk.

G GCG Receptor Signaling Pathways cluster_path1 Primary Gαs Pathway cluster_path2 Gαq & β-catenin Pathway GCG GCG GCGR GCGR GCG->GCGR Gs Gαs Protein GCGR->Gs Gq Gαq Protein (in certain contexts) GCGR->Gq  Crosstalk AC Adenylate Cyclase Activation Gs->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB-Mediated Transcription PKA->CREB GSK3b GSK-3β Inactivation Gq->GSK3b βcat β-catenin Stabilization GSK3b->βcat TCF TCF/LEF-Mediated Transcription βcat->TCF LRP5 LRP5/6 (Required) LRP5->βcat

Key insights from recent research on this signaling include:

  • Primary Signaling: The glucagon receptor (GCGR) is classically known to couple with the Gαs protein, leading to a cascade that increases cAMP and activates Protein Kinase A (PKA) [2].
  • Receptor Triagonists: A 2025 study on a GLP-1/GIP/GCG receptor triagonist (IUB447) found that its potent effect on enhancing insulin secretion is primarily mediated through the GLP-1 receptor, not the GCG receptor. This effect was dependent on the Gαq signaling pathway and its key component, TRPM5 [3].
  • Crosstalk with β-Catenin: Activation of GCGR can also stabilize β-catenin and activate β-catenin-mediated transcription. This process is PKA-dependent and requires the Wnt co-receptor LRP5/6, revealing an important crosstalk between metabolic and growth signaling pathways [2].

Frequently Asked Questions

What are the main degradation products of GCG I should look for? Based on LC-MS analyses, the primary products of GCG transformation are its epimer (EGCG), auto-oxidation compounds like theasinensin, and degradation products gallocatechin and gallic acid [1].

Why is stabilizing GCG so important in bioactivity research? The instability of GCG under common experimental conditions can lead to artifacts. The compounds formed from its degradation or oxidation may themselves have biological activity, which can confound the results and lead to incorrect conclusions about GCG's true effects [1].

Does the genetic background of cell models matter in GCG/glucagon research? Yes. For example, when establishing stable pancreatic β-cell lines, one study noted that cells derived from a cross between C3H and C57BL/6 mouse strains (C3B6F1) showed a higher insulin secretory capacity and better stability in long-term culture compared to those from a pure C57BL/6 background [4].

References

(-)-gallocatechin gallate epimerization prevention

Author: Smolecule Technical Support Team. Date: February 2026

Factors Affecting EGCG Stability & Epimerization

Epimerization is a primary reaction leading to EGCG instability, where its stereochemistry is reversed, converting it to GCG [1] [2]. The table below summarizes the key factors you need to control in your experiments.

Factor Impact on EGCG Stability & Epimerization Preventive Strategy
Temperature Major driver of epimerization; occurs significantly at >44°C [2]. Conduct experiments at low temperatures (<37°C recommended); avoid heating above 44°C [2].
pH Level Epimerization is favored in acidic conditions (pH 2-5.5) [2]. EGCG is most stable in a pH range of 3-6 and degrades rapidly at neutral-to-basic pH (e.g., 83% loss at pH 7, 25°C in 24h) [2]. Use buffered solutions within the stable pH range of 3-6; avoid neutral and basic conditions [2].
Oxygen & Light Auto-oxidation occurs at low concentrations and temperatures (<44°C), leading to degradation and pro-oxidant molecules [3] [2]. EGCG is susceptible to illumination [4]. Use deoxygenated solvents; run experiments under inert gas (e.g., N₂); protect solutions from light by using amber vials and working in low-light conditions [3] [2] [4].
Concentration & Time Stability decreases with time, especially in sub-optimal conditions; lower concentrations (20-100 µM) are more prone to oxidation [2]. Use freshly prepared EGCG solutions; minimize storage time; consider higher concentration stocks if experimentally compatible.

Frequently Asked Questions (FAQs)

Q1: Why should I be concerned about EGCG epimerizing to GCG in my experiments? The biological activity of your test compound could change. While some studies show GCG has similar or even greater activity in certain contexts (e.g., topoisomerase II poisoning, antioxidant capacity, blood-brain barrier permeability) [1] [4] [5], much of the research is based on the defined activity of EGCG. For reproducible results, it is critical to ensure you are testing the compound you intend to [1].

Q2: My EGCG solution has turned brown. What happened? This color change indicates auto-oxidation of EGCG [4]. The brown pigment is a degradation product, which not only reduces the effective concentration of EGCG but can also generate pro-oxidant molecules with potential side-effects [3]. You should discard this solution and prepare a fresh one, taking extra care to exclude oxygen.

Q3: Are there any long-term strategies to stabilize EGCG in formulations? Yes. If your research involves developing formulations or supplements, consider using stabilizers like antioxidants (e.g., ascorbic acid) or encapsulation systems. Encapsulating EGCG into nanoparticles or microparticles can significantly shield it from degradation and increase its stability for clinical or commercial applications [3].

Experimental Protocol: Assessing EGCG Stability in Solution

This protocol provides a methodology to monitor EGCG stability and epimerization under your experimental conditions.

1. Principle Use High-Performance Liquid Chromatography (HPLC) to separate, identify, and quantify EGCG and its epimer GCG in a solution over time. This allows you to directly measure the rate of degradation and epimerization [5].

2. Reagents and Equipment

  • Test Substance: (-)-EGCG (high purity, e.g., ≥97%) [4].
  • Solvent: Your chosen experimental buffer (e.g., phosphate buffer, pH 7.4 for physiological conditions, or other relevant buffers).
  • Equipment: HPLC system equipped with a UV/VIS or Photodiode Array (PDA) detector and a C18 reverse-phase column (e.g., Thermo Syncronis C18) [5].

3. Procedure

  • Solution Preparation: Dissolve EGCG in your experimental buffer at the desired working concentration. Filter the solution through a 0.22 µm membrane.
  • Incubation: Aliquot the EGCG solution into several vials. Incubate these vials under different conditions you wish to test (e.g., 4°C, 37°C, 45°C; exposed to light vs. protected from light; under air vs. under nitrogen).
  • Sampling and Analysis:
    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw a sample from each vial.
    • Immediately inject the sample into the HPLC system.
    • HPLC Conditions (Example): A mobile phase gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) can be used. The flow rate is typically 1.0 mL/min, and the detection wavelength is 280 nm [5].
    • Identify EGCG and GCG by comparing their retention times with authentic standards. Quantify their concentrations using pre-established calibration curves.

4. Data Analysis Plot the concentration of EGCG and the formation of GCG over time for each condition. This will allow you to determine the degradation rate constant and the half-life of EGCG in your specific experimental setup.

Experimental Workflow for EGCG Stability Testing

The diagram below outlines the logical workflow for planning and conducting an EGCG stability study.

Start Define Experimental Goal A Prepare EGCG Solution (Buffer, Concentration) Start->A B Set Test Conditions (pH, Temperature, Light) A->B C Incubate & Sample (Aliquot over Time) B->C D HPLC Analysis (Separate EGCG/GCG) C->D E Data Analysis (Degradation Kinetics) D->E End Optimize Protocol E->End

References

Troubleshooting GCG Auto-oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Symptom Possible Cause Solution
Solution color darkening (e.g., yellow to brown) Auto-oxidation in alkaline conditions (pH > 7) [1] Adjust and maintain solution pH in slightly acidic range (e.g., pH 5-6); prepare fresh solutions before use [1].
Decreased biological activity in assays Loss of GCG potency due to oxidative degradation [2] Use chelating agents (e.g., EDTA ≤ 0.1 mM) to sequester metal catalysts; add 0.1-1.0 mM antioxidant (e.g., GSH, ascorbic acid) [3].
Unstable experimental results between replicates Oxygen dissolved in buffers/solutions [4] Degas buffers and solvents with inert gas (N₂ or Ar) for 15-20 minutes before adding GCG; store stock solutions under inert atmosphere.
Precipitate formation in stock solutions Oxidation products forming aggregates Filter solutions with a 0.22 µm filter immediately after preparation; avoid repeated freeze-thaw cycles, aliquot for single use.

Experimental Protocols for Handling GCG

1. Preparing a Stable GCG Stock Solution

  • Materials: High-purity GCG (≥95%), DMSO (cell-culture grade if for bioassays), deoxygenated pure water, inert gas (Nitrogen or Argon), 0.22 µm syringe filters.
  • Procedure:
    • Bring deionized water to a gentle boil for 5 minutes to drive off dissolved oxygen. Cool while purging with a stream of inert gas for 15-20 minutes.
    • Weigh the desired amount of GCG powder quickly to minimize air exposure.
    • Dissolve the GCG in high-grade, anhydrous DMSO to create a concentrated stock (e.g., 50-100 mM).
    • For aqueous working solutions, dilute the DMSO stock into the pre-purged, cool water. Filter sterilize if needed.
    • Aliquot the stock solution into small, airtight vials. Purge the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C protected from light.
  • Note: The final concentration of DMSO in cell culture assays should typically be kept below 0.1% to avoid cytotoxicity.

2. Testing for Auto-oxidation by Monitoring Color Change

  • Objective: To visually assess the stability of GCG under different buffer conditions.
  • Materials: GCG stock solution, buffers of interest (e.g., phosphate buffer at pH 5.0, 7.4, and 8.0), a chelating agent (e.g., 0.1 mM EDTA), an antioxidant (e.g., 1.0 mM Glutathione).
  • Procedure:
    • Prepare GCG solutions at working concentration (e.g., 50 µM) in each buffer condition. Include one set with EDTA and one set with Glutathione added.
    • Incubate all samples at the temperature required for your experiment (e.g., 37°C).
    • Observe and record the color of the solutions at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Use a color scale or take photographs for comparison.
    • A change from colorless to yellow or brown indicates auto-oxidation is occurring. Compare the rate and extent of color change across conditions to identify the most stable formulation [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism behind GCG auto-oxidation? Auto-oxidation of polyphenols like GCG is a free-radical chain reaction, often initiated by trace metal ions or alkaline conditions. It leads to the formation of quinones and reactive oxygen species, which can polymerize, causing color changes and loss of activity [1].

Q2: Can I use ascorbic acid as an antioxidant preservative for GCG in all my experiments? While ascorbic acid is a common antioxidant, you must validate its use for your specific application. In some cell-based assays, it can itself act as a pro-oxidant or interfere with the biological pathway you are studying. Testing with and without ascorbic acid in a pilot experiment is crucial [3].

Q3: Why are my GCG solutions in cell culture media degrading faster than in pure buffer? Cell culture media is complex. It often contains metal ions, has a neutral to slightly alkaline pH, and may contain reactive components. These factors can significantly accelerate the auto-oxidation of GCG compared to a simple, controlled buffer solution [2].

Experimental Workflow & Signaling Pathway

The following diagram outlines a general experimental workflow for preparing and testing stable GCG solutions:

GCG_Workflow Start Start GCG Experiment Prep Prepare Deoxygenated Solvents Start->Prep Weigh Weigh GCG Powder Prep->Weigh Stock Dissolve in DMSO Weigh->Stock WorkingSol Dilute to Working Solution Stock->WorkingSol Test Test Solution Stability WorkingSol->Test Test->Prep Unstable Use Proceed with Main Experiment Test->Use Stable

The diagram below illustrates the protective mechanism of an antioxidant like Glutathione (GSH) against GCG auto-oxidation:

GCG_Oxidation_Pathway Initiation Initiation (Metal Ions, High pH) GCG Stable GCG Initiation->GCG  Induces Radical GCG Radical GCG->Radical  Loses H• Quinone Oxidized Product (e.g., Quinone) Radical->Quinone  Further Oxidation Neutralized Neutralized Product Radical->Neutralized  Stabilized GSH Antioxidant (e.g., GSH) GSH->Radical  Donates H•

Key Considerations for Experimental Design

  • Analytical Monitoring: For precise quantification of GCG stability beyond color observation, use techniques like HPLC to measure the decrease in GCG peak area and the appearance of new peaks from degradation products over time [2].
  • Bioactivity Checks: The most critical test is whether your stabilized GCG solution retains its expected bioactivity. Always include a positive control from a fresh, highly concentrated DMSO stock in your biological assays to confirm efficacy [5].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary pathways for glucagon degradation? Glucagon is degraded mainly through two mechanisms: proteolytic cleavage in the bloodstream by enzymes like Dipeptidyl Peptidase 4 (DPP-4), and receptor-mediated endocytosis followed by lysosomal degradation, primarily in the liver and kidneys [1]. A more recent discovery is crinophagy, an intracellular process where glucagon granules directly fuse with lysosomes for degradation in pancreatic alpha-cells [2].

  • What is the typical half-life of glucagon in circulation? The circulating half-life of glucagon in plasma is relatively short, reported to be between four to seven minutes in humans [1]. This rapid turnover necessitates careful timing in experiments measuring glucagon levels.

  • How can I experimentally inhibit different degradation pathways? You can use specific inhibitors to target each pathway, as summarized in the table below [2] [1].

Target Pathway Recommended Inhibitor Concentration/Details Primary Effect
DPP-4 Proteolysis Sitagliptin or other DPP-4 inhibitors Various commercial inhibitors available Blocks enzymatic cleavage of glucagon in plasma [1]
Lysosomal Degradation Bafilomycin A1 Common lysosomal inhibitor Precludes glucagon degradation via both receptor-mediated endocytosis and crinophagy [2]
Crinophagy (via MTORC1) Rapamycin (Mechanistic confirmation) Inhibiting MTORC1 induces crinophagy, thereby increasing glucagon degradation [2]

Troubleshooting Guide: High Glucagon Degradation

Problem: Glucagon levels in your samples are dropping too rapidly, leading to inaccurate measurements.

Solution: Follow this systematic workflow to identify and address the issue.

G Start Problem: High GCG Degradation Step1 Step 1: Add DPP-4 Inhibitor (e.g., Sitagliptin) to sample collection tubes Start->Step1 Step2 Step 2: Still high degradation? Proceed to inhibit lysosomal activity. Step1->Step2 Step3 Step 3: Treat cells with Bafilomycin A1 Step2->Step3 Step4 Step 4: For α-cell studies, AVOID Rapamycin Step3->Step4 Success GCG Degradation Minimized Step4->Success

Detailed Experimental Protocols

Based on the research, here are methodologies you can employ to study and control glucagon degradation.

1. Protocol: Inhibiting Lysosomal Degradation in Cell Models

  • Objective: To stabilize intracellular and secreted glucagon by blocking lysosomal degradation.
  • Key Reagent: Bafilomycin A1 (a specific vacuolar-type H+-ATPase inhibitor).
  • Methodology:
    • Culture your pancreatic alpha-cell model (e.g., αTC9 cell line).
    • Pre-treat cells with Bafilomycin A1 (common working concentration is 100 nM, but requires titration) for 1 hour before applying other experimental conditions (e.g., amino acid starvation or MTORC1 inhibition) [2].
    • Continue the incubation for the desired experimental period (e.g., 2-6 hours) in the presence of the inhibitor.
    • Collect cell lysates and culture media. Analyze glucagon content using ELISA or Western Blot.
  • Expected Outcome: Treatment with Bafilomycin A1 should abrogate the reduction in intracellular glucagon content and its secretion caused by stimuli that induce lysosomal degradation [2].

2. Protocol: Studying Crinophagy in Alpha-Cells

  • Objective: To investigate the role of crinophagy in glucagon turnover.
  • Key Reagent: Rapamycin (an MTORC1 inhibitor).
  • Methodology:
    • Treat alpha-cells or isolated islets with Rapamycin (e.g., 100 nM) for several hours.
    • To confirm crinophagy-specific effects, perform genetic silencing of key macroautophagy genes (e.g., Atg5 or Becn1) using siRNA prior to Rapamycin treatment [2].
    • Use immunofluorescence or electron microscopy to observe the colocalization of glucagon vesicles (GCG) with lysosomal markers (e.g., LAMP1). This visualizes crinophagy.
    • Measure glucagon levels in the supernatant and cell lysates.
  • Expected Outcome: Rapamycin treatment will increase glucagon-lysosome colocalization and decrease secreted glucagon. This degradation will not be prevented by silencing Atg5 or Becn1, confirming a macroautophagy-independent pathway (crinophagy) [2].
  • Important Note: If your goal is to minimize glucagon degradation, you should avoid inhibiting MTORC1 with Rapamycin, as this will induce crinophagy.

Glucagon Signaling & Degradation Pathways

For a deeper understanding, the following diagram integrates the glucagon signaling pathway with its key degradation mechanisms. This holistic view can help in identifying potential intervention points.

G cluster_degradation GCG Degradation Pathways(Points of Experimental Intervention) cluster_signaling Glucagon Receptor Signaling in Target Cell (e.g., Hepatocyte) DPP4 Extracellular: DPP-4 Enzyme Cleaved GCG\n(Inactive) Cleaved GCG (Inactive) DPP4->Cleaved GCG\n(Inactive) Lysosome Intracellular: Lysosomal Degradation Degraded GCG Degraded GCG Lysosome->Degraded GCG Crinophagy In Alpha-Cells: Crinophagy Crinophagy->Degraded GCG GCG Glucagon (GCG) GCGReceptor GCG Receptor (GPCR) GCG->GCGReceptor Binds to GCGReceptor->Lysosome Receptor-Mediated Endocytosis Gs Gαs protein GCGReceptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Glycogenolysis Gluconeogenesis ↑ Blood Glucose PKA->Response

References

Corrination: Enhancing Glucagon Stability

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a technical overview of corrination, including key data and experimental protocols for evaluating stability improvements.

Quantitative Stability & Aggregation Data

The table below summarizes experimental data demonstrating how corrination and specific D-amino acid substitutions improve glucagon stability and reduce aggregation after incubation at 37°C [1].

Peptide Name Modification Description Sequence Code [1] Chemical Stability (% Remaining) [1] Aggregation (Relative ThT Fluorescence) [1] GCGR Potency (EC₅₀) [1]
Glucagon Native peptide Gcg Baseline (Control) High (Control) 165-fold reduction after stress
Glucr17 D-arginine at position 17 Gcg17 - Markedly decreased -
2 (GlucK17) Azide handle at K17 2 - - 9.6 nM
5 (Cbi-2) Corrination at K17 5 Significantly increased Markedly decreased 5.5 nM (6.6x potency vs. glucagon)
Experimental Protocol: Stability & Aggregation Assays

The following methodologies are used to generate the stability and aggregation data.

  • Chemical Stability Assay [1]

    • Preparation: Incubate peptides in 50 mM phosphate buffer.
    • Stressing: Maintain samples at 37°C for two weeks.
    • Analysis: Use RP-HPLC to determine the percentage of the original peptide concentration remaining.
  • Aggregation Assay (Thioflavin T Fluorescence) [1]

    • Sample Preparation: Agitate peptide solutions at 37°C for 48 hours to accelerate fibrillation.
    • Staining: Use a Thioflavin T (ThT) dye, which exhibits enhanced fluorescence upon binding to amyloid-like aggregates.
    • Measurement: Quantify aggregate formation by measuring ThT fluorescence intensity.
  • Functional Assay (cAMP FRET) [1]

    • Receptor Stimulation: Apply peptides to cells expressing the human glucagon receptor (GCGR).
    • Second Messenger Detection: Use a FRET-based assay to measure intracellular cAMP production, a key downstream signaling molecule.
    • Data Analysis: Calculate EC₅₀ values to determine peptide potency.

FAQs and Troubleshooting

  • Q1: Why is native glucagon so difficult to work with in formulations?

    • A1: Native glucagon has a high propensity to form fibrils and aggregates in aqueous solutions, leading to physical instability and loss of potency. This necessitates complex handling procedures, such as lyophilization and reconstitution immediately before use [1].
  • Q2: What is "corrination," and how does it improve stability?

    • A2: Corrination is the conjugation of a peptide to a corrin ring molecule like dicyanocobinamide (Cbi), a precursor to vitamin B12 [1]. This modification enhances peptide solubility and sterically hinders the intermolecular interactions that lead to aggregation, thereby improving both chemical and physical stability [1].
  • Q3: My corrinated peptide shows low yield after conjugation. How can I optimize this?

    • A3: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be sensitive. Ensure your reactants (Cbi-alkyne and azido-modified peptide) are pure before conjugation. Optimize the concentration of the CuI/TBTA catalyst system and monitor the reaction progress via HPLC. Purifying the product through dialysis can effectively remove catalyst residues and unreacted small molecules [1].

Glucagon Signaling Pathway

The diagram below illustrates the core glucagon signaling pathway, which is targeted by stable analogs to maintain therapeutic efficacy.

G Glucagon Signaling Pathway in Liver Gcg Glucagon (Gcg) GcgR Glucagon Receptor (GCGR) Gcg->GcgR Binds Gs Gαs Protein GcgR->Gs Activates AC Adenylate Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates GlycogenP Glycogen Phosphorylase PKA->GlycogenP Activates GlycogenS Glycogen Synthase PKA->GlycogenS Inactivates Glucose Blood Glucose ↑ GlycogenP->Glucose Glycogenolysis GlycogenS->Glucose Inhibits Synthesis

Experimental Workflow for Stability Assessment

For a comprehensive stability study, you can follow this integrated workflow from peptide synthesis to functional validation.

G Glucagon Analog Stability Assessment Workflow cluster_0 Stage 1: Synthesis & Modification cluster_1 Stage 2: In Vitro Stability & Aggregation cluster_2 Stage 3: Functional Validation SPPS Solid-Phase Peptide Synthesis (SPPS) Mod Modification (e.g., Corrination via CuAAC) SPPS->Mod Purif Purification (RP-HPLC / Dialysis) Mod->Purif ChemStab Chemical Stability Assay (2 weeks, 37°C) Purif->ChemStab AggAssay Aggregation Assay (ThT Fluorescence) Purif->AggAssay FunctAssay Functional Assay (cAMP FRET @ GCGR) Data Data Analysis: EC₅₀, Potency FunctAssay->Data

Moving Forward with Research

The field of glucagon analog development is advancing rapidly. Glucagon receptor (GCGR) agonists are now key components of multi-agonist drugs (e.g., survodutide, retatrutide) for treating obesity and metabolic liver disease [2]. These developments underscore the critical importance of solving stability challenges.

References

Understanding GC Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Validation (AMV) is a critical process that provides documented evidence a method is suitable for its intended use, ensuring reliability and compliance with regulatory standards from agencies like the FDA and ICH [1].

Core Validation Parameters & Acceptance Criteria

The table below summarizes the essential parameters for GC method validation, their definitions, and typical acceptance criteria based on industry standards [2].

Parameter Definition Typical Acceptance Criteria
Specificity Ability to uniquely identify the analyte amidst other sample components [2]. No interference at the analyte's retention time [2].
Linearity The method's ability to produce results directly proportional to analyte concentration [2]. Correlation coefficient (r) ≥ 0.999 [2].
Accuracy Closeness of measured value to the true value [2]. Recovery typically within 98-102% [2].
Precision (Repeatability) Agreement under the same operating conditions over a short period [2]. Relative Standard Deviation (RSD) < 2% [2].
Precision (Intermediate Precision) Agreement under varied conditions (different days, analysts, equipment) [2]. RSD < 3% [2].
Limit of Detection (LOD) Lowest concentration that can be detected [2]. Signal-to-noise ratio ≥ 3:1 [2].
Limit of Quantitation (LOQ) Lowest concentration that can be quantified with acceptable accuracy and precision [2]. Signal-to-noise ratio ≥ 10:1 [2].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [2]. Consistent performance under modified conditions [2].

Standard Validation Procedure

A typical step-by-step workflow for GC method validation is as follows [2]:

  • Method Development: Optimize GC parameters (column, temperature program, flow rates).
  • Solution Preparation: Prepare standard and sample matrices.
  • Specificity Test: Confirm no interference from the sample matrix.
  • LOD/LOQ Determination: Establish method sensitivity.
  • Linearity Assessment: Analyze samples across the intended range (e.g., LOQ to 120% of target).
  • Precision Studies: Perform repeatability and intermediate precision tests.
  • Accuracy Evaluation: Conduct recovery studies by spiking the sample matrix.
  • Robustness Testing: Deliberately vary parameters like flow rate or oven temperature.
  • Data Analysis & Reporting: Compile and statistically analyze all data to confirm method validity.

GC Method Validation Support Center

Frequently Asked Questions (FAQs)

Q1: What should I do if my recovery results are consistently outside the 98-102% range? This indicates a potential issue with method accuracy. Troubleshooting steps include:

  • Check Sample Preparation: Verify the completeness of extraction, potential analyte loss during steps like filtration, and ensure the standard is accurately prepared [3].
  • Review Chromatographic Conditions: Ensure the GC method (injector temperature, column condition) does not cause analyte decomposition. A system suitability test can help diagnose issues [1].
  • Investigate Matrix Effects: The sample matrix may be interfering with the analyte. Re-evaluate the sample preparation or use a more specific detection method [2].

Q2: How can I improve the peak shape for my target analyte? Poor peak shape (tailing or fronting) affects resolution and quantification.

  • Column Maintenance: A degraded or contaminated column is a common cause. Consider cutting a small length from the inlet side or replacing the column.
  • Optimize Inlet Liner and Condition: Use a clean, deactivated liner of the appropriate type and volume for your injection. Check the septum for leaks.
  • Adjust Method Parameters: Optimize the oven temperature ramp rate and carrier gas flow rate. The initial temperature should be appropriate for the solvent and analyte.

Q3: Our method passes all validation parameters but fails during transfer to a quality control lab. What could be the reason? This often points to issues with ruggedness or intermediate precision [2] [3].

  • Action: Re-evaluate the method's robustness by testing variations in key parameters (e.g., column lot, analyst technique, minor instrument model differences) that may exist between labs. Ensure the method protocol is extremely detailed to minimize operational variations [2].

Experimental Protocol: Accuracy via Recovery Study

This is a standard protocol for determining method accuracy, adapted from common practices [2] [3].

  • Prepare Samples: Create a series of samples (e.g., at three concentration levels: 80%, 100%, and 120% of the target concentration). For each level, prepare multiple replicates (n=3 is common).
  • Spike the Matrix: Add a known amount of the pure analyte standard to a blank sample matrix that is free of the analyte.
  • Analyze Samples: Run all prepared samples through the full GC method.
  • Calculate Recovery: For each spiked sample, calculate the percentage recovery using the formula:
    • Recovery (%) = (Measured Concentration / Theoretical Concentration) × 100
  • Evaluate Results: The mean recovery and RSD for each concentration level should meet your pre-defined acceptance criteria (e.g., 98-102% recovery with RSD < 2%).

Visualization with Graphviz

To create effective diagrams for your support center, here are key principles and an example based on the validation workflow.

Key Diagram Specifications

  • High Contrast Colors: Always set fontcolor explicitly to contrast with fillcolor. For dark backgrounds, use light text (#FFFFFF, #F1F3F4). For light backgrounds, use dark text (#202124, #5F6368) [4].
  • Readable Labels: Use the labeldistance attribute (value > 2.0, e.g., labeldistance=2.5) to create a clear gap between edge labels and nodes, improving readability [5] [6].
  • Node Shapes for Labels: For complex node labels, especially those with multiple lines of text, use shape="plain" or shape="none" with margin=0. This ensures the node size is determined solely by the label content, preventing unexpected cropping [4].

GC Method Validation Workflow

The following DOT code generates a flowchart that visualizes the key stages of the GC method validation procedure.

GC_Method_Validation Start->MethodDev MethodDev->Prep Prep->Spec Spec->LODLOQ LODLOQ->Lin Lin->Prec Prec->Acc Acc->Rob Rob->Data Data->End

This diagram provides a clear, logical overview of the validation process. The use of distinct colors groups related activities, and the labeldistance=2.5 attribute ensures edge labels are easily readable [5].

References

Glucagon Signaling Pathway Overview

Author: Smolecule Technical Support Team. Date: February 2026

The glucagon signaling pathway is a crucial hormonal system for maintaining blood glucose levels, especially during fasting. When blood glucose is low, pancreatic alpha cells release glucagon, which primarily acts on the liver [1].

The pathway involves several key steps [1]:

  • Release and Binding: Glucagon is released into the bloodstream and binds to the glucagon receptor (GCGR) on the surface of liver cells (hepatocytes). This receptor is a G-protein-coupled receptor (GPCR).
  • Intracellular Signaling: The activated receptor triggers a cascade. It activates a G-protein (Gs), which in turn activates adenylate cyclase (AC). Adenylate cyclase converts ATP into the second messenger cyclic AMP (cAMP).
  • Enzyme Activation: The rise in cAMP levels activates Protein Kinase A (PKA).
  • Metabolic Effects: PKA phosphorylates and regulates key enzymes. This leads to:
    • Glycogenolysis: Breakdown of glycogen into glucose for release into the blood.
    • Gluconeogenesis: Production of glucose from non-carbohydrate sources.
    • Inhibition of Glycogen Synthesis: Conservation of glucose for release.

The diagram below illustrates the core relationships in this pathway.

cluster_legend Pathway Stages Low_Blood_Glucose Low_Blood_Glucose Pancreatic_Alpha_Cell Pancreatic_Alpha_Cell Low_Blood_Glucose->Pancreatic_Alpha_Cell Glucagon Glucagon Pancreatic_Alpha_Cell->Glucagon GCG_Receptor GCG_Receptor Glucagon->GCG_Receptor Binds to Gs_Protein Gs_Protein GCG_Receptor->Gs_Protein Activates Adenylate_Cyclase_AC Adenylate_Cyclase_AC Gs_Protein->Adenylate_Cyclase_AC Activates cAMP cAMP Adenylate_Cyclase_AC->cAMP Produces PKA PKA cAMP->PKA Activates Target_Enzymes Target_Enzymes PKA->Target_Enzymes Phosphorylates Metabolic_Effects Metabolic_Effects Target_Enzymes->Metabolic_Effects Increased_Blood_Glucose Increased_Blood_Glucose Metabolic_Effects->Increased_Blood_Glucose Initial Signal Initial Signal Membrane & Intracellular Signaling Membrane & Intracellular Signaling Cellular Outcome Cellular Outcome Systemic Outcome Systemic Outcome

A Framework for Method Optimization and Troubleshooting

Since a specific "GCG extraction" protocol was not found, the following guidance is based on general best practices in analytical chemistry and protocol development. You can apply this structure to your specific method.

For any analytical method, three core pillars are Method Parameters, Equipment Setup, and Sample Preparation. Issues in any of these areas will affect your results [2] [3].

Area Key Considerations & Common Issues
Method Parameters Optimization of variables like temperature, time, and sample volume is critical. These factors often interact, and a Design of Experiments (DoE) approach is more efficient than testing one variable at a time [3].

| Equipment Setup | - Column Installation: Incorrect column installation depth in the inlet can cause peak shape issues [2].

  • Column Cut: A jagged or non-square column cut can expose active silanol groups, leading to peak tailing or splitting [2].
  • Carrier Gas Flow: Operating in constant pressure mode during a temperature program can cause a rising baseline; constant flow mode is often preferred [2]. | | Sample Preparation | - Solvent Polarity: In splitless injection modes, the solvent polarity should match the column's stationary phase to ensure a homogeneous sample band [2].
  • Salt Addition: Adding salt (e.g., NaCl) can improve the partitioning of analytes into the headspace, enhancing reproducibility and signal [3]. |
Detailed Protocol Guidance

When documenting your optimized method, ensure it includes sufficient detail for reproducibility. A well-reported protocol should include the following elements [4]:

  • Reagents and Equipment: Precisely list all materials, including catalog numbers, manufacturers, and preparation methods [3].
  • Step-by-Step Workflow: Describe each action in sequence, including all critical parameters (e.g., "incubate at 40°C for 2 min") [4] [3].
  • Troubleshooting: Create a table of common problems, their potential causes, and solutions. For example:
    • Problem: Peak Tailing.
    • Potential Cause: Active sites in the inlet or column from exposed silanol groups.
    • Solution: Trim a few centimeters from the head of the column, use deactivated inlet liners, or consider derivatizing analytes to mask polar groups [2].
  • Validation Data: Report key performance metrics like linearity, precision, and sensitivity following established guidelines (e.g., ICH Q2(R1)) [3].

References

GCG sample preparation LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the most common source of problems in LC-MS analysis? Persistent issues in LC-MS often stem from sample contamination and matrix effects. Contamination can originate from non-volatile mobile phase additives, impurities in samples, or carryover between injections. This leads to ion suppression or enhancement, reduced sensitivity, and increased instrument downtime for source cleaning [1] [2]. Implementing robust sample clean-up techniques like SPE or Phospholipid Removal (PLR), and using a divert valve to prevent unwanted materials from entering the MS, are critical strategies to avoid these problems [1] [2].

  • How does sample preparation differ for LC-MS vs. GC-MS? The key difference lies in the requirement for volatility and the compatibility of solvents.

    • GC-MS: Requires analytes to be volatile and thermally stable. Samples must be in a non-polar solvent (like hexane), and it is critical to remove all water as it can damage the GC column and instrumentation [3].
    • LC-MS: Can handle a wider range of compounds, including non-volatile and thermally labile molecules. Samples are typically in polar, water-miscible solvents (like methanol/water mixtures), making it a more "water-friendly" technique [3].
  • What are the latest trends in sample preparation for 2024-2025? The field is moving strongly towards automation and ready-made, application-specific kits.

    • Automation: Systems now automate tasks like dilution, filtration, SPE, and LLE, reducing human error and improving consistency, especially in high-throughput environments like pharmaceutical R&D [4].
    • Standardized Kits: Vendors are offering kits with pre-optimized protocols for challenging analyses like PFAS (using dual-bed SPE cartridges), oligonucleotide therapeutics, and rapid peptide mapping, which cut digestion time from overnight to under 2.5 hours [5] [4].

Troubleshooting Guides

Poor Sensitivity and Ion Suppression

Possible Causes: High levels of phospholipids or other matrix components in the sample that interfere with ionization [2]. Use of non-volatile mobile phase additives (e.g., phosphate buffers) that contaminate the ion source [1]. Insufficient sample clean-up [1].

Solutions:

  • Replace Protein Precipitation with Phospholipid Removal (PLR): For biological samples like plasma, protein precipitation alone does not remove phospholipids. Using a PLR plate can efficiently capture phospholipids, drastically reducing ion suppression and source contamination [2].
  • Use Volatile Mobile Phases: Employ volatile buffers like ammonium formate or acetate (e.g., 10 mM) and acids like formic acid (e.g., 0.1%). Avoid non-volatile additives such as phosphate buffers [1].
  • Implement a Divert Valve: Configure the valve to divert the initial (void volume) and high organic solvent portions of the HPLC gradient away from the mass spectrometer to prevent contaminants from entering the source [1].
Clogged Columns and High Backpressure

Possible Causes: Accumulation of precipitated proteins or phospholipids on the column head [2]. Particulate matter in the sample not removed by filtration [6].

Solutions:

  • Improve Sample Clean-up: Move beyond simple protein precipitation to techniques like Solid Phase Extraction (SPE) or Solid Supported Liquid-Liquid Extraction (SLE) to remove more matrix interferences [6] [2].
  • Use In-Line Filters: Install a guard column or an in-line filter between the injector and the analytical column to capture particulates [6].
  • Ensure Proper Filtration: For samples with particulates, use hydrophobic or hydrophilic PTFE filters before injection [6].
Unacceptable Peak Shape (Tailing or Splitting)

Possible Causes: In GC, this is often due to a poorly cut column, active sites (exposed silanol groups) in the liner or column, or issues with the injection technique [7]. In LC, a high organic strength in the injection solvent can cause peak distortion [2].

Solutions:

  • Check and Trim the GC Column: Ensure the column ends are cut squarely and cleanly. Trimming a few centimeters from the inlet end can remove active sites or contamination [7].
  • Reconstitute in a Weaker Solvent: If the sample eluent has high organic strength, dilute it with water to improve peak shape. For example, a 1:10 dilution with water containing 0.1% formic acid can sharpen peaks [2].
  • Optimize Splitless Injection (GC): Ensure the inlet liner is deactivated, and optimize the purge time to evacuate excess solvent vapor without losing analyte [7].
Lack of Reproducibility

Possible Causes: Inconsistent manual sample preparation steps [4]. Un-optimized or un-validated calibration protocols [8].

Solutions:

  • Automate Sample Preparation: Use automated systems for steps like dilution, SPE, or LLE to minimize user-induced variability [4].
  • Establish a Benchmarking Method: Regularly run a known standard (e.g., reserpine) to monitor instrument performance. If the benchmark fails, the issue is with the instrument; if it passes, the problem lies with the method or sample preparation [1].
  • Follow Rigorous Calibration and QC Protocols: Adhere to a defined validation plan for each analytical series. This should include using a sufficient number of matrix-matched calibrators, verifying the Lower and Upper Limits of Quantitation (LLOQ/ULOQ), and meeting pre-defined criteria for calibration curve parameters (slope, intercept, R²) and QC samples [8].

Experimental Protocols for Key Analyses

Protocol 1: Phospholipid Removal (PLR) for Plasma/Serum

This protocol, based on a 2025 study, demonstrates a superior alternative to protein precipitation for LC-MS/MS analysis of biological fluids [2].

Workflow:

A Add 100 µL plasma to PLR plate B Add 300 µL ACN + 1% FA A->B C Pipette mix 5 times B->C D Elute via positive pressure C->D E Pool eluate D->E F Dilute 1:10 with water + 0.1% FA E->F G Analyze by LC-MS/MS F->G

Detailed Methodology:

  • Sample Preparation: Add 100 µL of plasma (e.g., bovine plasma spiked with your analyte) to a well of a Microlute PLR plate or equivalent.
  • Precipitation & Binding: Add 300 µL of acetonitrile (ACN) containing 1% formic acid (v/v). Pipette mix the solution up and down 5 times to ensure complete protein precipitation and phospholipid binding.
  • Elution: Apply positive pressure to elute the solution into a 1.1 mL collection plate. A flow rate of approximately one drop per second is suitable.
  • Post-Processing (Critical for Peak Shape): Pool the processed plasma from all wells. Due to the high organic solvent content, a 1:10 dilution with water containing 0.1% formic acid (v/v) is necessary to achieve good chromatographic peak shape [2].
  • LC-MS/MS Analysis: Inject the diluted, cleaned sample.

Results Data: The table below summarizes the quantitative effectiveness of PLR compared to traditional protein precipitation [2].

Sample Preparation Method Total Phospholipid Peak Area Maximum Ion Suppression Observed Linearity (r²) for Procainamide
Protein Precipitation 1.42 x 10⁸ ~75% signal reduction Not provided
Phospholipid Removal (PLR) 5.47 x 10⁴ No significant suppression 0.9995
Protocol 2: Establishing a Benchmarking Method

A benchmarking method is your first line of defense for troubleshooting. It helps quickly determine whether a problem is with the instrument or your specific method/samples [1].

Procedure:

  • Standard Preparation: Prepare a solution of a stable, well-characterized compound like reserpine at a known concentration.
  • Establish a Baseline: When the LC-MS instrument is performing well, inject this standard five times. Record key parameters: retention time, peak area, peak height, and peak width.
  • Define Pass/Fail Criteria: Calculate the average and acceptable deviation (e.g., ±2% for retention time, ±5% RSD for peak area) for these parameters from the baseline data.
  • Routine Monitoring and Troubleshooting: Run this benchmarking method regularly (e.g., at the start of each day) and whenever performance issues are suspected. If the benchmark results fall outside the pass criteria, the problem is likely with the instrument system. If it passes, the issue lies with your analytical method or sample preparation.

Quick-Action Troubleshooting Checklist

When a problem occurs during an LC-MS experiment, run through this list:

  • Run your benchmarking method to isolate the problem to the instrument or the method [1].
  • Check the mobile phase: Is it fresh, high-purity, and made with volatile additives? [1]
  • Review the sample preparation protocol: Was it followed exactly? Was the correct clean-up technique used for the sample matrix? [2]
  • Inspect for contamination: Look at the blank sample. Consider using a divert valve. [1]
  • Examine the calibration curve and QC samples: Do they meet all pre-defined acceptance criteria? [8]

References

Model FAQ & Troubleshooting Guide: EGCG Stability

Author: Smolecule Technical Support Team. Date: February 2026

The following information, based on a study of EGCG, provides a template for the kind of data and structure you can establish for GCG. EGCG is a catechin very similar in structure to GCG [1].

FAQ: What factors most significantly impact the stability of EGCG in aqueous solution?

Research indicates that the stability of EGCG in water is highly concentration-dependent and is significantly degraded by exposure to both oxygen and sunlight [1].

Troubleshooting Guide: Preventing EGCG Degradation

Issue Root Cause Recommended Solution
Rapid degradation in low-concentration solutions High relative exposure to destabilizing factors like oxygen. Use a concentration of at least 0.15 mg/mL for short-term (one-day) experiments; for storage over two days, use a concentration of 2.00 mg/mL [1].
Solution turning brown and losing efficacy Auto-oxidation of EGCG, leading to the formation of dimeric compounds like theasinensin A [1]. Store solutions in air-tight, opaque containers flushed with an inert gas (e.g., nitrogen) to minimize exposure to both oxygen and sunlight [1].
Inconsistent experimental results Uncontrolled degradation during storage or handling. Prepare solutions fresh daily and standardize storage conditions, explicitly controlling for air and light exposure [1].

Model Experimental Protocol: Systematic Stability Investigation

While the search results do not contain a protocol for GCG, the methodology from a photophysical study of thienoguanosine (thG) in DNA is an outstanding example of a systematic approach to studying a molecule's stability and photophysical properties under various conditions [2]. You can adapt this general workflow for GCG.

The diagram below outlines the logical workflow for a systematic stability study, which you can use as a blueprint for GCG.

G Systematic Stability Study Workflow Start Start: Define Stability Study P1 Sample Preparation • Define concentration series • Prepare in relevant solvents Start->P1 P2 Apply Stressors P1->P2 S1 Light Exposure • Vary intensity/wavelength P2->S1 S2 Atmospheric Exposure • Air vs. Inert gas P2->S2 S3 Thermal Stress • Elevated temperatures P2->S3 P3 Quantitative Analysis A1 Chromatography (HPLC) Measure residual concentration P3->A1 A2 Absorption Spectroscopy Track spectral changes P3->A2 A3 Fluorescence Spectroscopy Quantum yield & lifetime P3->A3 End Analyze Data & Conclude S1->P3 S2->P3 S3->P3 A1->End A2->End A3->End

Key Experimental Steps to Perform for GCG:

  • Sample Preparation: Prepare GCG solutions in a range of concentrations (e.g., from 0.05 mg/mL to 2.00 mg/mL) and in different solvents or biological media relevant to your drug development work (e.g., buffered solutions, fetal bovine serum) [1] [3].
  • Apply Stressors: Expose the samples to different stress conditions in a controlled manner. This should include:
    • Light: Use a stable light source (e.g., LED) at various intensities to simulate and accelerate degradation [4].
    • Atmosphere: Store samples exposed to air and compare against samples in sealed, inert environments [1].
    • Temperature: Conduct stability tests at both room temperature and elevated temperatures to understand thermal degradation pathways [1].
  • Quantitative Analysis: Use the following techniques to monitor stability, drawing from the methodologies in the search results:
    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the residual concentration of GCG and identifying its degradation products, as demonstrated in the EGCG study [1].
    • Absorption Spectroscopy: Track changes in the absorption spectrum of GCG over time, which can indicate chemical changes or degradation [3] [2].
    • Fluorescence Spectroscopy: If GCG is fluorescent, measure its fluorescence quantum yield (ΦF) and lifetime under different conditions. These parameters are highly sensitive to the local environment and can reveal degradation or binding events, as shown in the thG and ICG studies [3] [2].

References

Chemical Structure and Antioxidant Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The antioxidant activity of catechins is largely determined by their molecular structure, specifically the number and location of hydroxyl groups.

  • EGCG Structure: Features a meta-5,7-dihydroxy group on the A ring, a trihydroxy group on the B ring at positions 3', 4', and 5', and a gallate moiety esterified at carbon 3 of the C ring [1]. The galloyl moiety and the trihydroxyl group on the B ring are considered major contributors to its strong antioxidant power [2].
  • GCG Structure: GCG is an epimer of EGCG, meaning it has the same chemical formula but a different spatial arrangement of the bond that bridges the B and C rings [2]. This subtle difference can influence its biological interactions and activity.

The following diagram illustrates the core antioxidant mechanism shared by catechins like EGCG and GCG.

G Catechin Catechin Molecule Hydrogen Hydrogen Atom (H) Catechin->Hydrogen Donates FreeRadical Free Radical (ROS) StableProduct Stable Product FreeRadical->StableProduct Becomes Hydrogen->FreeRadical Neutralizes

Beyond directly neutralizing free radicals, EGCG modulates critical cellular signaling pathways, such as the NF-κB and MAPK pathways, which control inflammation and antioxidant gene expression. It can also chelate metal ions, preventing them from catalyzing reactions that produce free radicals [3] [2].

Comparative Antioxidant Performance

Direct comparative data for GCG is sparse, but EGCG has been consistently identified as the most effective catechin in several studies.

Table 1: Comparison of Key Catechins in Antioxidant Assays

This table summarizes data from a study that evaluated the effects of various catechins against H₂O₂-induced oxidative stress in neuronal cells and in standard chemical antioxidant assays [4].

Catechin IC₅₀ in H₂O₂-induced ROS Assay (μM) DPPH Radical Scavenging Activity ABTS Radical Scavenging Activity Relative FRAP Activity
EGCG ~15 μM (Most effective) Strongest Strongest Highest (Reference: 100%)
ECG ~22 μM High High ~85%
EGC ~35 μM Moderate Moderate ~60%
GCG Data Not Available Data Not Available Data Not Available Data Not Available
EC ~48 μM (Least effective) Lower Lower ~40%

Key findings from the study [4]:

  • EGCG was the most effective compound in protecting cells from H₂O₂-induced death and in reducing intracellular reactive oxygen species (ROS).
  • The study concluded that the beneficial effects are strongly related to the catechin structure, primarily due to the number of hydroxyl groups and the presence of the galloyl group.

Impact of Structural Modification: A 2023 study on acetylated EGCG provides indirect evidence for the importance of hydroxyl groups. It found that acetylation of EGCG's hydroxyl groups significantly reduced its antioxidant capacity in a dose-dependent manner—the more sites that were acetylated, the greater the loss of activity [5]. This underscores that the free hydroxyl groups are critical for EGCG's potent antioxidant activity.

Experimental Protocols for Key Assays

For researchers looking to replicate or design comparative studies, here are the core methodologies for the key assays mentioned in the literature.

Table 2: Summary of Key Antioxidant Assay Protocols

Assay Name Principle Core Methodology [4]
DPPH Measures hydrogen-donating ability to a stable radical. Fresh 0.1 mM DPPH solution in methanol is mixed with the sample. Absorbance at 517 nm is measured after 30 min in the dark.
ABTS⁺ Measures ability to scavenge a pre-formed radical cation. ABTS⁺ radical solution is generated by reacting ABTS with potassium persulfate overnight. It is diluted to an absorbance of 0.70 at 734 nm before mixing with the sample. Absorbance is read after 5 min.
FRAP Measures reducing power of antioxidants. FRAP reagent (TPTZ, FeCl₃, acetate buffer) is mixed with the sample. Absorbance at 593 nm is measured after 10 min.
Cellular ROS (DCFH-DA) Measures intracellular ROS levels. Cells are pre-treated with catechins, then exposed to H₂O₂. The fluorescent probe DCFH-DA is added. Fluorescence intensity is measured via flow cytometry or fluorometry.

Research Implications and Future Directions

The evidence strongly positions EGCG as a benchmark for catechin antioxidant efficacy. Its superior performance is linked to its distinctive structure, particularly the tri-hydroxy B ring and galloyl group [4] [1].

  • For GCG: The primary hypothesis, based on its structure as an EGCG epimer, is that its antioxidant activity is likely similar to, though potentially distinct from, that of EGCG. However, a critical lack of direct, head-to-head experimental data exists. Future research should prioritize comparative studies on GCG vs. EGCG using standardized antioxidant assays and cellular models.
  • Beyond Direct Antioxidant Effects: The biological relevance of these compounds extends beyond simple radical scavenging. Both EGCG and GCG are investigated for their ability to modulate complex signaling pathways (e.g., NF-κB, NRF2) that control inflammation, oxidative stress response, and apoptosis [3] [2]. Differences in how the two epimers influence these pathways may be as significant as their direct antioxidant capacity.

References

GCG vs. EGCG: BBB Permeability and Key Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the primary findings from research on GCG and EGCG concerning their ability to cross the BBB and other relevant characteristics.

Feature (-)-Gallocatechin Gallate (GCG) (-)-Epigallocatechin Gallate (EGCG)
BBB Permeability 2.4 times higher than EGCG [1] Serves as the reference point (1x); permeability measured at 2.8% in vitro (in 30 min) [2] [3]
Primary Source More abundant in heat-processed teas (e.g., bottled/canned tea drinks) [1] Most abundant catechin in fresh or dried green tea leaves [1] [4]
Chemical Relationship Epimer-type catechin; a stereochemical isomer of EGCG [1] Epi-type catechin [1]

| Reported Neuroprotective Actions | • Attenuates scopolamine-induced cognitive impairment in mice • Alleviates cognitive dysfunction in an Alzheimer's disease model [1] | • Suppresses age-related cognitive dysfunction in mice • Enhances human neuroblastoma cell growth at low concentrations [2] [3] [4] |

Experimental Protocols and Methodologies

The key findings presented above are derived from specific experimental models. Here is a detailed look at the methodologies employed in the cited studies.

  • BBB Permeability Measurement for GCG: The finding that GCG has 2.4 times higher BBB permeability than EGCG comes from a research article that cited this specific value [1]. The precise experimental details for this particular measurement were not included in the available excerpt, though the result is widely cited in subsequent literature.

  • BBB Permeability Measurement for EGCG: The BBB permeability of EGCG, EGC, and gallic acid was tested using a commercial BBB kit (RBT-24, PharmaCo-Cell, Nagasaki, Japan). This kit employs a co-culture of endothelial cells, pericytes, and astrocytes to model the BBB [2] [3].

    • Model Preparation: The BBB kit was activated until the transepithelial electrical resistance (TEER) reached over 150 Ω×cm², indicating the formation of a tight barrier [2].
    • Compound Application: EGCG, EGC, and GA were dissolved in DMSO and added to the "blood-side" of the model at a final concentration of 30 µM. Caffeine was used as a positive control [2].
    • Incubation and Sampling: The plate was incubated for 30 minutes with gentle stirring. Subsequently, samples were collected from both the blood-side and brain-side compartments [2].
    • Concentration Measurement: The concentrations of the compounds that passed to the "brain-side" were quantified using highly sensitive liquid chromatography tandem-mass spectrometry (LC-MS/MS) [2] [3].
  • In Vivo Cognitive Function Tests: The effects on cognitive function for both GCG and EGCG have been evaluated in various mouse models.

    • GCG Studies: GCG-rich green tea extract was administered in the diet or via oral gavage to mouse models of cognitive impairment (e.g., scopolamine-induced, Alzheimer's disease models). Cognitive function was typically assessed using behavioral tests like the Morris water maze or Y-maze [1].
    • EGCG Studies: EGCG was administered to aged SAMP10 mice (a model of brain senescence) via their drinking water. The learning ability of the mice was then evaluated and compared to control groups [2] [3].

Pathways and Experimental Workflow

To better visualize the journey and action of these catechins in a research setting, the following diagram outlines the key processes from ingestion to observed cognitive effects.

g cluster_legend Key Experimental Observations OralIngestion Oral Ingestion of Catechins AbsorptionMetabolism Absorption and Metabolism OralIngestion->AbsorptionMetabolism BBBTransport Transport Across BBB AbsorptionMetabolism->BBBTransport BrainParenchyma Reaches Brain Parenchyma BBBTransport->BrainParenchyma BiologicalEffects Biological Effects in Brain BrainParenchyma->BiologicalEffects CognitiveOutcome Improved Cognitive Function BiologicalEffects->CognitiveOutcome GCG_Permeability GCG permeability is 2.4x EGCG EGCG_Hydrolysis EGCG is hydrolyzed to EGC and Gallic Acid LowConcActivity Low [EGCG] enhances cell growth MetaboliteActivity EGCG metabolites induce neuritogenesis

Key Insights for Research and Development

The data suggests several promising avenues for scientific and therapeutic development:

  • GCG as a Superior Candidate: The significantly higher BBB permeability of GCG makes it a highly promising candidate for drug development targeting neurological conditions, potentially offering better delivery efficiency to the brain than EGCG [1].
  • Synergistic and Metabolite Effects: EGCG's benefits may not be solely from the parent compound. Its hydrolysis products (EGC and gallic acid) show an additive effect in improving cognitive function in mice [2]. Furthermore, microbial metabolites of EGCG can cross the BBB and induce neuritogenesis, suggesting a crucial role for the gut-brain axis in the overall neuroprotective mechanism [4].
  • Consideration of BBB Integrity: It is important to note that the permeability of the BBB itself can be altered by age and disease. One study found that EGCG was detected in the brains of aging rats with cognitive impairment, which had increased BBB permeability, but not in the brains of healthy young rats [5]. This indicates that the target population's physiological state is a critical factor in predicting compound delivery.

References

GCG vs. Placebo: Cognitive Effects Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from a key human clinical trial investigating the acute effects of a single dose of GCG-rich green tea extract (GCG-GTE) [1].

Aspect GCG-GTE Group Placebo Group Significance & Interpretation
Prefrontal Cortex Activation Significantly reduced activation in left and right dorsolateral prefrontal cortex (DLPFC) during cognitive tasks [1]. No significant reduction in DLPFC activation [1]. Suggests improved neural efficiency; the brain requires less effort to perform the same cognitive task [1].
Behavioral Cognitive Performance Numerical increase in performance scores, but not statistically significant [1]. Numerical decrease in performance scores, but not statistically significant [1]. The reduced brain activation occurred without compromising task performance, supporting the neural efficiency hypothesis [1].
Key Proposed Mechanism GCG has higher blood-brain barrier permeability (2.4x that of EGCG) and strong antioxidant/anti-aggregation properties [1]. N/A The effects are attributed to the direct biological activity of GCG rather than a general placebo effect [1].

Detailed Experimental Protocols

Understanding the methodology is crucial for evaluating the evidence and designing future studies.

Human Randomized Controlled Trial (Acute Effects)

This study provides the primary data for the comparison above [1].

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
  • Participants: 35 healthy adults (mean age 32.4 ± 4.27; 16 females).
  • Intervention: A single oral dose of 900 mg of GCG-GTE or a matching placebo. The GCG-GTE was prepared from fresh green tea leaves to contain nearly equal amounts of epicatechins and catechin epimers [1].
  • Cognitive Assessment & Brain Imaging: Participants completed computerized cognitive tasks at baseline and one hour post-consumption. During the tasks, hemodynamic responses in the prefrontal cortex were measured using functional near-infrared spectroscopy (fNIRS) to observe changes in oxyhemoglobin (HbO2) concentration [1].
  • Primary Outcome: The change in hemodynamic response in the DLPFC. Secondary outcomes included behavioral performance on the cognitive tasks [1].
Supporting Preclinical and Chronic Studies

While the focus is on acute effects, long-term studies provide context for GCG's potential.

  • Long-Term Animal Studies: Multiple studies in murine models (e.g., scopolamine-induced impairment, Alzheimer's disease models, aged mice) have shown that chronic oral administration of GCG-GTE (over 4-10 weeks) can alleviate cognitive deficits [1].
  • Long-Term Human Study: An 8-week clinical trial in middle-aged adults found that GCG-GTE intake had beneficial effects on attention and working memory [1]. This suggests different mechanisms for acute (neural efficiency) versus long-term (possible neuroprotective) effects.

Proposed Mechanisms of Action

The cognitive effects of GCG are linked to its unique properties and interaction with neural pathways.

GCG_Mechanism cluster_0 Proposed Mechanisms GCG_Intake Oral GCG-GTE Intake BBB Crosses Blood-Brain Barrier (Higher permeability than EGCG) GCG_Intake->BBB NeuralEffects Exerts Neural Effects BBB->NeuralEffects Outcome Outcome: Reduced Mental Workload (Improved Neural Efficiency) NeuralEffects->Outcome Mech1 Antioxidant Activity (Scavenging free radicals) Mech2 Inhibition of Amyloid-Beta Aggregation Mech3 Modulation of Neurotransmitter Systems & Cerebral Blood Flow

The diagram above illustrates the overall pathway, and the experimental workflow for the key human study is detailed below.

GCG_Experiment Start Recruitment & Screening (37 Healthy Adults) Baseline Baseline Session (Cognitive Tasks + fNIRS) Start->Baseline Randomize Randomization Baseline->Randomize Group1 GCG-GTE Group (Single 900 mg dose) Randomize->Group1 Group2 Placebo Group Randomize->Group2 Post Post-Test Session (1 hour post-dose) (Cognitive Tasks + fNIRS) Group1->Post Group2->Post Analysis Data Analysis Post->Analysis Result Result: Reduced DLPFC Activation in GCG Group Analysis->Result

Interpretation for Researchers

  • Neural Efficiency vs. Performance: The primary finding of reduced DLPFC activation with unchanged behavioral performance is a critical nuance. For researchers, this indicates that GCG's acute benefit may not be measured by traditional cognitive test scores alone but requires neuroimaging techniques like fNIRS or EEG to detect.
  • Differential Effects from EGCG: Much of the green tea research focus has been on EGCG. This data highlights GCG as a distinct and potent compound with higher BBB permeability, making it a compelling candidate for further neuropharmacological development [1].
  • Future Research Directions: Current evidence for acute cognitive effects in humans comes from a single, relatively small study. Larger trials are needed to confirm these findings. Research is also needed to:
    • Explore the effects of chronic, repeated dosing.
    • Identify the optimal dosage.
    • Test efficacy in clinical populations (e.g., Mild Cognitive Impairment, Alzheimer's disease).

References

Experimental Workflow for GCG Validation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the key steps for identifying and validating GCG as a honey biomarker.

start Start: Sample Collection step1 Sample Preparation: Freeze-dry & homogenize Extract with 70% methanol Centrifuge & filter start->step1 step2 Instrumental Analysis: LC-MS/MS with MRM step1->step2 step3 Data Analysis: Chromatogram review Peak identification & quantification step2->step3 step4 Marker Validation: Compare against 11 other honey types step3->step4 result Result: GCG confirmed as unique marker for TCH step4->result

Detailed Experimental Protocols

The validation of GCG relies on specific protocols for sample preparation and analysis.

Protocol Component Detailed Description
Sample Collection TCH collected from apiary in Jiangxi Province, China. Control set included 11 other common commercial honey types (e.g., rape, litchi, acacia) and T. cochinchinensis nectar (TCN) [1] [2].
Sample Preparation Samples freeze-dried and ground. Precisely 0.20 g mixed with 5 mL of 70% methanol and internal standards. Ultrasonicated 30 min, centrifuged, and supernatant filtered (0.22 μm) for analysis [1] [2].

| LC-MS/MS Analysis | Chromatography: C18 column; mobile phase of water (0.1% formic acid) and methanol with gradient elution [3]. Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [1] [2]. | | Data Processing | Peak identification and quantification using reference standards. Statistical analysis to confirm GCG presence exclusively in TCH and TCN [1] [2]. |

Quantitative Data Supporting GCG as a Biomarker

The core of the validation lies in the experimental data that demonstrates GCG's uniqueness to TCH.

Validation Aspect Experimental Data & Result
Specificity GCG detected in all TCH and TCN samples but was absent in all 11 other honey types tested (e.g., Brassica napus, Robinia pseudoacacia, Ziziphus jujuba honey) [1] [2].
Quantification The concentration of GCG was accurately measured in TCH and TCN, though the specific quantitative values are detailed in the original research [1] [2].
Method Validation The LC-MS/MS method was validated per international guidelines, confirming acceptable values for parameters like linearity, precision (intra-day RSD < 7%), and recovery (70-120%) [1].

Broader Context of Biomarker Validation in Honey

The validation of GCG fits into a larger scientific trend that uses advanced analytical techniques to ensure honey authenticity.

  • Consistent Workflow: The general approach—using LC-MS or GC-MS metabolomics combined with chemometric analysis (like OPLS-DA)—is a standard and powerful method for discovering and confirming honey biomarkers [3] [4].
  • Marker Types: Beyond flavonoids like GCG, other compounds such as amino acids, alkaloids, and trisaccharides can also serve as reliable markers for distinguishing botanical origins [3].
  • Importance of Rigor: The credibility of a biomarker is strengthened by testing against a wide range of comparator samples and using a validated, quantitative method [1] [4] [2].

References

GCG inhibition of Aβ aggregation vs EGCG

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: EGCG vs. GCG

The table below summarizes the fundamental differences between these two closely related molecules.

Feature EGCG (Epigallocatechin-3-gallate) GCG (Gallocatechin-3-gallate)
Structure 2R, 3R configuration [1] 2S, 3R configuration (C-2 epimer of EGCG) [1]
Origin Primary, abundant catechin in fresh green tea leaves [2] [3] Often an artifact produced from the epimerization of EGCG during heat processing [1]
General Bioactivity Potent antioxidant; extensively studied for anti-amyloid, anti-cancer, and cardioprotective effects [2] [4] Shown to have similar but sometimes more potent biological activity in limited studies [1]

Knowledge Gaps and Research Status

The core challenge in creating a detailed comparison guide is the scarcity of head-to-head experimental data for Aβ aggregation.

  • Abundant EGCG Data: EGCG's anti-amyloidogenic effects are well-documented. Research indicates it can inhibit the aggregation of proteins like Aβ and alpha-synuclein, reduce the cytotoxicity of oligomers, and even remodel mature fibrils into non-toxic forms [2] [5].
  • Limited Direct GCG Comparison: One study was identified that directly compares GCG and EGCG in a biological system. However, this study focused on post-ischemic myocardial dysfunction in guinea pig hearts, not on Aβ aggregation in a neurological context [1]. It concluded that GCG demonstrated similar cardioprotective effects to EGCG but at a concentration ten times lower, suggesting potentially higher potency [1]. This finding hints at the importance of further research but cannot be directly extrapolated to Aβ inhibition.

Research Pathways for Amyloid Inhibition

Although a direct protocol for the GCG-EGCG comparison on Aβ is not available, the following diagram illustrates the general workflow and key mechanisms by which EGCG (and potentially GCG) exerts its anti-amyloid effects, as revealed by computational and experimental studies.

G Start Start: Amyloid Protein (e.g., Aβ) Aggregation Formation of Toxic β-Sheet Oligomers and Fibrils Start->Aggregation Inhibition EGCG Intervention Aggregation->Inhibition  Pathological Process Result Outcome: Non-toxic, disordered aggregates Reduced cytotoxicity Inhibition->Result Mech1 Hydrogen-bond interactions with polar residues Inhibition->Mech1 Mech2 π–π and cation–π interactions with aromatic residues Inhibition->Mech2 Mech3 Reduction of inter-chain and intra-chain contacts Inhibition->Mech3 Mech4 Conformational change: β-sheet to coil structure Inhibition->Mech4

The primary methodological approach to uncover these mechanisms, as seen in the search results, involves Replica Exchange Molecular Dynamics (REMD) simulations [5]. This computational technique models the atomic-level interactions between a compound like EGCG and amyloid proteins, allowing researchers to observe binding sites and structural changes that are difficult to capture in a wet lab.

How to Proceed with Research

To build the comprehensive comparison guide you require, I suggest the following steps:

  • Deepen the Literature Search: Focus on specialized scientific databases like PubMed, Scopus, or Web of Science using more specific keyword combinations, such as "GCG" AND "amyloid-beta" or "gallocatechin gallate" AND "Alzheimer".
  • Explore Broader Assays: Since direct data is scarce, look for research on GCG's effect on other amyloidogenic proteins (e.g., alpha-synuclein, hIAPP) to infer its potential mechanism and potency [2] [6].
  • Consult Original Sources: The most promising path may be to obtain the full text of the comparative cardiac study [1]. Its methodology section might offer insights into the experimental conditions that could be adapted for future Aβ aggregation assays.

References

GCG effects on DLPFC activation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on GCG-GTE

The table below summarizes the key findings from a recent randomized, double-blind, placebo-controlled trial investigating the acute effects of GCG-GTE [1] [2] [3].

Aspect Details
Study Objective Investigate acute effects of orally ingested GCG-GTE on task-dependent hemodynamics in the prefrontal cortex of healthy adults [1].
Test Substance (–)-gallocatechin gallate-rich green tea extract (GCG-GTE). Dose: 900 mg (containing 56.4 mg/g GCG) [1].
Study Design Randomized, double-blind, placebo-controlled, parallel-group trial [1].
Participants 35 healthy adults (final analysis) [1].
Key Finding on DLPFC Significant reduction in hemodynamic response (oxyhemoglobin concentration) in the left and right DLPFC during cognitive tasks after ingestion, suggesting lower mental workload [1].
Key Finding on Behavior No significant differences in cognitive performance scores were observed between GCG-GTE and placebo groups, despite numerical increases in the GCG-GTE group [1].
Interpretation GCG-GTE may enhance neural efficiency in the DLPFC, allowing the brain to perform cognitively demanding tasks with less resource expenditure [1].

Detailed Experimental Protocol

For researchers seeking to replicate or evaluate this study, here is a detailed breakdown of the methodology.

Protocol Element Description
Cognitive Tasks Participants performed three computerized tasks designed to activate the PFC: Mental Arithmetic (MA), Corsi Block-Tapping Task (CBTT), and Verbal Fluency Task (VFT) [3].
Brain Imaging Prefrontal cortex hemodynamic responses (change in HbO2 concentration) were assessed using a 48-channel functional near-infrared spectroscopy (fNIRS) system [1] [3].
Timing Cognitive testing and fNIRS measurements were conducted at baseline and 1 hour after consumption of the placebo or GCG-GTE supplement [1].
Data Analysis A general linear model (GLM) was fitted for each fNIRS channel. Contrast beta values from channels were averaged into eight Regions of Interest (ROIs), including the bilateral DLPFC, for statistical analysis [3].

Neural Efficiency Hypothesis

The core finding of the study is that GCG-GTE reduced activation in the DLPFC during cognitive tasks without compromising performance. The researchers propose the "neural efficiency" hypothesis to explain this. The following diagram illustrates this conceptual framework.

gcg_effect GCG_Intake GCG-GTE Intake DLPFC_Effect Reduced DLPFC Activation GCG_Intake->DLPFC_Effect Leads to Neural_Efficiency Improved Neural Efficiency DLPFC_Effect->Neural_Efficiency Interpreted as Performance Stable Cognitive Performance Neural_Efficiency->Performance Results in

The study did not find statistically significant differences in behavioral performance, though a numerical increase was noted in the GCG-GTE group [1]. This suggests that the brain was able to accomplish the same tasks with less effort or resource allocation after taking the supplement.

Research Context and Comparisons

  • GCG vs. EGCG: A key point of comparison is with EGCG, the most abundant and well-studied catechin in green tea. The study highlights that GCG has a 2.4 times higher blood-brain barrier permeability than EGCG [1]. This superior bioavailability may make GCG a more potent functional material for influencing brain function, though direct comparative studies on acute DLPFC effects are not available.
  • Acute vs. Long-Term Effects: Most existing research on green tea catechins and cognition focuses on long-term consumption and its role in neuroprotection [1]. This study is significant because it specifically investigates acute effects (within one hour of a single dose), an area that has received less attention [1].

Conclusion

Current evidence directly comparing the acute effects of various green tea compounds on DLPFC activation is limited. However, the available data indicates that a single dose of GCG-GTE can modulate brain function by reducing hemodynamic activity in the DLPFC, potentially enhancing neural efficiency during cognitive tasks [1]. This presents GCG as a promising candidate for further research.

For drug development professionals, the enhanced blood-brain barrier permeability of GCG compared to EGCG is a critical property warranting further investigation [1].

References

Quantitative Data on GCG's Neuroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental findings from cellular studies on GCG and other catechins.

Compound Experimental Model Key Findings Reference
GCG Mouse hippocampal neuronal cells (HT22) Exhibited the highest neuroprotective effect against glutamate excitotoxicity; increased cell viability from 55% (50 µM) to 96% (100 µM); no neurocytotoxicity when used alone. [1]
GCG HT22 cells Reduced glutamate-induced intracellular ROS to baseline levels; decreased glutamate-induced calcium (Ca²⁺) influx. [1]
GCG HT22 cells Inhibited phosphorylation of ERK and JNK (key proteins in cell death pathway) in a concentration-dependent manner. [1]
GCG In vitro antioxidant assay (DPPH) Showed strong free radical scavenging activity (IC₅₀ = 7.29 µg/mL), similar to Vitamin C (IC₅₀ = 7.18 µg/mL). [1]
EGCG HT22 cells Showed highest neuroprotection at 50 µM, but exhibited neurocytotoxicity at higher concentrations (100 µM and 200 µM). [1]
Five Catechins (EGCG, GCG, GC, ECG, EC) In vitro antioxidant assay (DPPH) All showed strong, concentration-dependent free radical scavenging activity. [1]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key study on GCG [1].

  • Cell Culture Model: The studies were conducted using mouse-derived hippocampal neuronal HT22 cells. This cell line is widely used to study neuroprotection against glutamate-induced, non-receptor-mediated oxidative stress. The toxicity mechanism in these cells involves glutamate reducing cystine uptake, leading to depleted glutathione levels and an accumulation of reactive oxygen species (ROS) [1].
  • Glutamate-Induced Oxidative Stress: To model neuronal damage, HT22 cells were exposed to 5 mM glutamate for 24 hours. This treatment typically reduced cell survival to about 60% compared to the untreated control group. To test the protective effects of GCG, cells were pre-treated with varying concentrations of GCG for 1 hour before the glutamate exposure [1].
  • Assessment Methods: Multiple assays were used to quantify the neuroprotective effects:
    • Cell Viability: Measured using a standard cell viability assay to determine the percentage of living cells after treatment [1].
    • Intracellular ROS Measurement: ROS levels were detected using a fluorescent probe, 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA), and visualized via fluorescence microscopy [1].
    • Calcium Influx: Changes in intracellular calcium concentration were monitored using the Fluo-4 AM calcium indicator [1].
    • Protein Expression Analysis: The phosphorylation levels of ERK and JNK proteins were analyzed by western blotting to investigate the signaling pathways involved [1].

Mechanism of Action: GCG's Signaling Pathway

The neuroprotective effect of GCG against glutamate-induced excitotoxicity involves a multi-step mechanism, which can be visualized in the following pathway diagram.

gcg_mechanism Glutamate Glutamate OxidativeStress Oxidative Stress & ROS Production Glutamate->OxidativeStress CalciumInflux Ca²⁺ Influx OxidativeStress->CalciumInflux MAPKPathway MAPK Pathway Activation (ERK/JNK phosphorylation) CalciumInflux->MAPKPathway Apoptosis Neuronal Apoptosis (Cell Death) MAPKPathway->Apoptosis GCG GCG Inhibitor1 GCG Inhibits GCG->Inhibitor1 Inhibitor2 GCG Reduces GCG->Inhibitor2 Inhibitor3 GCG Suppresses GCG->Inhibitor3 Inhibitor1->OxidativeStress Inhibitor2->CalciumInflux Inhibitor3->MAPKPathway

This diagram illustrates the key steps through which GCG exerts its protective effects based on the experimental data [1].

Key Research Considerations

For researchers aiming to work with GCG, here are critical points to consider:

  • Safety Profile Advantage: A significant finding is that GCG did not show neurocytotoxicity at high concentrations (up to 200 µM), whereas its stereoisomer EGCG became toxic at concentrations of 100 µM and above. This suggests GCG may have a more favorable safety profile for therapeutic development [1].
  • Structural Activity: The galloyl group in the catechin structure is strongly associated with high antioxidant and neuroprotective activity. Both GCG and EGCG, which contain this group, showed superior effects compared to catechins without it [1].
  • Biphasic Effects Caution: Note that some catechins like EGCG can exhibit biphasic effects; acting as protective antioxidants at low concentrations but potentially promoting ROS and toxicity at high concentrations. This underscores the importance of careful dose-response studies [2].

References

GCG vs. Other Catechins at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Gallocatechin Gallate (GCG) Epigallocatechin Gallate (EGCG) Other Major Catechins (EC, GC, ECG, etc.)
Neuroprotective Effect (against glutamate toxicity) Strong, concentration-dependent protection; no cytotoxicity when used alone [1] Strong at low concentration but shows neurocytotoxicity at high concentrations (100-200 μM) [1] Show neuroprotective effects, but less potent than GCG and EGCG [1]
In Vitro Antioxidant Activity (IC50, lower is better) 7.29 μM [1] 2.52 μM [1] Ranges from 19.27 μM (GC) to 52.17 μM (EC) [1]
Inhibition of ROS & Ca2+ Influx Effectively reduces glutamate-induced reactive oxygen species (ROS) and calcium (Ca2+) accumulation [1] Shown to have antioxidant properties, but specific data in this glutamate model not provided [1] Shown to have general antioxidant properties [1]
Key Molecular Mechanism Inhibits phosphorylation of ERK and JNK (MAPK pathways) [1] Modulates multiple pathways (MAPK, PI3K/AKT, NF-κB) in other disease contexts [2] Not the primary focus in the cited neuroprotection study [1]
EGFR Kinase Inhibition (Computational Docking) Identified as a top-tier inhibitor (high dock score/binding energy), a trait shared by gallated catechins [3] Also a high-performing inhibitor, though (−)-CG ranked slightly higher [3] Non-gallated catechins are generally inferior EGFR inhibitors compared to gallated ones [3]

Experimental Insights into GCG's Neuroprotective Action

The data in the table is supported by key experiments, primarily from a 2021 study on glutamate-induced oxidative stress in mouse hippocampal neuronal (HT22) cells [1].

  • Cell Viability Assay: The neuroprotective effect was assessed by treating glutamate-injured HT22 cells with various catechins. Cell survival rates were measured, leading to the conclusion that while all five tested catechins were protective, GCG was chosen for its unique combination of high efficacy and absence of cytotoxicity at high doses [1].
  • Antioxidant Activity Measurement: The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was used to measure the free radical scavenging ability of each catechin, determining their IC50 values [1].
  • Intracellular ROS and Ca2+ Measurement: The levels of reactive oxygen species (ROS) and calcium (Ca2+) were quantified using specific fluorescent probes, DCFDA and Fluo-4, respectively, through fluorescence microscopy and analysis. GCG pretreatment significantly reduced the glutamate-induced increases in both [1].
  • Western Blot Analysis: This technique was used to detect the phosphorylation (activation) levels of key proteins in the MAPK pathway (ERK and JNK). The results showed that GCG treatment reduced the glutamate-induced phosphorylation of these proteins, identifying a core molecular mechanism for its protective effect [1].

Mechanism of GCG's Neuroprotective Effect

The following diagram illustrates the signaling pathway through which GCG protects neuronal cells from glutamate-induced death, summarizing the key experimental findings [1].

gcg_mechanism Glutamate Glutamate ROS_Ca2_Influx ↑ ROS Production & Ca²⁺ Influx Glutamate->ROS_Ca2_Influx MAPK_Phosphorylation ERK & JNK Phosphorylation ROS_Ca2_Influx->MAPK_Phosphorylation Neuronal_Apoptosis Neuronal Apoptosis (Cell Death) MAPK_Phosphorylation->Neuronal_Apoptosis GCG_Treatment GCG Treatment Inhibits_ROS_Ca2 Inhibits ROS & Ca²⁺ GCG_Treatment->Inhibits_ROS_Ca2 Inhibits_MAPK Inhibits ERK & JNK Phosphorylation GCG_Treatment->Inhibits_MAPK Inhibits_ROS_Ca2->ROS_Ca2_Influx Reduces Neuroprotection Neuroprotection (Improved Cell Viability) Inhibits_ROS_Ca2->Neuroprotection Inhibits_MAPK->MAPK_Phosphorylation Reduces Inhibits_MAPK->Neuroprotection

Key Takeaways for Researchers

  • GCG as a Safer Alternative to EGCG: For research applications or therapeutic development requiring high concentrations of catechins, GCG presents a compelling profile due to its lack of associated neurocytotoxicity [1].
  • The Gallate Group is Crucial for Potency: The evidence from both neuroprotection and EGFR inhibition studies underscores that the presence of a gallate group in the catechin structure (as in GCG, EGCG, and CG) is a key determinant of high biological activity against these targets [1] [3].
  • Consider Stereoisomerism: GCG and EGCG are stereoisomers. Their different safety profiles at high doses highlight that subtle structural differences can significantly impact biological activity and must be considered in drug development [1] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

458.08491139 Da

Monoisotopic Mass

458.08491139 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IRW3C4Y31Q

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4233-96-9

Wikipedia

(-)-gallocatechin gallate
Gallocatechin gallate

Dates

Last modified: 08-15-2023
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11: Ochiai H, Takeda K, Soeda S, Tahara Y, Takenaka H, Abe K, Hayashi Y, Noguchi S, Inoue M, Schwarz S, Schwarz W, Kawamura M. Epigallocatechin-3-gallate is an inhibitor of Na+, K(+)-ATPase by favoring the E1 conformation. Biochem Pharmacol. 2009 Oct 15;78(8):1069-74. doi: 10.1016/j.bcp.2009.06.007. Epub 2009 Jun 17. PubMed PMID: 19539611.
12: Ishii T, Ichikawa T, Minoda K, Kusaka K, Ito S, Suzuki Y, Akagawa M, Mochizuki K, Goda T, Nakayama T. Human serum albumin as an antioxidant in the oxidation of (-)-epigallocatechin gallate: participation of reversible covalent binding for interaction and stabilization. Biosci Biotechnol Biochem. 2011;75(1):100-6. Epub 2011 Jan 7. PubMed PMID: 21228463.
13: Lee MJ, Maliakal P, Chen L, Meng X, Bondoc FY, Prabhu S, Lambert G, Mohr S, Yang CS. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability. Cancer Epidemiol Biomarkers Prev. 2002 Oct;11(10 Pt 1):1025-32. PubMed PMID: 12376503.
14: Matsuo Y, Okuda K, Morikawa H, Oowatashi R, Saito Y, Tanaka T. Stereochemistry of the Black Tea Pigments Theacitrins A and C. J Nat Prod. 2016 Jan 22;79(1):189-95. doi: 10.1021/acs.jnatprod.5b00832. Epub 2015 Dec 21. PubMed PMID: 26689950.
15: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.
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